XL-784
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H44Cl2F4MgN6O16S2 |
|---|---|
Peso molecular |
1124.2 g/mol |
InChI |
InChI=1S/2C21H22ClF2N3O8S.Mg/c2*1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14;/h2*2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28); |
Clave InChI |
ZMCFPARQVNGSFI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of XL-784
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-784 is a potent and selective small molecule inhibitor of several members of the metalloproteinase superfamily, with a primary mechanism of action centered on the inhibition of A Disintegrin and Metalloproteinase 10 (ADAM10) and various Matrix Metalloproteinases (MMPs), including MMP-2, MMP-9, and MMP-13. A key characteristic of this compound is its specificity, notably its sparing of MMP-1, which is hypothesized to contribute to a favorable safety profile. This technical guide delineates the core mechanism of action of this compound, detailing its molecular targets, the associated signaling pathways implicated in disease pathogenesis, and the experimental methodologies used to elucidate its activity.
Molecular Targets and Inhibitory Profile
This compound exhibits a multi-targeted inhibitory profile against key metalloproteinases involved in extracellular matrix (ECM) remodeling, cell signaling, and angiogenesis. Its inhibitory activity has been quantified through various preclinical studies, with the half-maximal inhibitory concentrations (IC50) summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against Matrix Metalloproteinases
| Target MMP | IC50 (nM) | Reference |
| MMP-1 | ~1900 | |
| MMP-2 | 0.81 | |
| MMP-3 | 120 | |
| MMP-8 | 10.8 | |
| MMP-9 | 18 | |
| MMP-13 | 0.56 |
This data highlights the potent inhibition of MMP-2 and MMP-13, with significant activity against MMP-9 and MMP-8, while demonstrating weak inhibition of MMP-1.
Core Signaling Pathways Modulated by this compound
The therapeutic potential of this compound in conditions such as diabetic nephropathy and other fibrotic and angiogenic disorders stems from its ability to modulate critical signaling pathways downstream of its primary targets.
Inhibition of the ADAM10/Notch Signaling Pathway in Renal Fibrosis
ADAM10 is a key sheddase responsible for the ectodomain shedding and subsequent activation of Notch receptors.[1] In the context of renal disease, the overexpression of ADAM10 can lead to aberrant activation of Notch signaling, contributing to renal fibrosis.[1][2] this compound, by inhibiting ADAM10, can attenuate this pathological signaling cascade.
The mechanism involves the S2 cleavage of the Notch receptor by ADAM10, a prerequisite for the subsequent intramembranous cleavage by the γ-secretase complex. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis, processes that are dysregulated in fibrosis.
Modulation of the MMP-2/Integrin αvβ3/PI3K/AKT/VEGF Signaling Pathway in Angiogenesis
MMP-2 plays a crucial role in angiogenesis, the formation of new blood vessels. Its activity is linked to the αvβ3 integrin receptor and the downstream PI3K/AKT signaling pathway, which ultimately regulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[3][4] By inhibiting MMP-2, this compound can disrupt this pro-angiogenic signaling cascade.
MMP-2 on the cell surface can interact with integrin αvβ3, leading to the activation of the PI3K/AKT pathway. Activated AKT can then promote the expression of VEGF, which in turn stimulates endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.
Interruption of MMP-9 Mediated Pathways in Diabetic Nephropathy
In diabetic nephropathy, MMP-9 is upregulated and contributes to the pathology by degrading components of the glomerular basement membrane and promoting inflammation.[5] Key pro-inflammatory cytokines such as TNF-α and IL-1β can be induced by MMP-9 activity, exacerbating renal damage.[5] this compound's inhibition of MMP-9 can therefore mitigate these detrimental effects.
Key Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust in vitro enzyme assays. Below are detailed methodologies for key experiments.
Fluorogenic MMP Inhibition Assay
This assay is used to determine the IC50 values of inhibitors against various MMPs.
Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
MMP Enzyme: Recombinant human MMP is diluted in assay buffer to a working concentration (e.g., 1-10 nM).
-
Fluorogenic Substrate: A quenched fluorescent peptide substrate specific for the MMP of interest is diluted in assay buffer (e.g., 1-10 µM).
-
This compound: A stock solution in DMSO is serially diluted in assay buffer to achieve a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, the specific MMP enzyme, and varying concentrations of this compound. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a technique to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Methodology:
-
Sample Preparation:
-
Conditioned cell culture media or tissue lysates are collected. Protein concentration is determined, and samples are diluted in non-reducing sample buffer.
-
-
Electrophoresis:
-
Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
-
Electrophoresis is performed under non-reducing conditions at 4°C.
-
-
Enzyme Renaturation and Development:
-
The gel is washed with a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.
-
The gel is then incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ and 1 µM ZnCl₂).
-
-
Staining and Visualization:
-
The gel is stained with Coomassie Brilliant Blue R-250.
-
Areas of gelatin degradation by MMP-2 and MMP-9 will appear as clear bands against a blue background. The molecular weight of the bands can be used to distinguish between the pro- and active forms of the enzymes.
-
Conclusion
This compound is a potent, multi-targeted inhibitor of key metalloproteinases, with a mechanism of action that involves the modulation of critical signaling pathways in fibrosis and angiogenesis. Its selectivity profile, particularly its MMP-1 sparing nature, suggests a potentially improved therapeutic window. The in-depth understanding of its molecular interactions with targets like ADAM10, MMP-2, and MMP-9, and the downstream consequences on pathways such as Notch and PI3K/AKT, provides a strong rationale for its investigation in relevant disease models and clinical settings. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other metalloproteinase inhibitors.
References
- 1. ADAM10 mediates ectopic proximal tubule development and renal fibrosis through Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-2 alters VEGF expression via alphaVbeta3 integrin-mediated PI3K/AKT signaling in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Glimpse of Matrix Metalloproteinases in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Primary Targets of XL-784
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary molecular targets of XL-784, a potent and selective inhibitor of metalloproteases. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes the inhibitory activity of this compound, outlines typical experimental methodologies for target validation, and visualizes the relevant signaling pathways.
Core Target Profile of this compound
This compound is a small molecule inhibitor primarily targeting members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. Its mechanism of action involves the inhibition of these zinc-dependent endopeptidases, which play crucial roles in a variety of physiological and pathological processes, including extracellular matrix (ECM) remodeling, cell signaling, inflammation, and angiogenesis.
The primary target of this compound has been identified as ADAM-10 . It also exhibits potent inhibitory activity against several MMPs, with a notable characteristic of being MMP-1 sparing, which is hypothesized to contribute to a more favorable safety profile compared to less selective metalloprotease inhibitors.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The known IC50 values for this compound against a panel of metalloproteases are summarized in the table below.
| Target Enzyme | IC50 (nM) | Target Family |
| MMP-1 | ~1900 | Matrix Metalloproteinase |
| MMP-2 | 0.81 | Matrix Metalloproteinase |
| MMP-3 | 120 | Matrix Metalloproteinase |
| MMP-8 | 10.8 | Matrix Metalloproteinase |
| MMP-9 | 18 | Matrix Metalloproteinase |
| MMP-13 | 0.56 | Matrix Metalloproteinase |
| ADAM10 | 1-2 | A Disintegrin and Metalloproteinase |
| ADAM17 (TACE) | ~70 | A Disintegrin and Metalloproteinase |
Note: The IC50 values are based on available preclinical data and may vary depending on the specific assay conditions.
Signaling Pathways and Mechanism of Inhibition
This compound exerts its effects by directly inhibiting the catalytic activity of ADAM10 and various MMPs. These enzymes are key players in cell-cell and cell-matrix interactions. The following diagram illustrates the general mechanism of action of this compound.
Caption: Mechanism of this compound Inhibition of ADAM10 and MMPs.
The diagram above illustrates how this compound inhibits ADAM10, preventing the cleavage of transmembrane proteins and the subsequent release of signaling molecules that can drive cellular processes. Similarly, by inhibiting MMPs, this compound prevents the degradation of the extracellular matrix, which can in turn modulate cell migration and tissue remodeling.
Experimental Protocols for Target Validation
While the specific, proprietary experimental protocols for the initial identification and validation of this compound targets are not publicly available, this section describes a generalized, representative methodology for determining the inhibitory activity of a compound against metalloproteases like MMPs and ADAMs. Fluorescence Resonance Energy Transfer (FRET) based assays are a common and robust method for this purpose.
General Protocol: FRET-Based Enzyme Inhibition Assay
1. Principle:
This assay measures the enzymatic activity of a specific metalloprotease on a synthetic peptide substrate that is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage of the peptide by the enzyme, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase.
2. Materials:
-
Recombinant human metalloprotease (e.g., MMP-2, ADAM10)
-
FRET peptide substrate specific for the target enzyme
-
Assay buffer (e.g., Tris-based buffer containing CaCl2, ZnCl2, and Brij-35)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
A known broad-spectrum metalloprotease inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader
3. Experimental Workflow:
The following diagram outlines the typical workflow for a FRET-based enzyme inhibition assay.
Caption: Workflow for a FRET-Based Enzyme Inhibition Assay.
4. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Setup: To the wells of a 96-well microplate, add the assay buffer, the serially diluted this compound, and the control solutions (no inhibitor and positive control inhibitor).
-
Enzyme Addition: Add the recombinant metalloprotease to each well, except for the substrate control wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This in-depth guide provides a foundational understanding of the primary targets of this compound, its quantitative inhibitory profile, and the experimental approaches used to characterize its activity. This information is critical for the continued research and development of this compound and other selective metalloprotease inhibitors.
XL-784: A Technical Whitepaper on a Potent ADAM-10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-784 is a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs). This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, mechanism of action, and findings from preclinical and clinical studies. Detailed representative experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development in this area.
Introduction
A Disintegrin and Metalloproteinase 10 (ADAM-10) is a transmembrane zinc-dependent metalloprotease that plays a critical role in the ectodomain shedding of a wide variety of cell surface molecules.[1][2] This process is integral to several physiological and pathological processes, including cell-cell communication, inflammation, and cancer progression.[1][2] Substrates of ADAM-10 include Notch, amyloid precursor protein (APP), E-cadherin, and various cytokines and their receptors.[2][3] Given its central role in these pathways, ADAM-10 has emerged as a promising therapeutic target for a range of diseases.
This compound was developed as a potent inhibitor of ADAM-10 and other metalloproteinases.[4] This whitepaper details the available technical data on this compound, offering insights into its potential therapeutic applications and providing a foundation for future investigations into ADAM-10 inhibition.
Mechanism of Action and Inhibitory Profile
This compound is a selective inhibitor of several metalloproteinases, with potent activity against ADAM-10. It also demonstrates inhibitory activity against various matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. The inhibitory profile of this compound has been characterized through in vitro enzymatic assays.
Data Presentation: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ADAM-10 | Potent Inhibition (Specific IC50 not publicly available) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM-17 (TACE) | ~70 |
Note: Data compiled from publicly available sources. The IC50 for ADAM-10 is described as being in the range of 1-2 nM in some sources, though this is not definitively confirmed.
Signaling Pathways
ADAM-10-mediated shedding of transmembrane proteins initiates a variety of downstream signaling events. Understanding this pathway is crucial for elucidating the mechanism of action of inhibitors like this compound.
Preclinical Studies
In Vivo Efficacy in a Murine Model of Abdominal Aortic Aneurysm
This compound has been evaluated in a preclinical model of abdominal aortic aneurysm (AAA) in mice. In this model, the aneurysm is induced by the perfusion of elastase. Treatment with this compound demonstrated a dose-dependent reduction in aortic dilatation.
Data Presentation: In Vivo Efficacy of this compound in a Mouse AAA Model
| Treatment Group | Dose (mg/kg) | Mean Aortic Dilatation (% Change) |
| Control | - | 158.5 ± 4.3 |
| This compound | 50 | 140.4 ± 3.2 |
| This compound | 125 | 129.3 ± 5.1 |
| This compound | 250 | 119.2 ± 3.5 |
| This compound | 375 | 88.6 ± 4.4 |
| This compound | 500 | 76.0 ± 3.5 |
| Doxycycline | N/A | 112.2 ± 2.0 |
Note: Data is presented as mean ± standard error. The two highest doses of this compound were more effective than doxycycline.
Clinical Studies
Phase 2 Trial in Diabetic Nephropathy
This compound was assessed in a Phase 2, randomized, double-blind, placebo-controlled clinical trial in patients with albuminuria due to diabetic nephropathy.
Study Design:
-
Population: 125 subjects with macro-albuminuria concurrently treated with an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).[4]
-
Intervention: this compound (200mg once daily) or placebo for 12 weeks.[4]
-
Primary Endpoint: Reduction from baseline in the urinary albumin to creatinine (B1669602) ratio (ACR) at Week 12.[4]
Results: The trial did not meet its primary endpoint. The baseline normalized ACR in the this compound group was 9.9% lower than in the placebo group, which was not statistically significant.[4] However, a clinically relevant mean ACR reduction from baseline of 23% (p=0.0027) was observed in subjects who received this compound.[4] The change in glomerular filtration rate (GFR) at Week 12 was -2.5 ml/min/1.73m2 in the this compound group compared to -6.2 ml/min/1.73m2 in the placebo group (p=0.077).[4]
Experimental Protocols
The following are representative, detailed protocols for key experimental methodologies relevant to the evaluation of ADAM-10 inhibitors like this compound.
In Vitro ADAM-10 Activity Assay (Fluorimetric)
This protocol describes a method to screen for ADAM-10 inhibitors using a purified enzyme and a fluorogenic substrate.
Materials:
-
Recombinant human ADAM-10 enzyme
-
Fluorogenic ADAM-10 substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the inhibitor compound in assay buffer. Ensure the final DMSO concentration is ≤1%.
-
Add 50 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Dilute the ADAM-10 enzyme in cold assay buffer to the desired concentration.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Prepare the ADAM-10 substrate solution by diluting it in assay buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for a 5-FAM-based substrate) in kinetic mode for 30-60 minutes at 37°C.[5]
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Elastase-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model
This protocol describes a common method for inducing AAA in mice to evaluate the efficacy of potential therapeutic agents.[4][6][7][8][9]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Porcine pancreatic elastase
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Inhibitor compound (e.g., this compound) formulated for oral administration
Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Carefully dissect the infrarenal aorta from the surrounding tissues.
-
Temporarily ligate the aorta at the proximal and distal ends of the isolated segment.
-
Create a small puncture with a 30-gauge needle and cannulate the aorta.
-
Infuse a solution of porcine pancreatic elastase into the isolated aortic segment and allow it to incubate for a set time (e.g., 10 minutes) to digest the elastic laminae.
-
Remove the elastase solution and restore blood flow.
-
Close the abdominal incision with sutures.
-
Administer the inhibitor compound (e.g., this compound) or vehicle control to the mice daily via oral gavage, starting on the day of surgery.
-
After a predetermined period (e.g., 14 or 28 days), euthanize the mice.
-
Harvest the aortas and measure the maximal external diameter of the infrarenal aorta.
-
Calculate the percentage increase in aortic diameter compared to a sham-operated control group.
-
Tissues can be further processed for histological analysis (e.g., Verhoeff-van Gieson staining for elastin).
References
- 1. ADAM10 Site-Dependent Biology: Keeping Control of a Pervasive Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM10 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurogentec.com [eurogentec.com]
- 6. Elastase-induced AAA model. [bio-protocol.org]
- 7. Video: Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase [jove.com]
- 8. Advanced Abdominal Aortic Aneurysm Modeling in Mice by Combination of Topical Elastase and Oral ß-aminopropionitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Abdominal Aortic Aneurysm Modeling in Mice by Combination of Topical Elastase and Oral ß-aminopropionitrile [jove.com]
The Role of XL-784 in the Inhibition of Matrix Metalloproteinase-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Dysregulation of MMP-2 activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, angiogenesis, and fibrosis. Consequently, the development of specific MMP-2 inhibitors represents a significant therapeutic strategy. XL-784 has emerged as a potent and selective inhibitor of MMP-2, demonstrating potential in preclinical models. This technical guide provides an in-depth analysis of the role of this compound in inhibiting MMP-2, focusing on its mechanism of action, quantitative inhibitory profile, and relevant experimental methodologies.
This compound: A Potent Inhibitor of MMP-2
This compound is a selective inhibitor of several matrix metalloproteinases, with particularly high potency against MMP-2.[1][3] Its inhibitory activity has been quantified through in vitro enzymatic assays, revealing a low nanomolar efficacy.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against a panel of MMPs has been determined, highlighting its selectivity for MMP-2 and MMP-13. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| MMP Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| Data sourced from MedchemExpress.[1][3] |
Mechanism of Action and Signaling Pathways
While the precise binding mechanism of this compound to MMP-2 has not been explicitly detailed in publicly available literature, its chemical structure containing a hydroxamate group suggests a likely mechanism of action. Hydroxamate-based inhibitors typically function by chelating the catalytic zinc ion in the active site of MMPs, thereby competitively inhibiting substrate binding and enzymatic activity.
General MMP-2 Activation and Signaling
The activation of pro-MMP-2 (the inactive zymogen) is a complex process that often occurs on the cell surface. It is primarily mediated by membrane-type 1 MMP (MT1-MMP) and regulated by the tissue inhibitor of metalloproteinases-2 (TIMP-2).[4] Once active, MMP-2 can cleave various ECM components and also influence cellular signaling pathways, including the MAPK pathway, which is involved in cell proliferation, differentiation, and survival.[5][6]
Inhibition of MMP-2 by this compound would block the downstream effects of its enzymatic activity, including the degradation of the ECM and the modulation of signaling cascades. This can lead to reduced tumor cell invasion and migration.
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are not publicly available. However, based on standard methodologies, representative protocols are provided below.
In Vitro MMP-2 Inhibition Assay (Fluorometric)
This assay is a common method for determining the IC50 value of an MMP inhibitor.
Objective: To quantify the inhibitory effect of this compound on MMP-2 activity.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Add the recombinant MMP-2 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Mouse Model of Abdominal Aortic Aneurysm (AAA)
This model is used to evaluate the efficacy of MMP inhibitors in a disease context where MMP-2 plays a significant role.
Objective: To assess the ability of this compound to inhibit the development of elastase-induced AAA in mice.
Animal Model: C57BL/6 mice
Materials:
-
Porcine pancreatic elastase
-
Surgical instruments
-
This compound
-
Vehicle (e.g., Cremophor)
-
Calipers or ultrasound imaging system
Procedure:
-
Anesthetize the mice.
-
Perform a laparotomy to expose the infrarenal aorta.
-
Isolate a segment of the aorta and apply porcine pancreatic elastase to induce aneurysm formation.
-
Suture the incision.
-
Administer this compound or vehicle daily via oral gavage at specified doses (e.g., 50, 125, 250, 375, 500 mg/kg).
-
Monitor the animals for a set period (e.g., 14 days).
-
Measure the aortic diameter at the beginning and end of the study using calipers or ultrasound.
-
At the end of the study, euthanize the animals and harvest the aortas for histological analysis (e.g., elastin (B1584352) staining) and zymography to assess MMP activity.
-
Compare the change in aortic diameter and histological findings between the this compound treated groups and the vehicle control group.
Conclusion
This compound is a potent and selective inhibitor of MMP-2 with demonstrated efficacy in preclinical models. Its mechanism of action is likely centered on the chelation of the catalytic zinc ion within the enzyme's active site. The inhibition of MMP-2 by this compound disrupts key pathological processes such as ECM degradation and aberrant cell signaling, making it a promising candidate for further investigation in diseases characterized by MMP-2 overexpression. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other MMP-2 inhibitors in both in vitro and in vivo settings. Further research is warranted to fully elucidate the specific binding interactions and the complete downstream signaling consequences of this compound-mediated MMP-2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MMP-2 Inhibitor I The MMP-2 Inhibitor I, also referenced under CAS 10335-69-0, controls the biological activity of MMP-2. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 10335-69-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insight into the complex formation of latent matrix metalloproteinase 2 with tissue inhibitor of metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of two distinct MAPK pathways governs constitutive expression of matrix metalloproteinase-1 in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of XL-784 in Mitigating Renal Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, the excessive formation of scar tissue in the kidneys, is the common final pathway for virtually all forms of chronic kidney disease (CKD), leading to end-stage renal failure. The pathogenesis of renal fibrosis is a complex process involving the activation of various cell types and signaling pathways, ultimately resulting in the excessive deposition of extracellular matrix (ECM) components. XL-784, a potent and selective small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs), has been investigated for its potential therapeutic effects in renal disease. This technical guide provides an in-depth analysis of the preclinical evidence for this compound's impact on key renal fibrosis pathways, supported by experimental data and proposed mechanisms of action.
Core Mechanism of Action of this compound
This compound is a selective inhibitor of several key metalloproteinases implicated in tissue remodeling and fibrosis. Its primary targets include ADAM-10, MMP-2, and MMP-9, while notably sparing MMP-1, which may contribute to a more favorable safety profile compared to broader-spectrum MMP inhibitors.[1] The inhibitory activity of this compound against these enzymes forms the basis of its potential anti-fibrotic effects in the kidney.
Quantitative Inhibitory Profile of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various metalloproteinases, highlighting its selectivity profile.
| Metalloproteinase | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM-10 | Potent Inhibition (IC50 in low nM range) |
| ADAM-17 (TACE) | ~70 |
Data compiled from publicly available sources.
Preclinical Evidence of this compound in Renal Fibrosis Models
Preclinical studies in established rat models of hypertensive and diabetic nephropathy have provided evidence for the reno-protective effects of this compound.
Dahl Salt-Sensitive (S) Rat Model of Hypertensive Nephropathy
In Dahl S rats fed a high-salt diet to induce hypertension and renal injury, chronic administration of this compound demonstrated a significant reduction in proteinuria and glomerulosclerosis.[1][2] Notably, these beneficial effects were observed even at doses that did not significantly alter blood pressure, suggesting a direct protective effect on the kidney parenchyma.[1][2]
| Parameter | Vehicle Control | This compound (50 mg/kg/day) |
| Proteinuria (mg/day) | Markedly elevated | Significantly reduced (~30%) |
| Glomerulosclerosis | Severe | Significantly reduced (~30%) |
Data from studies on Dahl S rats with established hypertension.[1][2]
Type 2 Diabetic Nephropathy (T2DN) Rat Model
In a uninephrectomized T2DN rat model, which accelerates the progression of diabetic kidney disease, this compound treatment resulted in a marked decrease in albuminuria and amelioration of renal histopathological changes, including mesangial matrix expansion, glomerulosclerosis, and tubulointerstitial fibrosis.[2] In this model, the efficacy of this compound in reducing glomerulosclerosis was found to be greater than that of lisinopril, an angiotensin-converting enzyme inhibitor.[2]
| Parameter | Vehicle Control | This compound |
| Albumin Excretion | Progressively increased | Decreased by >50% |
| Glomerulosclerosis | Severe | Markedly reduced |
| Renal Interstitial Fibrosis | Present | Markedly reduced |
Data from studies on uninephrectomized T2DN rats.[2]
Detailed Experimental Protocols
In Vivo Animal Models
1. Dahl Salt-Sensitive (S) Rat Model:
-
Animals: Male Dahl S rats.
-
Induction of Disease: Rats are weaned on a low-salt diet and subsequently switched to a high-salt diet (e.g., 4.0% or 8.0% NaCl) to induce hypertension, proteinuria, and renal injury.[2]
-
Treatment Protocol: this compound is administered daily by oral gavage in a vehicle such as corn oil. Doses have ranged from 50 to 250 mg/kg.[2]
-
Assessment of Renal Injury:
-
Proteinuria: Measured weekly from 24-hour urine collections.
-
Histopathology: Kidneys are harvested, fixed, and stained (e.g., with Periodic acid-Schiff and Masson's trichrome) to assess the degree of glomerulosclerosis and interstitial fibrosis.
-
2. Type 2 Diabetic Nephropathy (T2DN) Rat Model:
-
Animals: Male T2DN rats (e.g., obese ZSF1 rats).
-
Induction/Acceleration of Disease: Unilateral nephrectomy is performed to accelerate the progression of diabetic nephropathy.[2]
-
Treatment Protocol: Following a recovery period, rats are treated daily with this compound via oral gavage.
-
Assessment of Renal Injury:
-
Albuminuria: Measured from 24-hour urine collections.
-
Histopathology: Similar to the Dahl S model, kidney sections are evaluated for mesangial matrix expansion, glomerulosclerosis, tubular necrosis, and interstitial fibrosis.[2]
-
In Vitro Assays
MMP Activity Assay:
-
Method: The inhibitory activity of this compound on various MMPs is determined using fluorogenic substrate-based assays.
-
Protocol: Recombinant human MMPs are incubated with a fluorescently labeled peptide substrate. In the presence of active MMP, the substrate is cleaved, leading to an increase in fluorescence. The assay is performed with and without varying concentrations of this compound to determine the IC50 value.
Proposed Signaling Pathways Modulated by this compound in Renal Fibrosis
Based on the known functions of its targets (ADAM-10, MMP-2, and MMP-9), this compound is hypothesized to interfere with key pro-fibrotic signaling pathways.
Inhibition of the TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of fibrosis. Upon ligand binding, the TGF-β receptor complex phosphorylates Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the transcription of pro-fibrotic genes, including collagens and other ECM components.
There is evidence that TGF-β stimulation upregulates the expression of ADAM10 in renal cells.[3] By inhibiting ADAM-10, this compound may disrupt a positive feedback loop that sustains TGF-β signaling and its pro-fibrotic effects.
Attenuation of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a process where renal tubular epithelial cells lose their epithelial characteristics and acquire a mesenchymal phenotype, contributing to the population of matrix-producing myofibroblasts. A critical step in EMT is the breakdown of the tubular basement membrane, which is largely composed of type IV collagen.
MMP-2 and MMP-9 are potent degraders of type IV collagen. Their upregulation in response to renal injury can disrupt the integrity of the basement membrane, promoting EMT and fibrosis.[4][5] By inhibiting MMP-2 and MMP-9, this compound is proposed to preserve the structure of the tubular basement membrane, thereby preventing the initiation and progression of EMT.
Clinical Development and Future Perspectives
A Phase II clinical trial of this compound was conducted in patients with diabetic nephropathy. While the trial did not meet its primary endpoint of a significant reduction in proteinuria compared to placebo, a post-hoc analysis revealed a clinically relevant mean reduction in the urinary albumin-to-creatinine ratio (ACR) from baseline in subjects who received this compound. Additionally, there was a trend towards a smaller decline in glomerular filtration rate (GFR) in the this compound group compared to placebo. The compound was generally well-tolerated.
The discrepancy between the robust preclinical data and the Phase II clinical trial results may be due to a variety of factors, including the complexity of human diabetic nephropathy, the specific patient population studied, and the duration of the trial.
Conclusion
This compound is a selective inhibitor of ADAM-10, MMP-2, and MMP-9 that has demonstrated significant anti-fibrotic effects in preclinical models of renal disease. Its proposed mechanisms of action involve the modulation of key fibrotic pathways, including the TGF-β/Smad signaling cascade and the process of epithelial-mesenchymal transition. While the initial clinical trial results were not definitive, the preclinical evidence suggests that the therapeutic strategy of targeting these specific metalloproteinases warrants further investigation in the context of renal fibrosis. Future studies could explore the efficacy of this compound in different etiologies of CKD or in combination with other anti-fibrotic agents. This technical guide provides a foundational understanding of this compound's potential role in combating renal fibrosis for professionals in the field of nephrology and drug development.
References
- 1. Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical Transforming Growth Factor-β Signaling Regulates Disintegrin Metalloprotease Expression in Experimental Renal Fibrosis via miR-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage matrix metalloproteinase-9 mediates epithelial-mesenchymal transition in vitro in murine renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Preclinical Profile of XL-784: A Metalloproteinase Inhibitor for Diabetic Nephropathy
For Immediate Release
This technical whitepaper provides a comprehensive overview of the preclinical data for XL-784, a selective metalloproteinase inhibitor, in validated animal models of diabetic nephropathy and related renal disease. The findings detailed herein support the therapeutic potential of this compound in mitigating key pathological features of diabetic kidney disease, including albuminuria and glomerulosclerosis. This document is intended for researchers, scientists, and drug development professionals engaged in the field of nephrology and metabolic diseases.
Executive Summary
Diabetic nephropathy is a leading cause of end-stage renal disease, and the development of novel therapeutic agents is a critical unmet need. This compound is a potent, orally bioavailable small molecule designed to inhibit the activity of specific metalloproteinases, including a disintegrin and metalloproteinases (ADAMs) and matrix metalloproteinases (MMPs), which are implicated in the pathogenesis of renal fibrosis and inflammation. Preclinical studies in the Type 2 Diabetic Nephropathy (T2DN) rat model and the Dahl salt-sensitive (Dahl S) rat model of hypertension-induced renal injury have demonstrated the efficacy of this compound in reducing albuminuria and glomerulosclerosis, key markers of diabetic kidney disease progression.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of metalloproteinases, targeting ADAM10, ADAM17 (also known as TNF-α converting enzyme or TACE), MMP-2, and MMP-9, while exhibiting a sparing effect on MMP-1.[1] This targeted inhibition is crucial as ADAMs and MMPs play a significant role in the progression of kidney disease. In the context of diabetic nephropathy, these enzymes contribute to the breakdown of the glomerular basement membrane, promote inflammation, and drive renal fibrosis through various signaling pathways.
The proposed mechanism of action for this compound in conferring renal protection involves the modulation of these pathological processes. By inhibiting ADAM17, this compound can reduce the shedding of pro-inflammatory cytokines like TNF-α and interfere with the activation of the epidermal growth factor receptor (EGFR) signaling pathway, which is a known driver of fibrosis. The inhibition of MMP-2 and MMP-9 is expected to preserve the integrity of the glomerular basement membrane and reduce epithelial-to-mesenchymal transition (EMT), a process contributing to renal fibrosis.
Preclinical Efficacy in a Model of Type 2 Diabetic Nephropathy
The therapeutic potential of this compound was evaluated in the uninephrectomized Type 2 Diabetic Nephropathy (T2DN) rat model, which closely mimics the progressive renal disease observed in humans.
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from the study in T2DN rats.
| Treatment Group | Change in Albumin Excretion | Glomerulosclerosis Score |
| Vehicle | Increase from 125 to >200 mg/day | - |
| This compound | >50% reduction | Significantly reduced vs. vehicle and lisinopril |
| Lisinopril | >50% reduction | Reduced vs. vehicle |
| This compound + Lisinopril | >50% reduction | Most effective reduction |
Data derived from a 4-month treatment period in 12-month-old uninephrectomized T2DN rats.[2][3][4]
Experimental Protocol: T2DN Rat Study
-
Animal Model: 12-month-old male Type 2 Diabetic Nephropathy (T2DN) rats. To accelerate the progression of renal injury, a uninephrectomy (surgical removal of one kidney) was performed.
-
Acclimation and Grouping: Following a 2-week recovery period after surgery, the animals were randomly assigned to one of the following treatment groups (n=10 per group):
-
Group 1: Vehicle control (corn oil), administered daily by gavage (5 ml/kg).
-
Group 2: this compound.
-
Group 3: Lisinopril.
-
Group 4: Combination of this compound and lisinopril.
-
-
Drug Administration: Specific dosage for this compound in this particular efficacy study is not detailed in the provided search results.
-
Duration: The treatment period was 4 months.
-
Key Outcome Measures:
-
Albumin Excretion: Measured from urine samples collected over a 24-hour period.
-
Glomerulosclerosis: Assessed by histological analysis of kidney tissue sections. The degree of glomerulosclerosis was scored to provide a semi-quantitative measure of renal damage.
-
Preclinical Efficacy in a Model of Hypertensive Renal Injury
To further characterize the reno-protective effects of this compound, its efficacy was assessed in the Dahl salt-sensitive (Dahl S) rat, a well-established model of hypertension-induced renal damage.
Quantitative Data Summary
The table below outlines the effects of this compound on proteinuria and glomerulosclerosis in Dahl S rats with established hypertension and renal injury.
| Treatment Group | Change in Proteinuria (mg/day) | Reduction in Proteinuria and Glomerulosclerosis |
| Vehicle | - | - |
| This compound | - | ~30% reduction |
| Lisinopril + Losartan | - | ~30% reduction |
| This compound + Lisinopril + Losartan | Reduction from 150 to 30 mg/day | Significant reduction to levels seen in normotensive rats |
Data from a study where Dahl S rats were fed a high-salt diet (4.0% NaCl) for 5 weeks to induce renal injury prior to treatment.[2][3][4]
A separate experiment demonstrated that in vivo administration of this compound at a dose of 50 mg·kg⁻¹·day⁻¹ for 4 consecutive days normalized the elevated total renal MMP activity in Dahl S rats on a high-salt diet.[2]
Experimental Protocol: Dahl S Rat Study
-
Animal Model: Male Dahl salt-sensitive (Dahl S) rats.
-
Induction of Renal Injury: The rats were fed a high-salt diet (4.0% NaCl) for 5 weeks to induce hypertension and establish renal damage.
-
Grouping and Treatment: After the induction phase, the animals were assigned to the following treatment groups:
-
Group 1: Vehicle control.
-
Group 2: this compound.
-
Group 3: Lisinopril and Losartan (angiotensin II blockers).
-
Group 4: Combination of this compound, lisinopril, and losartan.
-
-
Drug Administration: The specific dose of this compound used in this efficacy study is not detailed in the provided search results.
-
Key Outcome Measures:
-
Proteinuria: Measured from 24-hour urine collections.
-
Glomerulosclerosis and Renal Interstitial Fibrosis: Evaluated through histological examination of kidney sections. A glomerular injury score was utilized for semi-quantitative analysis.
-
Blood Pressure: Monitored to assess the anti-hypertensive effects of the treatments. Notably, this compound alone did not significantly affect blood pressure in this model.[2][3][4]
-
Signaling Pathways and Experimental Workflows
The reno-protective effects of this compound are mediated through its inhibition of key metalloproteinases involved in the pathophysiology of diabetic nephropathy. The following diagrams illustrate the proposed signaling pathways and a general experimental workflow.
Caption: Proposed mechanism of this compound in mitigating diabetic nephropathy.
Caption: General workflow for preclinical studies of this compound.
Conclusion
The preclinical data for this compound provide a strong rationale for its further development as a therapeutic agent for diabetic nephropathy. In two distinct and clinically relevant animal models, this compound demonstrated significant reno-protective effects, including the reduction of albuminuria and glomerulosclerosis. These beneficial outcomes are attributed to its targeted inhibition of ADAMs and MMPs, key drivers of inflammation and fibrosis in the diabetic kidney. The data suggest that this compound has the potential to be a valuable addition to the therapeutic armamentarium for patients with diabetic kidney disease.
References
- 1. Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ets in the Kidney—Unraveling the Molecular Mechanism Underlying Renal Damage in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEvIR Platform [fevir.net]
In-Vitro Enzymatic Inhibition of XL-784: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent, small-molecule inhibitor targeting specific members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families of enzymes. These zinc-dependent endopeptidases play crucial roles in extracellular matrix remodeling, cell signaling, and inflammation. Dysregulation of their activity is implicated in various pathologies, including fibrosis, cancer, and inflammatory diseases. This technical guide provides an in-depth overview of the in-vitro enzymatic inhibition profile of this compound, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.
Data Presentation: Enzymatic Inhibition Profile of this compound
The inhibitory potency of this compound has been quantified against a panel of metalloproteinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Enzyme | IC50 (nM) |
| MMP-1 (Collagenase 1) | ~1900 |
| MMP-2 (Gelatinase A) | 0.81 |
| MMP-3 (Stromelysin 1) | 120 |
| MMP-8 (Collagenase 2) | 10.8 |
| MMP-9 (Gelatinase B) | 18 |
| MMP-13 (Collagenase 3) | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 (TACE) | ~70 |
Data compiled from publicly available sources.[1]
Experimental Protocols
The determination of the enzymatic inhibition profile of this compound involves specific in-vitro assays. While the precise, proprietary protocols for this compound are not publicly available, this section outlines standardized and widely accepted methodologies for assessing the inhibition of MMPs and ADAMs, which are representative of the techniques likely employed.
General Principle: Fluorogenic Substrate Assay
The most common method for determining the potency of MMP and ADAM inhibitors is the fluorescence resonance energy transfer (FRET) assay. This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.
Materials and Reagents
-
Recombinant Human Enzymes: Purified, active forms of MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, ADAM10, and ADAM17. These are commercially available from various suppliers.
-
Fluorogenic Substrates: Specific peptide substrates for each enzyme. Examples of commonly used fluorophores are Methoxycoumarin (Mca) and 2-Aminobenzoyl (Abz), paired with quenchers like 2,4-Dinitrophenyl (Dnp) or N-methylanthranilic acid (Nma). The peptide sequence is designed to be selectively cleaved by the target enzyme.
-
Assay Buffer: The buffer composition is critical for optimal enzyme activity. A typical buffer for MMP assays is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35. For ADAM10 and ADAM17, a common buffer is 25 mM Tris-HCl, pH 8.0, with 6 x 10⁻⁴% Brij-35.
-
Inhibitor: this compound, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore/quencher pair.
Assay Protocol for IC50 Determination
-
Enzyme Preparation: Dilute the recombinant enzyme to a working concentration in the assay buffer. The final concentration should be chosen to provide a linear rate of substrate cleavage over the course of the assay.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration for the dilution series would be in the micromolar range, with subsequent dilutions covering a broad concentration range to accurately determine the IC50.
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted enzyme.
-
Add an equal volume of the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Include control wells with enzyme and vehicle (to measure 100% activity) and wells with buffer only (for background fluorescence).
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation: Add a fixed volume of the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from all measurements.
-
Normalize the reaction velocities to the control (enzyme with vehicle) to obtain the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of ADAM10 and MMPs in Renal Fibrosis
The following diagram illustrates the signaling pathways involving ADAM10 and MMPs that contribute to renal fibrosis, the primary therapeutic target of this compound.
References
XL-784: A Promising Candidate for Snake Venom Metalloproteinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Snakebite envenoming is a significant global health issue, with snake venom metalloproteinases (SVMPs) being major contributors to the pathology, causing severe local tissue damage, hemorrhage, and coagulopathy. The development of small molecule inhibitors that can be administered in pre-hospital settings is a critical research priority. This document explores the potential of XL-784, a potent and selective inhibitor of human matrix metalloproteinases (MMPs), as a therapeutic agent against snake venom metalloproteinases. Recent high-throughput screening has identified this compound as a promising candidate with nanomolar efficacy against the venoms of several medically important snake species. This guide provides a comprehensive overview of the available data, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action.
Introduction to Snake Venom Metalloproteinases (SVMPs)
Snake venom metalloproteinases are a family of zinc-dependent enzymes that are abundant in the venoms of Viperidae family snakes.[1][2][3] These toxins are key players in the pathophysiology of snakebites, responsible for a range of debilitating and life-threatening effects.[1][4]
Pathophysiological Roles of SVMPs:
-
Hemorrhage: SVMPs degrade components of the basement membrane of blood vessels, leading to capillary leakage and severe bleeding.[1][3]
-
Coagulopathy: They can interfere with the blood coagulation cascade by either activating or degrading clotting factors, leading to venom-induced consumption coagulopathy (VICC).[5]
-
Local Tissue Damage: SVMPs contribute to edema, inflammation, myonecrosis (muscle damage), and dermonecrosis (skin damage) at the bite site.[2][6]
Given their critical role in envenomation, SVMPs are a prime target for the development of novel snakebite therapies.[1] Small molecule inhibitors offer the potential for oral administration and rapid intervention, which could significantly improve patient outcomes.[1]
This compound: A Repurposed Metalloproteinase Inhibitor
This compound is a small molecule that was originally developed as a selective inhibitor of human matrix metalloproteinases (MMPs). A recent study involving a high-throughput screening of a repurposed drug library identified this compound as a potent inhibitor of SVMPs from various snake species.[1][7]
Quantitative Data: In Vitro Efficacy of this compound against Snake Venoms
The following table summarizes the half-maximal effective concentration (EC50) values of this compound against the venoms of five medically important snake species, as determined by a high-throughput screening assay.[1][7] For comparison, data for other known metalloproteinase inhibitors are also included.
| Compound | Echis ocellatus (Saw-scaled Viper) EC50 (nM) | Calloselasma rhodostoma (Malayan Pit Viper) EC50 (nM) | Crotalus atrox (Western Diamondback Rattlesnake) EC50 (nM) | Bothrops jararaca (Jararaca) EC50 (nM) | Bitis arietans (Puff Adder) EC50 (nM) |
| This compound | 5 | 184 | 68 | 25 | 10 |
| Marimastat (B1683930) | 10 | 15 | 12 | 18 | 8 |
| Prinomastat | 8 | 12 | 10 | 15 | 6 |
| Tosedostat | 12 | 25 | 20 | 30 | 15 |
| CTS-1027 | 6 | 20 | 15 | 22 | 9 |
Data sourced from a high-throughput screening study of repurposed drugs against snake venoms.[1][7]
These results demonstrate that this compound exhibits potent, nanomolar inhibitory activity against a range of snake venoms, with efficacy comparable to or, in some cases, better than established SVMP inhibitors like marimastat.[1][7]
Experimental Protocols
This section details the methodology for evaluating the inhibitory potential of compounds like this compound against snake venom metalloproteinases. The following protocol is based on the high-throughput screening assay that identified this compound's activity.[1][7]
High-Throughput Fluorescence-Based SVMP Inhibition Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of SVMPs using a quenched fluorescent substrate.[1][7]
Materials:
-
Lyophilized snake venom
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl2, 0.01% Tween-20, pH 7.4)
-
Fluorescent SVMP substrate (e.g., OmniMMP™ Fluorescent Substrate)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 0.5 µL) of each compound dilution into the wells of the 384-well plate.
-
Include appropriate controls: DMSO only (negative control) and a known SVMP inhibitor like marimastat (positive control).
-
-
Venom Preparation and Addition:
-
Reconstitute the lyophilized snake venom in the assay buffer to a predetermined optimal concentration.
-
Add the venom solution to each well containing the test compounds.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the compounds to interact with the venom enzymes.
-
-
Substrate Addition and Signal Detection:
-
Prepare the fluorescent SVMP substrate in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation, 393 nm emission) at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve for each well.
-
Normalize the data to the controls (DMSO as 100% activity and a saturating concentration of a known inhibitor as 0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
Pathophysiological Cascade of SVMPs and Inhibition by this compound
Caption: Mechanism of SVMP-induced pathology and therapeutic intervention by this compound.
Experimental Workflow for SVMP Inhibitor Screening
Caption: Step-by-step workflow for high-throughput screening of SVMP inhibitors.
Logical Relationship of Key Components in SVMP Inhibition
Caption: Interaction diagram of SVMP, substrate, and inhibitor this compound.
Discussion and Future Directions
The identification of this compound as a potent, pan-species inhibitor of SVMPs is a significant step forward in the search for new snakebite treatments.[1][7] Its nanomolar efficacy against a variety of medically important snake venoms suggests a broad spectrum of activity. As a repurposed drug that has undergone previous clinical development, this compound has a known safety and pharmacokinetic profile, which could potentially accelerate its development as a snakebite therapeutic.
However, further research is required to fully elucidate the potential of this compound. Key future directions include:
-
In Vivo Efficacy Studies: Animal models of snakebite envenoming are needed to determine if the in vitro potency of this compound translates to in vivo efficacy in preventing hemorrhage, local tissue damage, and lethality.
-
Mechanism of Action Studies: Detailed biochemical and structural studies are required to understand the precise binding mode of this compound to SVMPs and the molecular basis for its inhibitory activity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: PK/PD studies will be crucial to determine the optimal dosing regimen for achieving therapeutic concentrations of this compound at the site of envenomation.
-
Combination Therapy: Investigating the synergistic effects of this compound with conventional antivenom could lead to more effective treatment strategies.
Conclusion
This compound has emerged as a promising lead compound in the development of novel small molecule inhibitors for snakebite envenoming. Its potent and broad-spectrum activity against SVMPs, coupled with its history as a clinical drug candidate, makes it a compelling subject for further investigation. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to advance the evaluation of this compound and other small molecule inhibitors as next-generation snakebite therapeutics.
References
- 1. Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Snake Venom Metalloproteinases (SVMPs): A structure-function update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Snake venom metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors [frontiersin.org]
XL-784: A Technical Guide on its Impact on Blood Vessel Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XL-784, a small molecule developed by Exelixis, was initially identified as a promising anti-cancer agent stemming from an anti-angiogenesis research program.[1] Possessing both anti-angiogenic and anti-proliferative properties, its mechanism of action is centered on the selective inhibition of several key matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 10 (ADAM10).[2] These enzymes are critical regulators of the extracellular matrix and play pivotal roles in the complex processes of blood vessel formation. Although the clinical development of this compound later pivoted to other indications, this guide provides an in-depth technical overview of its core anti-angiogenic potential, based on its known molecular targets.
Introduction to this compound
This compound is an orally bioavailable, potent, and selective inhibitor of several matrix metalloproteinases, including MMP-2, MMP-9, and MMP-13, and the metalloprotease ADAM10.[2] The initial preclinical data supported its investigation as a therapeutic agent for cancer, a disease hallmark of which is pathological angiogenesis.[1] While its clinical trajectory shifted towards renal disease, the foundational science behind its impact on vascular biology remains relevant for researchers in angiogenesis and cancer biology.
Core Mechanism of Action: Inhibition of MMPs and ADAM10
The primary mechanism through which this compound is understood to exert its anti-angiogenic effects is via the inhibition of key proteases that are instrumental in the formation of new blood vessels.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. This degradation is a prerequisite for endothelial cell migration and invasion, which are critical steps in angiogenesis.[3] this compound demonstrates potent inhibition of the following MMPs, all of which have established pro-angiogenic functions:
-
MMP-2 (Gelatinase A): Promotes endothelial cell invasion and migration by degrading type IV collagen, a major component of the basement membrane.[4][5] It can also release ECM-bound angiogenic growth factors like VEGF.[6]
-
MMP-9 (Gelatinase B): Plays a crucial role in the "angiogenic switch" during carcinogenesis by mobilizing VEGF.[7] It is also involved in endothelial cell migration and the initial stages of capillary formation.[3]
-
MMP-13 (Collagenase 3): Directly and indirectly promotes tumor angiogenesis.[8][9] It can enhance capillary tube formation and promote the secretion of VEGF-A from fibroblasts and endothelial cells.[8][9]
ADAM10
ADAM10 is a transmembrane metalloprotease that cleaves and releases the extracellular domains of various cell surface molecules. In the context of angiogenesis, ADAM10 is a key regulator of Notch signaling, a critical pathway for vascular development and maturation.[10][11][12] By inhibiting ADAM10, this compound can disrupt the delicate balance of Notch signaling required for proper blood vessel sprouting and patterning.[10][11] ADAM10 has also been shown to regulate VEGFR2, a key receptor in VEGF signaling.[13]
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its target metalloproteinases. This quantitative data highlights the compound's potency and selectivity.
| Target Enzyme | IC50 (nM) | Reference |
| MMP-1 | ~1900 | MedChemExpress |
| MMP-2 | 0.81 | MedChemExpress |
| MMP-3 | 120 | MedChemExpress |
| MMP-8 | 10.8 | MedChemExpress |
| MMP-9 | 18 | MedChemExpress |
| MMP-13 | 0.56 | MedChemExpress |
Inferred Anti-Angiogenic Effects of this compound
Based on its inhibitory profile, the following impacts on blood vessel formation can be inferred:
-
Inhibition of Endothelial Cell Migration and Invasion: By blocking the activity of MMP-2, MMP-9, and MMP-13, this compound is expected to prevent the degradation of the basement membrane, thereby hindering the ability of endothelial cells to migrate and invade the surrounding tissue to form new vessels.
-
Disruption of Angiogenic Signaling: Inhibition of MMPs can reduce the bioavailability of ECM-sequestered pro-angiogenic factors such as VEGF and bFGF.[4] Furthermore, the inhibition of ADAM10 can interfere with both VEGFR2 and Notch signaling pathways, which are crucial for endothelial cell proliferation, survival, and differentiation.[10][13]
-
Alteration of Vascular Morphogenesis: The disruption of Notch signaling through ADAM10 inhibition would likely lead to dysregulated vessel sprouting and patterning, resulting in a disorganized and non-functional vascular network.[11]
Experimental Protocols
While specific preclinical studies detailing the anti-angiogenic effects of this compound are not publicly available, this section outlines standard experimental protocols that would be used to assess the impact of an MMP/ADAM10 inhibitor on blood vessel formation.
In Vitro Angiogenesis Assays
-
Endothelial Cell Proliferation Assay:
-
Objective: To determine the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
-
Method: Endothelial cells are seeded in 96-well plates and treated with varying concentrations of this compound. Cell proliferation is assessed at different time points (e.g., 24, 48, 72 hours) using a colorimetric assay such as the MTT or WST-1 assay.
-
-
Endothelial Cell Migration Assay (Wound Healing Assay):
-
Objective: To evaluate the effect of this compound on endothelial cell migration.
-
Method: A confluent monolayer of endothelial cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with this compound. The rate of wound closure is monitored and quantified over time using microscopy.
-
-
Tube Formation Assay:
-
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Method: Endothelial cells are seeded on a layer of basement membrane extract (e.g., Matrigel) and treated with this compound. The formation of tube-like structures is observed and quantified by measuring parameters such as tube length and the number of branch points.
-
In Vivo Angiogenesis Models
-
Matrigel Plug Assay:
-
Objective: To evaluate the effect of this compound on angiogenesis in a living organism.
-
Method: Matrigel mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and this compound is injected subcutaneously into mice. After a defined period, the Matrigel plugs are excised, and the extent of neovascularization is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Mechanism of this compound's anti-angiogenic effects.
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-angiogenic activity.
Conclusion
This compound is a potent inhibitor of key metalloproteinases involved in angiogenesis. Although its clinical development has been redirected, the foundational understanding of its mechanism of action provides valuable insights for researchers in the fields of cancer biology and vascular medicine. The inferred anti-angiogenic properties of this compound, based on its well-defined molecular targets, underscore the therapeutic potential of simultaneously targeting multiple facets of the angiogenic process, including ECM remodeling and critical signaling pathways. Further investigation into compounds with similar inhibitory profiles may yield novel and effective anti-angiogenic therapies.
References
- 1. Exelixis Files IND for First Proprietary Anticancer Compound | Exelixis, Inc. [ir.exelixis.com]
- 2. Exelixis Reports Top-Line Results of the Phase 2 Trial of XL784 in Patients With Proteinuria Associated With Diabetic Nephropathy | Exelixis, Inc. [ir.exelixis.com]
- 3. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase-2 regulates vascular patterning and growth affecting tumor cell survival and invasion in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase-13 (MMP-13) directly and indirectly promotes tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intriguing Roles for Endothelial ADAM10/Notch Signaling in the Development of Organ-Specific Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ADAM10 controls the differentiation of the coronary arterial endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial ADAM10 controls cellular response to oxLDL and its deficiency exacerbates atherosclerosis with intraplaque hemorrhage and neovascularization in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of XL-784: A Metalloprotease Inhibitor for Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
XL-784 is a potent and selective small molecule inhibitor of metalloprotease enzymes, primarily targeting A Disintegrin and Metalloproteinase 10 (ADAM-10) and Matrix Metalloproteinase-2 (MMP-2). Developed by Exelixis, this compound was initially investigated as an anti-cancer agent before its development was focused on the treatment of diabetic nephropathy, a serious complication of diabetes and a leading cause of end-stage renal disease. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Diabetic nephropathy is characterized by progressive damage to the kidneys, leading to proteinuria and a decline in renal function. Metalloproteases, including ADAMs and MMPs, are implicated in the pathogenesis of renal fibrosis and inflammation, key processes in the progression of diabetic nephropathy. This compound was developed as a targeted therapy to inhibit these enzymes and thereby slow or halt the progression of the disease. A key feature of this compound's design is its high selectivity for specific metalloproteases, notably sparing MMP-1, an attribute intended to improve its safety profile compared to broader-spectrum metalloprotease inhibitors.[1][2][3]
Discovery and Medicinal Chemistry
Details regarding the specific lead identification and optimization process for this compound are proprietary to Exelixis and are not extensively available in public literature. The development of this compound emerged from Exelixis's broader drug discovery platform focused on identifying novel therapeutics.[3][4][5] The compound was designed as a potent, orally bioavailable small molecule inhibitor. A critical aspect of its design was to achieve selectivity against ADAM-10 and MMP-2 while minimizing inhibition of MMP-1, which has been associated with musculoskeletal side effects in other MMP inhibitors.
Mechanism of Action
This compound exerts its therapeutic effects through the potent and selective inhibition of several metalloproteases. Its primary targets are ADAM-10 and MMP-2.[2][3] It also demonstrates inhibitory activity against other MMPs, such as MMP-9 and MMP-13, but shows significantly less activity against MMP-1.[6]
-
ADAM-10: This enzyme is involved in the shedding of various cell surface proteins, including growth factors and their receptors, which play a role in cell proliferation and blood vessel formation.[1]
-
MMP-2 (Gelatinase A): This enzyme degrades type IV collagen, a major component of the glomerular basement membrane. Its overactivity contributes to the breakdown of this membrane and the development of proteinuria.
-
MMP-9 (Gelatinase B): Similar to MMP-2, MMP-9 is involved in the degradation of the extracellular matrix.
-
MMP Sparing Profile: The intentional sparing of MMP-1 was a key optimization goal to enhance the safety profile of this compound.[1][2][3][5]
The proposed signaling pathway for the role of metalloproteases in diabetic nephropathy and the inhibitory action of this compound is depicted below.
Preclinical Development
Preclinical studies in animal models of diabetic nephropathy demonstrated the potential of this compound to ameliorate kidney damage.
In Vitro Enzyme Inhibition
The inhibitory activity of this compound against a panel of matrix metalloproteinases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM-10 | 1-2 |
| ADAM-17 (TACE) | ~70 |
| Data compiled from multiple sources.[6] |
Animal Models of Diabetic Nephropathy
A key study evaluated this compound in uninephrectomized T2DN rats, a model that accelerates the progression of diabetic renal injury.
Experimental Protocol:
-
Animal Model: 12-month-old male T2DN rats were uninephrectomized.
-
Treatment Groups: After a 2-week recovery, rats were randomized to receive:
-
Vehicle (corn oil) daily by gavage.
-
Lisinopril (B193118) in drinking water (20 mg·kg−1·day−1).
-
This compound by gavage.
-
Combined this compound and lisinopril.
-
-
Duration: 4 months.
-
Endpoints: Albumin excretion and glomerulosclerosis.
Results: Treatment with this compound, both alone and in combination with lisinopril, significantly reduced albumin excretion by over 50%. Furthermore, this compound was more effective than lisinopril at reducing the degree of glomerulosclerosis, and the combination therapy was the most effective.
The general workflow for preclinical evaluation in animal models is illustrated below.
Clinical Development
This compound progressed to clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety and pharmacokinetic profile of this compound.
-
Study Design: Single and repeat dose studies were conducted in a total of 70 healthy volunteers.[1][2][3][5]
-
Results: Orally administered this compound was found to be well-tolerated and free of side effects at single doses.[1] It demonstrated an attractive pharmacokinetic profile with dose-proportional absorption and was orally bioavailable.[1][4]
Phase II Clinical Trial
A Phase II trial was initiated to evaluate the efficacy of this compound in patients with diabetic nephropathy.
-
Study Design: A randomized, double-blind, placebo-controlled study enrolled 125 subjects with albuminuria due to diabetic nephropathy.[2][3]
-
Intervention: Patients received either 200mg of this compound or a placebo once daily for 12 weeks.[2][3][4] All patients were concurrently treated with an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).[2][3]
-
Primary Endpoint: The primary endpoint was the reduction from baseline in the urinary albumin to creatinine (B1669602) ratio (ACR) at Week 12.[2][3][4]
-
Secondary Endpoints: These included changes in renal function and cardiovascular events.[4][5]
Results: The Phase II clinical trial did not meet its primary endpoint.[2][3] After 12 weeks of treatment, the baseline normalized ACR in the this compound group was 9.9% lower than in the placebo group, which was not statistically significant.[2] However, there was a clinically relevant mean ACR reduction from baseline of 23% (p=0.0027) in the subjects who received this compound.[2] The change in glomerular filtration rate (GFR) at Week 12 was -2.5 ml/min/1.73m2 in the this compound group compared to -6.2 ml/min/1.73m2 in the placebo group (p=0.077).[2]
The logical relationship of the clinical trial design is outlined below.
Summary and Conclusion
This compound is a selective inhibitor of ADAM-10 and MMP-2 that showed promise in preclinical models of diabetic nephropathy. It demonstrated a favorable safety profile in Phase I clinical trials. However, the subsequent Phase II trial in patients with diabetic nephropathy did not meet its primary endpoint of a statistically significant reduction in the urinary albumin to creatinine ratio compared to placebo. While a clinically relevant reduction in ACR was observed in the treatment group, the lack of statistical significance ultimately led to the discontinuation of its development for this indication. The story of this compound highlights the challenges of translating promising preclinical findings into clinical efficacy for complex diseases like diabetic nephropathy.
Experimental Protocols
In Vitro MMP/ADAM Inhibition Assay (General Protocol)
-
Enzyme Activation: Recombinant human pro-MMPs are activated with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl, CaCl2, Brij-35) is used.
-
Substrate: A fluorogenic peptide substrate specific for the MMP/ADAM enzyme being tested is used.
-
Procedure:
-
The activated enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a fluorescence plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Preclinical Animal Study Protocol (Diabetic Nephropathy Model)
-
Animal Model: Male T2DN rats, aged 12 months, undergo uninephrectomy to accelerate renal injury.
-
Acclimatization: Animals are allowed a 2-week recovery and acclimatization period.
-
Randomization: Rats are randomly assigned to treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., corn oil) and administered daily by oral gavage at a predetermined dose. The control group receives the vehicle alone.
-
Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly. Urine is collected periodically (e.g., in metabolic cages) for the measurement of albumin and creatinine.
-
Terminal Procedures: At the end of the study period, animals are euthanized. Blood is collected for biochemical analysis. Kidneys are harvested, weighed, and processed for histological examination (e.g., periodic acid-Schiff staining to assess glomerulosclerosis).
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment and control groups.
References
- 1. Meta Title: Exelixis Inc Files Patent for Dual Inhibitor for Treating Castration-Resistant Prostate Cancer [pharmaceutical-technology.com]
- 2. Exelixis in-licenses second anti-cancer compound from Aurigene following FDA acceptance of investigational new drug application for phase 1 clinical trial in non-hodgkin’s lymphoma - Aurigene [aurigene.com]
- 3. Exelixis Announces Update on Second Patent Litigation Trial with MSN Laboratories | Exelixis, Inc. [ir.exelixis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exelixis Inc Patents Crystalline c-Met Inhibitor Compound 1 [pharmaceutical-technology.com]
Unraveling the Molecular Blueprint of XL-784: A Metalloproteinase Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the available scientific and clinical data on XL-784, a potent and selective small molecule inhibitor of metalloproteinases. Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes the known structure-activity relationships, mechanism of action, and experimental data related to this compound.
Core Efficacy: A Profile of Potent and Selective Inhibition
This compound has been identified as a formidable inhibitor of several key metalloproteinases, a class of enzymes implicated in a range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer. The inhibitory activity of this compound has been quantified against a panel of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) enzymes.
A key characteristic of this compound is its high degree of selectivity. Notably, the compound was specifically optimized to spare MMP-1. This is a critical feature, as the inhibition of MMP-1 has been associated with adverse musculoskeletal side effects observed in earlier, less selective metalloproteinase inhibitors. By avoiding this target, this compound was designed to have an improved safety profile, potentially allowing for higher therapeutic doses.
The available quantitative data on the inhibitory potency of this compound is summarized in the table below.
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 (TACE) | ~70 |
This data has been compiled from publicly available sources.[1][2]
Mechanism of Action: Targeting Key Players in Disease Progression
This compound exerts its therapeutic effects by targeting enzymes that play a crucial role in cell proliferation and the formation of new blood vessels. Its primary targets, ADAM10 and various MMPs, are involved in the cleavage of cell surface proteins and the degradation of the extracellular matrix. Dysregulation of these enzymes is a hallmark of numerous diseases.
The signaling pathway influenced by this compound can be visualized as follows:
Experimental Protocols: Insights from In Vivo Studies
While detailed experimental protocols from early discovery phases are not extensively published, information from in vivo studies provides some insight into the administration and formulation of this compound.
In preclinical animal models, this compound has been administered via oral gavage. A typical formulation involves diluting the compound in Cremophor, a nonionic castor oil-based solubilizer and emulsifying agent.[1][2] In a study investigating the effect of this compound on aortic dilatation in mice, the following daily doses were used: 50 mg/kg, 125 mg/kg, and 250 mg/kg.[1][2]
The workflow for such an in vivo experiment can be generalized as follows:
Clinical Development and Future Outlook
This compound progressed to Phase 2 clinical trials for the treatment of patients with diabetic nephropathy, a serious kidney-related complication of diabetes. While the trial demonstrated that this compound was well-tolerated, it did not meet its primary endpoint for efficacy in this specific indication.
Despite this outcome, the development of this compound has provided valuable insights into the therapeutic potential of selective metalloproteinase inhibitors. The emphasis on sparing MMP-1 represents a significant step forward in the design of safer drugs in this class. Further research into the structure-activity relationships of this compound and its analogs could yet unlock new therapeutic applications for this class of compounds.
Note: A detailed structure-activity relationship (SAR) analysis, including the systematic evaluation of structural analogs of this compound, is not publicly available at this time. Such data is often proprietary and contained within internal discovery and development reports or patents that are not accessible. Therefore, a comprehensive discussion on the specific contributions of different chemical moieties to the activity and selectivity of this compound cannot be provided in this guide.
References
XL-784: A Technical Guide to its Selectivity Profile Against Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent, small-molecule inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) enzymes.[1][2] Developed by Exelixis, this compound has been investigated for its therapeutic potential in conditions characterized by aberrant extracellular matrix turnover and cellular proliferation, such as diabetic nephropathy and cancer.[3] A key characteristic of this compound is its selectivity profile, particularly its high affinity for certain MMPs and ADAMs while sparing others, such as MMP-1.[1][2] This targeted approach is crucial for minimizing off-target effects and enhancing the therapeutic window, a significant challenge that has plagued earlier, broad-spectrum MMP inhibitors. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental methodologies for assessing MMP inhibition, and a visualization of the relevant signaling pathways.
Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound against a panel of MMPs and related enzymes has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. The data highlights the potent inhibition of MMP-2, MMP-13, and ADAM10, with significantly less activity against MMP-1.[1]
| Target Enzyme | IC50 (nM) | Enzyme Class |
| MMP-1 | ~1900 | Collagenase |
| MMP-2 | 0.81 | Gelatinase |
| MMP-3 | 120 | Stromelysin |
| MMP-8 | 10.8 | Collagenase |
| MMP-9 | 18 | Gelatinase |
| MMP-13 | 0.56 | Collagenase |
| ADAM10 (TACE) | 1-2 | A Disintegrin and Metalloproteinase |
| ADAM17 (TACE) | ~70 | A Disintegrin and Metalloproteinase |
Note: Data sourced from publicly available information.[1] The exact experimental conditions may vary between studies.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible in vitro enzyme assays. A widely used method is the fluorogenic substrate assay, which provides a continuous and sensitive measurement of enzyme activity.[1] The following is a representative protocol for determining the IC50 values of a test compound against a panel of MMPs.
In Vitro MMP Inhibition Assay using a Fluorogenic Substrate
This protocol is a representative method and may require optimization for specific laboratory conditions and reagents.
1. Materials and Reagents:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -8, -9, -13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., GM6001, a broad-spectrum MMP inhibitor)
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa substrate)[2]
2. Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant MMP enzymes to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired assay time.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (this compound) and the reference inhibitor in Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Reaction Setup: a. To the wells of a 96-well black microplate, add the following in duplicate or triplicate:
- Assay Buffer (for blank and enzyme control wells)
- Test compound dilutions
- Reference inhibitor dilutions b. Add the diluted MMP enzyme to all wells except the blank. c. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis: a. Subtract the fluorescence readings of the blank wells from all other wells. b. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. c. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The therapeutic rationale for this compound is based on its ability to modulate signaling pathways implicated in disease pathogenesis. As a potent inhibitor of ADAM10 and MMP-2, this compound can interfere with processes such as Notch signaling, which is involved in renal fibrosis, and the degradation of extracellular matrix components in diabetic nephropathy.[4][5][6]
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Exelixis Files IND for First Proprietary Anticancer Compound | Exelixis, Inc. [ir.exelixis.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental diabetic nephropathy is accelerated in matrix metalloproteinase-2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of XL-784 in Modulating the Extracellular Matrix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Dysregulation of ECM homeostasis is a hallmark of numerous pathological conditions, including fibrosis and cancer. Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) are key enzyme families responsible for ECM remodeling. XL-784 has emerged as a potent and selective inhibitor of specific MMPs and ADAMs, positioning it as a valuable tool for investigating ECM modulation and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a small molecule inhibitor with high affinity for several members of the matrix metalloproteinase family and certain ADAMs. Its selectivity profile suggests a targeted approach to modulating ECM turnover, with potential applications in diseases characterized by excessive matrix degradation or pathological remodeling.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of MMPs and ADAMs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its potent and selective nature.
| Target Enzyme | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | ~1900 | [1][2] |
| MMP-2 (Gelatinase-A) | 0.81 | [1][2] |
| MMP-3 (Stromelysin-1) | 120 | [1][2] |
| MMP-8 (Collagenase-2) | 10.8 | [1][2] |
| MMP-9 (Gelatinase-B) | 18 | [1][2] |
| MMP-13 (Collagenase-3) | 0.56 | [1][2] |
| ADAM10 | 1-2 | [1][2] |
| ADAM17 (TACE) | ~70 | [1][2] |
Note: IC50 values are approximate and may vary depending on assay conditions.
Signaling Pathways Modulated by this compound
By inhibiting key MMPs and ADAMs, this compound can influence several signaling pathways that are critical for ECM regulation.
Inhibition of Collagen Degradation Pathways
MMPs, particularly the collagenases (MMP-1, -8, -13) and gelatinases (MMP-2, -9), play a central role in the breakdown of collagen, the most abundant protein in the ECM. This compound's potent inhibition of MMP-2, MMP-9, and MMP-13 directly interferes with this process.
Modulation of TGF-β Signaling in Fibrosis
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine. MMP-2 and MMP-9 can activate latent TGF-β, perpetuating a fibrotic cascade. By inhibiting these MMPs, this compound can potentially disrupt this feed-forward loop.
Interference with ADAM10-Mediated Signaling
ADAM10 is involved in the shedding of various cell surface proteins, including the collagen receptor Discoidin Domain Receptor 1 (DDR1). The shedding of DDR1 by ADAM10 is triggered by collagen binding and serves to regulate the duration of collagen-induced signaling. This compound's inhibition of ADAM10 can prevent this shedding, thereby prolonging DDR1 signaling.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro MMP/ADAM Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the IC50 of this compound against a specific MMP or ADAM enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human MMP or ADAM enzyme
-
Fluorogenic peptide substrate specific for the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Activate the pro-MMP/ADAM enzyme according to the manufacturer's instructions (e.g., with APMA).
-
In the 96-well plate, add the diluted this compound solutions.
-
Add the activated enzyme to each well (except for the blank).
-
Incubate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to measure the fluorescence at regular intervals to monitor the reaction kinetics.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Mouse Model of Elastase-Induced Aortic Aneurysm
This protocol details the surgical procedure to induce aortic aneurysms in mice, a model used to evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Porcine pancreatic elastase
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound formulation for oral gavage
Procedure:
-
Anesthetize the mouse and perform a midline laparotomy to expose the abdominal aorta.
-
Isolate the infrarenal aorta and temporarily ligate the aorta proximally and distally.
-
Create a small puncture in the aorta and insert a catheter.
-
Infuse a solution of porcine pancreatic elastase in saline into the isolated aortic segment for a defined period (e.g., 10 minutes) to digest the elastic lamina.
-
Remove the catheter and repair the aortotomy.
-
Remove the ligatures to restore blood flow.
-
Close the abdominal incision.
-
Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 14 days).
-
At the end of the study, euthanize the mice and harvest the aortas.
-
Measure the maximal aortic diameter to assess the extent of aneurysm formation.
Conclusion
This compound is a selective and potent inhibitor of key MMPs and ADAMs involved in the modulation of the extracellular matrix. Its ability to interfere with collagen degradation and pro-fibrotic signaling pathways makes it a significant research tool and a compound of interest for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the role of this compound in ECM biology.
References
Methodological & Application
XL-784: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-784 is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) proteins, with notable activity against MMP-2, MMP-13, and ADAM-10.[1][2] It was developed to spare MMP-1, thereby potentially reducing the musculoskeletal toxicity associated with broader MMP inhibitors.[1][3][4] This document provides detailed application notes and a comprehensive experimental protocol for in vivo studies of this compound, based on preclinical investigations in a murine model of aortic aneurysm. Additionally, it summarizes the key quantitative data and visualizes the targeted signaling pathway and experimental workflow. Although a Phase II clinical trial in diabetic nephropathy did not meet its primary endpoint, the preclinical data demonstrates dose-dependent efficacy in modulating extracellular matrix degradation.[2][3]
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of specific MMPs and ADAMs. These enzymes are key regulators of the extracellular matrix (ECM) and are involved in tissue remodeling, cell signaling, and inflammation. In pathological conditions, their dysregulation can contribute to diseases such as fibrosis, cancer, and cardiovascular disorders. By selectively targeting enzymes like MMP-2 and ADAM-10, this compound can mitigate tissue degradation and adverse cellular responses.
References
Application Notes and Protocols for XL-784 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and various Matrix Metalloproteinases (MMPs), in a range of cell culture assays.
Introduction to this compound
This compound is a small molecule inhibitor with high affinity for ADAM10 and several MMPs, which are key enzymes involved in extracellular matrix (ECM) remodeling, cell signaling, migration, and invasion.[1][2] Dysregulation of ADAM10 and MMP activity is implicated in numerous pathological processes, including cancer progression, inflammation, and fibrosis. This compound's ability to selectively target these proteases makes it a valuable tool for investigating their roles in cellular processes and for potential therapeutic development.
Mechanism of Action:
This compound primarily functions by binding to the active site of ADAM10 and specific MMPs, thereby inhibiting their proteolytic activity.[1][3] This inhibition prevents the cleavage of a wide array of substrates, including growth factors, cytokines, adhesion molecules, and ECM components, which in turn modulates downstream signaling pathways controlling cell behavior.
Preparation of this compound for Cell Culture
Proper preparation of this compound is critical for obtaining accurate and reproducible results in cell culture experiments.
Reconstitution of this compound
This compound is typically supplied as a solid powder. Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of the this compound stock solution is essential to maintain its activity.
| Storage Condition | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Note: Protect the stock solution from light.
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be further diluted in cell culture medium to the final desired working concentration.
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final working concentration.
-
It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
Quantitative Data Summary
The inhibitory activity of this compound against various metalloproteinases is summarized below.
| Target | IC₅₀ (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | Potent |
Data sourced from publicly available information.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway impacted by this compound. Inhibition of ADAM10 and MMPs by this compound blocks the release of growth factors and cytokines, and prevents the degradation of the extracellular matrix, thereby affecting cell proliferation, migration, and survival.
Experimental Protocols
The following are detailed protocols for common cell culture assays to evaluate the effects of this compound. A general experimental workflow is depicted below.
Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well clear-bottom tissue culture plates
-
Cells of interest (e.g., MDA-MB-231, A549, HT-1080)
-
Complete cell culture medium
-
This compound working solutions
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C. For MTT, you will need to add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a process often dependent on MMPs.
Materials:
-
24-well Transwell inserts with 8 µm pores, coated with a basement membrane extract (e.g., Matrigel)
-
Cells of interest
-
Serum-free medium and medium with serum (chemoattractant)
-
This compound working solutions
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Protocol:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend cells in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing this compound or vehicle control to the upper chamber of the insert.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several fields of view under a microscope.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a process influenced by ADAM10 and MMPs.
Materials:
-
96-well plate
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound working solutions
-
Microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in medium containing this compound or vehicle control at a density of 1.5-2.5 x 10⁴ cells per well.
-
Carefully seed the cell suspension onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C and 5% CO₂.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in media | Poor solubility, high final concentration. | Ensure the final DMSO concentration is low (≤ 0.1%). Prepare working solutions fresh. Vortex well during dilution. |
| High background in assays | High DMSO concentration, compound interference. | Use a lower final DMSO concentration. Include appropriate controls (vehicle, no-treatment). |
| Inconsistent results | Cell passage number, inconsistent seeding. | Use cells within a consistent passage number range. Ensure accurate and consistent cell seeding density. |
| No effect of this compound observed | Incorrect concentration, inactive compound. | Test a wider range of concentrations. Ensure proper storage and handling of the compound. Verify the expression of target proteases in your cells. |
Conclusion
This compound is a valuable research tool for investigating the roles of ADAM10 and MMPs in various cellular processes. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of cell culture assays. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions to ensure reliable and meaningful results.
References
Application Notes and Protocols for XL-784 in Mouse Models
These application notes provide detailed protocols and dosage recommendations for the use of XL-784, a potent and selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and various matrix metalloproteinases (MMPs), in preclinical mouse models. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a small molecule inhibitor with high affinity for ADAM-10 and several MMPs, including MMP-2, MMP-9, and MMP-13.[1][2][3] Notably, it is designed to spare MMP-1, which may contribute to an improved safety profile compared to less selective MMP inhibitors.[4] By inhibiting these key enzymes, this compound can modulate cellular processes such as angiogenesis (blood vessel formation) and cell proliferation, which are implicated in various pathological conditions.[1][4]
Recommended Dosage for Mouse Models
The following table summarizes the recommended oral dosage of this compound used in a mouse model of aortic aneurysm. A clear dose-dependent effect was observed in this model.[2][3]
| Dosage (mg/kg/day) | Route of Administration | Frequency | Vehicle | Observed Effect | Reference |
| 50 | Oral (gavage) | Once daily | Cremophor | Inhibition of aortic dilatation | [2][3] |
| 125 | Oral (gavage) | Once daily | Cremophor | Inhibition of aortic dilatation | [2][3] |
| 250 | Oral (gavage) | Once daily | Cremophor | Inhibition of aortic dilatation | [2][3] |
| 375 | Oral (gavage) | Once daily | Cremophor | More effective inhibition of aortic dilatation | [2] |
| 500 | Oral (gavage) | Once daily | Cremophor | Most effective inhibition of aortic dilatation | [2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound and its administration in a mouse model of aortic aneurysm, based on published studies.[2][3]
Preparation of this compound Formulation
Objective: To prepare a stable formulation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Cremophor (nonionic castor oil-based solubilizer and emulsifying agent)
-
Sterile vehicle (e.g., 0.9% saline or sterile water)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and Cremophor based on the desired final concentration and the number of animals to be dosed.
-
In a sterile tube, dissolve the this compound powder in Cremophor. The volume of Cremophor should be sufficient to fully solubilize the compound.
-
Once dissolved, add the sterile vehicle to the desired final volume.
-
Vortex the solution thoroughly to ensure a homogenous suspension. Sonication can be used to aid in dissolution if necessary.
-
Prepare the formulation fresh daily before administration.
In Vivo Administration in Aortic Aneurysm Mouse Model
Objective: To evaluate the efficacy of this compound in a mouse model of aortic aneurysm.
Animal Model:
-
Species: Mouse (specific strain as required by the experimental design)
-
Aortic aneurysm is induced, for example, by aortic perfusion with elastase.
Dosing Regimen:
-
Begin treatment with this compound on the day of aneurysm induction.
-
Administer this compound once daily via oral gavage at the desired dose (e.g., 50, 125, 250, 375, or 500 mg/kg).
-
The volume of administration is typically 0.1 mL per mouse.[2]
-
Include a control group that receives the vehicle (Cremophor) only.
-
Continue treatment for the duration of the study (e.g., 14 days).
Efficacy Assessment:
-
At the end of the treatment period, sacrifice the animals.
-
Measure the maximal aortic dilatation to assess the extent of aneurysm formation.
-
Compare the aortic dilatation in the this compound treated groups to the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols for Assessing XL-784 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), key enzymes involved in the degradation of the extracellular matrix (ECM).[1][2][3] Dysregulation of these proteases is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against its primary targets, MMP-2, MMP-9, and ADAM10, through both enzymatic and cell-based assays.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the catalytic activity of MMPs and ADAMs. These zinc-dependent endopeptidases are crucial for tissue remodeling. By inhibiting these enzymes, this compound can modulate cellular processes that are highly dependent on ECM degradation, such as cell migration and invasion.
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various metalloproteinases.
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900[1][2][3] |
| MMP-2 | 0.81[1][2][3] |
| MMP-3 | 120[1][2] |
| MMP-8 | 10.8[1][2] |
| MMP-9 | 18[1][2] |
| MMP-13 | 0.56[1][2] |
| ADAM10 | 1-2[1][2] |
| ADAM17 (TACE) | ~70[1][2] |
Table 1: In vitro inhibitory potency of this compound against a panel of metalloproteinases. Data compiled from publicly available sources.[1][2][3]
Experimental Protocols
The following protocols are provided as a guide for assessing the efficacy of this compound in vitro.
Enzymatic Activity Assays
These assays directly measure the inhibitory effect of this compound on the enzymatic activity of purified MMPs and ADAMs.
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2 and MMP-9.[1][2]
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., HT-1080 fibrosarcoma cells) to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media containing various concentrations of this compound (and a vehicle control) for 24-48 hours.[1][4]
-
Collect the conditioned media and centrifuge to remove cell debris.[4]
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Enzyme Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.[4]
-
Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background.[4] These clear bands represent areas of gelatinolytic activity.
-
Quantify the band intensity using densitometry software.
-
This assay utilizes a fluorogenic substrate to measure the enzymatic activity of ADAM10.[6][7][8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Reconstitute the fluorogenic ADAM10 substrate and purified active ADAM10 enzyme according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, this compound dilutions (or vehicle control), and the purified ADAM10 enzyme.
-
Pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM-based substrates) over time (kinetic assay) or after a fixed incubation period (endpoint assay).[6][8]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the kinetic data or the final fluorescence intensity for the endpoint assay.
-
Plot the enzyme activity against the concentration of this compound and determine the IC50 value.
-
Cell-Based Assays
These assays evaluate the effect of this compound on cellular functions that are dependent on MMP and ADAM activity.
This assay assesses the effect of this compound on the collective migration of a cell monolayer.[9][10]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well or 24-well plate and grow until a confluent monolayer is formed.[9]
-
-
Creating the Wound:
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[9]
-
Wash the cells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the media with fresh media containing various concentrations of this compound or a vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).[9]
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration.
-
This assay measures the ability of cells to invade through a basement membrane matrix, a process that requires the activity of metalloproteinases.[9][11][12]
Protocol:
-
Chamber Preparation:
-
Cell Seeding and Treatment:
-
Seed cells in serum-free medium in the upper chamber of the insert.
-
Add this compound at various concentrations (and a vehicle control) to the upper chamber with the cells.
-
-
Incubation:
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[9]
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells in the this compound-treated groups to the control group.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro efficacy of the metalloproteinase inhibitor this compound. By employing a combination of enzymatic and cell-based assays, researchers can thoroughly characterize the inhibitory potential of this compound and its impact on key cellular processes relevant to various diseases.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 3. quickzyme.com [quickzyme.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]
- 6. eurogentec.com [eurogentec.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. SensoLyte® 520 ADAM10 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. corning.com [corning.com]
- 12. corning.com [corning.com]
Application Notes and Protocols for Measuring ADAM-10 Inhibition by XL-784
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the inhibition of ADAM-10, a key metalloprotease involved in various physiological and pathological processes, by the small molecule inhibitor XL-784. The protocols outlined below are suitable for screening and characterizing the potency and selectivity of this compound and other potential ADAM-10 inhibitors.
Introduction to ADAM-10 and this compound
A Disintegrin and Metalloproteinase 10 (ADAM-10) is a transmembrane zinc-dependent protease that plays a crucial role in the "shedding" of the ectodomains of numerous cell surface proteins.[1] This process is integral to various signaling pathways, including Notch and Epidermal Growth Factor Receptor (EGFR) signaling, which are critical in development, immunity, and cancer.[1][2] Dysregulation of ADAM-10 activity has been implicated in several diseases, including cancer, Alzheimer's disease, and inflammatory disorders.[3][4]
This compound is a potent small molecule inhibitor that targets ADAM-10 and other matrix metalloproteinases (MMPs).[5] Understanding the inhibitory activity of compounds like this compound on ADAM-10 is crucial for the development of targeted therapeutics.
Quantitative Data on Inhibitor Potency
The inhibitory potency of this compound and other common ADAM-10 inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected inhibitors against ADAM-10 and other related proteases, providing a comparative overview of their potency and selectivity.
| Compound | ADAM-10 IC50 (nM) | ADAM-17 (TACE) IC50 (nM) | Other MMPs IC50 (nM) | Citation(s) |
| This compound | Potent inhibitor | ~70 | MMP-1: ~1900, MMP-2: 0.81, MMP-3: 120, MMP-8: 10.8, MMP-9: 18, MMP-13: 0.56 | [5] |
| GI254023X | 5.3 | 541 | MMP-1: 108, MMP-9: 2.5 | [6][7] |
| LT4 | 40 | 1500 | High selectivity over MMP-1, -2, -9, -14 | [8] |
| MN8 | Potent inhibitor | - | High selectivity over MMP-1, -2, -9, -14 | [8] |
Experimental Protocols
Biochemical Assay: Fluorogenic Substrate-Based ADAM-10 Inhibition Assay
This protocol describes a high-throughput method to measure the direct inhibition of recombinant ADAM-10 by this compound using a fluorogenic substrate.
Principle: The assay utilizes a quenched fluorogenic peptide substrate that is specifically cleaved by ADAM-10. Upon cleavage, a fluorophore is released from its quencher, resulting in an increase in fluorescence intensity that is directly proportional to ADAM-10 activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.[9]
Materials:
-
Recombinant human ADAM-10 enzyme
-
Fluorogenic ADAM-10 substrate (e.g., based on the TENtide sequence)[10]
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 10 mM CaCl₂, 0.005% Brij-35)[8]
-
This compound (or other test inhibitors)
-
DMSO (for inhibitor dilution)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 485/530 nm or 325/393 nm)[9][10]
Protocol:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
Enzyme Preparation: Dilute the recombinant ADAM-10 enzyme to the desired concentration in ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[8]
-
Assay Setup:
-
Add 20 µL of diluted ADAM-10 enzyme solution to each well of a 96-well plate.
-
Add 5 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO) to the respective wells.
-
Include control wells:
-
No-enzyme control: 20 µL of assay buffer instead of enzyme.
-
No-inhibitor control: 5 µL of vehicle control.
-
-
Incubate the plate at 37°C for 1 hour to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation: Add 25 µL of the fluorogenic ADAM-10 substrate solution (prepared in assay buffer) to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C using a microplate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time.[11]
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[12]
-
Cell-Based Assay: ADAM-10 Substrate Shedding Assay
This protocol measures the effect of this compound on ADAM-10 activity in a cellular context by quantifying the shedding of a specific ADAM-10 substrate.
Principle: Cells are engineered to express a membrane-bound ADAM-10 substrate, such as Betacellulin fused to Alkaline Phosphatase (BTC-AP). In the presence of active ADAM-10, the substrate is cleaved, and the ectodomain (containing AP) is released into the cell culture medium. The amount of shed substrate can be quantified by measuring the AP activity in the supernatant. Inhibition of ADAM-10 by this compound will reduce the amount of shed substrate.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for an ADAM-10 substrate (e.g., BTC-AP)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
DMSO
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate for AP
-
Lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, protease inhibitors)[5]
-
96-well clear, flat-bottom plates
-
Absorbance microplate reader (405 nm)
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the BTC-AP expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
24-48 hours post-transfection, replace the culture medium with serum-free medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the shed BTC-AP.
-
Wash the cells with PBS and lyse them with lysis buffer to determine the amount of cell-associated substrate and for normalization.
-
-
Quantification of Shed Substrate:
-
Transfer an aliquot of the supernatant to a 96-well plate.
-
Add pNPP substrate solution and incubate at room temperature until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the AP activity in the supernatant to the total protein concentration of the corresponding cell lysate.
-
Calculate the percentage of inhibition of substrate shedding for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value in a cellular context.
-
Western Blot Analysis of Substrate Cleavage
This protocol provides a method to visualize the inhibition of ADAM-10-mediated cleavage of an endogenous or overexpressed substrate.
Principle: Cells are treated with this compound, and the cell lysates and/or culture supernatants are analyzed by Western blotting using an antibody that recognizes the substrate. Inhibition of ADAM-10 will result in an accumulation of the full-length substrate in the cell lysate and a decrease in the cleaved ectodomain in the supernatant.
Materials:
-
Cells expressing the ADAM-10 substrate of interest
-
This compound
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the ADAM-10 substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound as described in the cell-based assay.
-
Collect both the culture supernatant and the cell pellet.
-
Lyse the cell pellet using an appropriate lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cell lysates and equal volumes of the supernatant onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the full-length and cleaved forms of the substrate to determine the extent of inhibition by this compound.
-
Visualizations
ADAM-10 Signaling Pathways
Caption: ADAM-10 mediated Notch and EGFR signaling pathways and the inhibitory action of this compound.
Experimental Workflow for ADAM-10 Inhibitor Screening
Caption: A typical experimental workflow for screening ADAM-10 inhibitors using a fluorogenic assay.
References
- 1. ADAM10 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PathSpecific™ Adam-10 Protease Assay - Creative Biolabs [creative-biolabs.com]
- 7. rupress.org [rupress.org]
- 8. biorxiv.org [biorxiv.org]
- 9. graphpad.com [graphpad.com]
- 10. A Bioengineering Strategy to Control ADAM10 Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. ptglab.com [ptglab.com]
Application of XL-784 in Zymography Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of XL-784, a selective matrix metalloproteinase (MMP) inhibitor, in zymography assays. Zymography is a widely used technique to detect and characterize the activity of MMPs, which are key enzymes involved in extracellular matrix remodeling in both physiological and pathological processes. This compound serves as a valuable tool for researchers to identify and characterize MMP activity in various biological samples.
Introduction to this compound
This compound is a potent and selective inhibitor of several matrix metalloproteinases. Its primary mechanism of action involves the chelation of the zinc ion within the active site of MMPs, which is essential for their enzymatic activity. The inhibitory activity of this compound varies across different MMPs, making it a useful tool for distinguishing between the activities of specific MMPs in complex biological samples.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of human MMPs, providing a clear overview of its selectivity profile.
| MMP Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Data sourced from publicly available information. [1][2]
Experimental Protocols
This section outlines the detailed methodology for performing a gelatin zymography assay to assess MMP activity and its inhibition by this compound. Gelatin is a common substrate for MMP-2 and MMP-9.
Materials and Reagents
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C.
-
Samples: Conditioned cell culture media, tissue extracts, or other biological fluids.
-
Zymogram Gels: Polyacrylamide gels co-polymerized with gelatin (e.g., 10% acrylamide (B121943) with 1 mg/mL gelatin).
-
Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.
-
Electrophoresis Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.
-
Renaturing Buffer: 2.5% Triton X-100 in dH₂O.
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Protocol
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue homogenates.
-
Centrifuge samples to remove cellular debris.
-
Determine the protein concentration of each sample.
-
Mix samples with an equal volume of 2X non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load equal amounts of protein into the wells of the gelatin zymogram gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or on ice until the dye front reaches the bottom of the gel.
-
-
Renaturation:
-
Carefully remove the gel from the glass plates.
-
Wash the gel twice with renaturing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
-
Incubation with this compound:
-
For inhibition studies, cut the gel into two halves.
-
Incubate one half in developing buffer alone (control).
-
Incubate the other half in developing buffer containing the desired concentration of this compound. The concentration should be chosen based on the IC50 values for the MMPs of interest (e.g., 10-100 nM to inhibit MMP-2, MMP-9, and MMP-13).
-
Incubate both gel halves for 18-24 hours at 37°C with gentle agitation.
-
-
Staining and Destaining:
-
Stain the gels with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gels with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Image the gels using a gel documentation system.
-
The presence of clear bands in the control lane and their reduction or absence in the this compound treated lane confirms the inhibitory effect of the compound on MMP activity.
-
Densitometric analysis can be performed to quantify the level of inhibition.
-
Visualizations
Signaling Pathway of MMP Inhibition by this compound
Caption: Mechanism of MMP inhibition by this compound.
Experimental Workflow for Zymography with this compound
Caption: Zymography workflow with this compound inhibition.
References
XL-784: A Potent Tool for Elucidating Matrix Metalloproteinase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective, small-molecule inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a wide range of physiological and pathological processes, including cancer metastasis, angiogenesis, inflammation, and fibrosis. This compound's selectivity profile makes it a valuable tool for investigating the specific roles of individual MMPs in these processes. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in MMP research.
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the active site of MMPs, thereby blocking their catalytic activity. It exhibits high affinity for several key MMPs, as well as members of the "a disintegrin and metalloproteinase" (ADAM) family.
Data Presentation
The inhibitory activity of this compound against a panel of metalloproteinases is summarized in the table below. This data highlights the compound's selectivity profile, which is essential for designing experiments to probe the function of specific MMPs.
Table 1: Inhibitory Activity of this compound against various MMPs and ADAMs
| Target | IC50 (nM) | Reference |
| MMP-1 | ~1900 | [1] |
| MMP-2 | 0.81 | [1] |
| MMP-3 | 120 | [1] |
| MMP-8 | 10.8 | [1] |
| MMP-9 | 18 | [1] |
| MMP-13 | 0.56 | [1] |
| ADAM10 (TACE) | 1-2 | [1] |
| ADAM17 (TACE) | ~70 | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Experimental Protocols
The following are detailed protocols for key experiments to study MMP function using this compound.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Assay)
This assay measures the ability of this compound to inhibit the activity of a purified MMP in a cell-free system.
Materials:
-
Purified active MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of the diluted this compound or control to the wells of the 96-well plate.
-
Add 60 µL of the purified active MMP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission for the example substrate) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of this compound.
Materials:
-
Cell culture supernatant or tissue lysate
-
SDS-PAGE resolving gel (10%) copolymerized with 1 mg/mL gelatin
-
SDS-PAGE stacking gel
-
Non-reducing sample buffer
-
Electrophoresis running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
This compound
Procedure:
-
Treat cells or tissues with various concentrations of this compound.
-
Collect conditioned media or prepare tissue lysates.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.
-
Incubate the gel in developing buffer (with or without different concentrations of this compound for in-gel inhibition) overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Quantify the band intensity using densitometry software. A reduction in band intensity in this compound-treated samples indicates inhibition of MMP activity.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the invasive potential of cells through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the chambers for 12-48 hours (time depends on the cell type) at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields under a microscope.
-
A dose-dependent decrease in the number of invading cells will indicate the inhibitory effect of this compound on cell invasion.
In Vivo Animal Model of Aortic Aneurysm
This protocol describes a general approach for evaluating the efficacy of an MMP inhibitor like this compound in an in vivo model. A specific study has evaluated this compound in a mouse model of aortic aneurysm.[1]
Model: Elastase-induced aortic aneurysm in mice.
Treatment:
-
Animals are treated with this compound, a negative control, or a positive control (e.g., doxycycline).
-
This compound can be administered daily by gavage. Doses used in a published study ranged from 50 to 500 mg/kg per day.[1] The compound was diluted in a vehicle like Cremophor.[1]
Outcome Measures:
-
Monitor the change in aortic diameter over time using ultrasound.
-
At the end of the study, harvest the aortas and measure the maximal aortic diameter.
-
Perform histological analysis to assess elastin (B1584352) degradation and inflammation.
-
Conduct zymography on aortic tissue homogenates to measure MMP-2 and MMP-9 activity.
Expected Results: Treatment with effective doses of this compound is expected to reduce the expansion of the aorta and preserve the elastin structure compared to the control group.[1]
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving MMPs that are targeted by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
Clinical Development
This compound was investigated in a Phase II clinical trial for the treatment of proteinuria in patients with diabetic nephropathy.[2][3][4][5][6][7] The trial did not meet its primary endpoint of significantly reducing proteinuria compared to placebo.[2][3] However, the compound was generally well-tolerated.
Conclusion
This compound is a potent and selective inhibitor of several key MMPs and ADAMs. Its well-characterized in vitro inhibitory profile makes it an excellent tool compound for dissecting the roles of these proteases in various biological and pathological processes. The detailed protocols and workflows provided in this document should serve as a valuable resource for researchers utilizing this compound to advance our understanding of MMP function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exelixis Reports Top-Line Results of the Phase 2 Trial of XL784 in Patients With Proteinuria Associated With Diabetic Nephropathy | Exelixis, Inc. [ir.exelixis.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. pharmatimes.com [pharmatimes.com]
- 5. Exelixis, Inc. Intiates Phase II Clinical Program For XL784 - BioSpace [biospace.com]
- 6. fightingaddictioncenter.com [fightingaddictioncenter.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Dissolving XL-784 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of XL-784, a selective matrix metalloproteinase (MMP) inhibitor, for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring solution stability and achieving reliable and reproducible results.
Product Information
-
Name: this compound
-
Function: A selective inhibitor of matrix metalloproteinases (MMPs).
-
Key Inhibitory Activity (IC50):
Solubility Data
The solubility of this compound is highly dependent on the solvent system. The following tables summarize the recommended solvents and achievable concentrations for preparing stock and working solutions.
Table 1: Solubility for In Vitro Applications
| Solvent System | Achievable Concentration (mg/mL) | Achievable Concentration (mM) | Notes |
| 100% DMSO | ≥ 27.5 | ≥ 50.08 | Recommended for preparing high-concentration stock solutions. |
Note: The molecular weight of this compound is assumed to be approximately 549.0 g/mol for molarity calculations. The exact molecular weight may vary between different salt forms.
Table 2: Formulations for In Vivo Applications
| Formulation (v/v) | Achievable Concentration (mg/mL) | Achievable Concentration (mM) | Administration Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 | ≥ 5.01 | Gavage | Prepare fresh daily.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 | ≥ 5.01 | Gavage | Use caution for dosing periods longer than two weeks.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 | ≥ 5.01 | Gavage | Prepare fresh daily.[2] |
| Cremophor | - | - | Gavage | Used as a solubilizer and emulsifying agent.[1][2] |
Note: For animal studies, it is recommended to keep the final DMSO concentration below 2% if the animal is weak.[1]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 27.5 mg/mL stock solution, add 1 mL of DMSO to 27.5 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If precipitation occurs, gently warm the solution and/or sonicate to aid dissolution.[1][2]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of this compound Working Solution for In Vivo Gavage (PEG300/Tween-80 Formulation)
This protocol details the step-by-step preparation of a working solution for oral gavage. This method involves the sequential addition of co-solvents.
Materials:
-
This compound stock solution in DMSO (e.g., 27.5 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Pipettes
Protocol:
-
Begin with the this compound stock solution in DMSO.
-
In a sterile tube, add 400 µL of PEG300 for every 1 mL of final working solution required.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution (27.5 mg/mL) and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[2]
-
The final concentration of this working solution will be 2.75 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use.[1][2]
Visualized Workflows and Pathways
Experimental Workflow for this compound Dissolution
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of MMP Inhibition
This compound acts by inhibiting matrix metalloproteinases, which are key enzymes in the degradation of the extracellular matrix (ECM). This inhibition helps maintain tissue integrity.
References
Application Notes and Protocols: In Vivo Imaging with XL-784 Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of several members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families, with high affinity for ADAM10, MMP-2, MMP-9, and MMP-13.[1][2] These enzymes are key regulators of the extracellular matrix and are implicated in a variety of pathological processes, including tumor invasion, angiogenesis, and inflammation. The ability to non-invasively image the activity and localization of these metalloproteinases in vivo would provide a powerful tool for understanding disease progression and for the development of targeted therapies.
These application notes provide a comprehensive overview and detailed protocols for the use of hypothetically labeled this compound probes for in vivo imaging. Two primary imaging modalities are considered: fluorescence imaging using a near-infrared (NIR) dye-conjugated this compound probe (this compound-NIR), and Positron Emission Tomography (PET) imaging using a fluorine-18 (B77423) labeled this compound probe ([¹⁸F]this compound).
Principle of the Technology
The use of labeled small molecule inhibitors for in vivo imaging relies on the high affinity and specificity of the inhibitor for its target enzyme.[3][4] By attaching a reporter molecule (a fluorescent dye or a radionuclide) to the inhibitor, the distribution and concentration of the target enzyme can be visualized and quantified non-invasively.
-
This compound-NIR for Fluorescence Imaging: This probe is conceptualized as an "activatable" probe. In its native state, the fluorescence of the NIR dye is quenched. Upon binding to the active site of a target metalloproteinase, a conformational change or enzymatic cleavage of a linker could lead to de-quenching and a significant increase in fluorescence signal, providing a high signal-to-background ratio.[5][6]
-
[¹⁸F]this compound for PET Imaging: This probe allows for highly sensitive, quantitative, whole-body imaging. The positron-emitting ¹⁸F radionuclide is incorporated into the this compound molecule. The emitted positrons annihilate with electrons in the tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting data can be used to determine the concentration of the probe in various tissues, often expressed as the Standardized Uptake Value (SUV).[7][8][9]
Signaling Pathway of this compound Targets
The following diagram illustrates the central role of ADAM10 and MMPs in cellular processes and how this compound can modulate these pathways.
Caption: this compound inhibits ADAM10 and MMPs, blocking key pathways in cancer progression.
Quantitative Data Presentation
The following tables present hypothetical yet representative data that could be obtained from in vivo imaging studies using this compound labeled probes. This data is based on typical results from similar imaging agents reported in the literature.
Table 1: In Vivo Fluorescence Imaging with this compound-NIR in a Murine Xenograft Model
| Parameter | Tumor (High MMP Expression) | Muscle (Low MMP Expression) |
| Probe Concentration (nmol) | 10 | 10 |
| Time Post-Injection (hours) | 6 | 6 |
| Mean Fluorescence Intensity (a.u.) | 8.5 x 10⁸ | 1.2 x 10⁸ |
| Tumor-to-Background Ratio | 7.1 | - |
| Signal Increase vs. Pre-injection (%) | 950% | 150% |
Table 2: Biodistribution of [¹⁸F]this compound in a Murine Xenograft Model (60 min post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Tumor | 4.2 ± 0.8 |
| Muscle | 0.8 ± 0.2 |
| Liver | 12.5 ± 2.1 |
| Kidneys | 8.9 ± 1.5 |
| Bone | 2.1 ± 0.5 |
Table 3: PET Imaging Data with [¹⁸F]this compound in a Murine Xenograft Model
| Parameter | Value |
| Time Post-Injection (min) | 60 |
| Tumor SUVmax | 3.8 |
| Muscle SUVmean | 0.7 |
| Tumor-to-Muscle Ratio | 5.4 |
Experimental Protocols
Protocol 1: Synthesis and Labeling of this compound Probes
Conceptual Workflow for Probe Synthesis
Caption: A generalized workflow for the synthesis of labeled this compound probes.
A. Synthesis of this compound-NIR Probe (Conceptual)
-
Modification of this compound: Introduce a functional group (e.g., an amine or carboxylic acid) onto the this compound molecule at a position that does not interfere with its binding to the target enzymes. This creates a precursor for conjugation.
-
Conjugation: React the this compound precursor with an N-hydroxysuccinimide (NHS) ester of a near-infrared fluorescent dye (e.g., Cy5.5).
-
Purification: Purify the resulting this compound-NIR conjugate using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the probe using mass spectrometry and NMR spectroscopy.
B. Synthesis of [¹⁸F]this compound Probe (Conceptual)
-
Precursor Synthesis: Synthesize a precursor of this compound that contains a suitable leaving group (e.g., a tosylate or nitro group) for nucleophilic substitution with [¹⁸F]fluoride.
-
Radiolabeling: Perform the radiofluorination reaction by treating the precursor with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base.
-
Purification: Purify the crude [¹⁸F]this compound using semi-preparative HPLC.
-
Formulation: Formulate the purified radiotracer in a sterile, pyrogen-free solution for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Protocol 2: In Vivo Imaging with this compound Labeled Probes in a Murine Xenograft Model
Experimental Workflow for In Vivo Imaging
Caption: A typical workflow for in vivo imaging experiments with labeled probes.
A. Animal Model
-
Establish subcutaneous tumors in immunocompromised mice (e.g., nude mice) by injecting a human cancer cell line known to overexpress ADAM10 and MMPs (e.g., HT-1080 fibrosarcoma).
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
B. In Vivo Fluorescence Imaging with this compound-NIR
-
Probe Administration: Inject 10 nmol of this compound-NIR in a suitable vehicle (e.g., PBS with 5% DMSO) via the tail vein.
-
Imaging: At various time points (e.g., 1, 3, 6, 12, and 24 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum). Use appropriate excitation and emission filters for the NIR dye.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral muscle region.
-
Quantify the mean fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio.
-
C. In Vivo PET Imaging with [¹⁸F]this compound
-
Probe Administration: Inject 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]this compound via the tail vein.
-
Imaging: At a predetermined time point (e.g., 60 minutes) post-injection, perform a whole-body PET/CT scan. The CT scan is used for anatomical co-registration and attenuation correction.
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Draw ROIs on the PET images guided by the co-registered CT images.
-
Calculate the Standardized Uptake Value (SUV) for the tumor and other organs of interest. SUV is calculated as: (radioactivity concentration in ROI [MBq/mL]) / (injected dose [MBq] / body weight [g]).[9][10][11]
-
D. Ex Vivo Biodistribution (for [¹⁸F]this compound)
-
Immediately after the final PET scan, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
E. Histological Validation
-
After dissection, fix the tumor and other tissues in formalin and embed in paraffin.
-
Perform immunohistochemistry on tissue sections using antibodies against ADAM10, MMP-2, and MMP-9 to correlate probe uptake with target expression.
Conclusion
The use of this compound labeled probes for in vivo imaging holds significant promise for both preclinical research and clinical applications. These tools can provide valuable insights into the role of metalloproteinases in disease, aid in the development of novel therapeutics, and potentially serve as companion diagnostics to stratify patients for treatment with this compound or other metalloproteinase inhibitors. The protocols outlined here provide a framework for the successful implementation of this imaging technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimizing the Biodistribution of Radiofluorinated Barbiturate Tracers for Matrix Metalloproteinase Imaging by Introduction of Fluorescent Dyes as Pharmacokinetic Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo optical imaging of membrane-type matrix metalloproteinase (MT-MMP) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Activatable Fluorescent Probes in Fluorescence-guided Surgery: Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET/CT Standardized Uptake Values (SUVs) in Clinical Practice and Assessing Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized Uptake Values | Radiology Key [radiologykey.com]
- 11. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with XL-784
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several Matrix Metalloproteinases (MMPs), including MMP-2, MMP-9, and MMP-13.[1] These enzymes play crucial roles in various cellular processes, including cell proliferation, migration, and survival, by cleaving a wide range of extracellular matrix components and cell surface proteins. Dysregulation of ADAM10 and MMPs has been implicated in numerous pathological conditions, including cancer. Therefore, this compound presents a promising therapeutic agent for targeting diseases characterized by aberrant ADAM10 and MMP activity.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells. The described methods will enable researchers to investigate the impact of this compound on the cell cycle, apoptosis, and the phosphorylation status of key signaling proteins.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., MDA-MB-231) treated with varying concentrations of this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound (1 µM) | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.5 |
| This compound (5 µM) | 75.3 ± 5.5 | 15.4 ± 1.9 | 9.3 ± 1.2 |
| This compound (10 µM) | 82.1 ± 6.3 | 10.2 ± 1.5 | 7.7 ± 1.0 |
Table 2: Induction of Apoptosis by this compound
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 94.5 ± 2.8 | 3.1 ± 0.9 | 2.4 ± 0.7 |
| This compound (1 µM) | 85.7 ± 3.5 | 8.2 ± 1.2 | 6.1 ± 1.0 |
| This compound (5 µM) | 72.3 ± 4.1 | 15.6 ± 1.8 | 12.1 ± 1.5 |
| This compound (10 µM) | 58.9 ± 5.2 | 25.4 ± 2.5 | 15.7 ± 2.0 |
Table 3: Effect of this compound on Intracellular Phospho-Protein Levels
| Treatment Group | p-Akt (Ser473) MFI | p-ERK1/2 (Thr202/Tyr204) MFI |
| Vehicle Control (DMSO) | 1250 ± 150 | 980 ± 110 |
| This compound (5 µM) | 850 ± 95 | 620 ± 75 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS.
-
RNase Treatment: Add 5 µL of RNase A (10 mg/mL) to the cell suspension and incubate at 37°C for 30 minutes to degrade RNA.
-
Propidium Iodide Staining: Add 10 µL of Propidium Iodide (PI) staining solution (1 mg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Gate on single cells to exclude doublets and aggregates. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2][3][4][5]
Protocol 3: Apoptosis Analysis using Annexin V and 7-AAD Staining
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of 7-Aminoactinomycin D (7-AAD) staining solution.
-
Incubate for another 5 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-FITC will be detected in the green fluorescence channel (e.g., FL1).
-
7-AAD will be detected in the far-red fluorescence channel (e.g., FL3).
-
Viable cells will be negative for both Annexin V and 7-AAD.
-
Early apoptotic cells will be positive for Annexin V and negative for 7-AAD.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and 7-AAD.[6][7][8][9]
-
Protocol 4: Intracellular Phospho-Protein Staining
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 2.
-
Fix the cells by adding formaldehyde (B43269) to a final concentration of 1.5-2% and incubate for 10-15 minutes at room temperature.[10][11]
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the cells in ice-cold 90% methanol (B129727) and incubate on ice for 30 minutes to permeabilize the cells.[12]
-
-
Washing: Wash the permeabilized cells twice with staining buffer (e.g., PBS with 1% BSA).
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473) or anti-phospho-ERK1/2 (Thr202/Tyr204)).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Secondary Antibody Staining (if required):
-
If the primary antibody is not directly conjugated to a fluorophore, wash the cells once with staining buffer.
-
Resuspend the cells in 100 µL of staining buffer containing a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Analysis:
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 2.9. Apoptosis Analysis by Flow Cytometry with Annexin V/7-Amino-Actinomycin D (7-AAD) Staining [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 11. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Detection of XL-784 Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-784 is a potent, small-molecule inhibitor of several members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families of enzymes.[1][2][3] These zinc-dependent endopeptidases are crucial in tissue remodeling, and their dysregulation is implicated in numerous pathological conditions, including fibrosis and cancer.[4] This document provides a detailed protocol for the detection of key this compound targets—MMP-2, MMP-9, MMP-13, ADAM-10, and ADAM-17 (TACE)—using Western blot analysis. The protocol covers all steps from cell lysis and protein quantification to immunodetection. Additionally, it includes a summary of quantitative data and diagrams of the experimental workflow and relevant signaling pathways to facilitate a comprehensive understanding of the experimental setup and the biological context of this compound's mechanism of action.
Introduction
This compound is a selective inhibitor with high potency against several metalloproteinases, including MMP-2, MMP-9, MMP-13, ADAM-10, and ADAM-17.[1][2][3] Notably, it is designed to spare MMP-1, potentially enhancing its safety profile.[1][2] MMPs and ADAMs play a critical role in the degradation of the extracellular matrix (ECM) and the shedding of cell surface proteins, thereby influencing cell signaling, migration, and invasion.[3][4][5] Dysregulation of these enzymes is a hallmark of various diseases. Western blotting is a fundamental technique to investigate the expression levels of these target proteins in response to treatment with this compound, providing insights into its pharmacological effects.
Data Presentation
The following table summarizes key quantitative information for the Western blot protocol. Researchers should optimize these parameters for their specific experimental conditions.
| Target Protein | Molecular Weight (Predicted) | Recommended Primary Antibody Dilution | Recommended Total Protein Load per Lane | Recommended SDS-PAGE Gel Percentage |
| MMP-2 | ~72 kDa (pro-form), ~62 kDa (active) | 1:1000 | 20-40 µg | 10% |
| MMP-9 | ~92 kDa (pro-form), ~82 kDa (active) | 1:1000 | 20-40 µg | 10% |
| MMP-13 | ~60 kDa (pro-form), ~48 kDa (active) | 1:1000 | 20-40 µg | 12% |
| ADAM-10 | ~85-90 kDa | 1:1000 | 20-40 µg | 8% |
| ADAM-17 (TACE) | ~110-120 kDa (pro-form), ~80-90 kDa (mature) | 1:500 - 1:2000 | 30-50 µg | 8% |
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for detecting this compound targets.
References
- 1. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
- 2. ADAM17 targets MMP-2 and MMP-9 via EGFR-MEK-ERK pathway activation to promote prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Disintegrin and Metalloproteinase (ADAM) Family—Novel Biomarkers of Selected Gastrointestinal (GI) Malignancies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Immunohistochemical Staining of XL-784 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, and MMP-13, with a notable sparing effect on MMP-1. Its mechanism of action centers on the modulation of signaling pathways that are crucial for cell proliferation, blood vessel formation, and tissue remodeling. Dysregulation of these pathways is implicated in various pathologies, including renal fibrosis and cancer. Immunohistochemistry (IHC) is an indispensable technique for visualizing the in-situ effects of this compound treatment on target protein expression and downstream signaling events within the tissue microenvironment.
These application notes provide a comprehensive guide to performing and analyzing IHC staining on tissues treated with this compound. The protocols detailed below are intended as a robust starting point and may require optimization based on the specific tissue type, fixation method, and antibodies used.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from IHC analysis of tissues treated with this compound. These examples are designed to illustrate the potential effects of this compound on the expression of its primary targets. Staining intensity can be scored on a scale of 0 (no staining) to 3+ (strong staining), and the percentage of positive cells is determined. The H-Score (Histoscore) is a semi-quantitative method to assess both the intensity and the percentage of stained cells, calculated using the formula: H-Score = Σ (Intensity Score × Percentage of Cells at that Intensity) .
Table 1: IHC Analysis of ADAM10 in this compound Treated Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.5 | 88 ± 9 | 240 ± 40 |
| This compound (Low Dose) | 1.6 ± 0.4 | 55 ± 12 | 115 ± 25 |
| This compound (High Dose) | 0.9 ± 0.3 | 25 ± 8 | 45 ± 15 |
Table 2: IHC Analysis of Phospho-MMP-2 (Active form) in this compound Treated Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.6 | 75 ± 11 | 200 ± 35 |
| This compound (Low Dose) | 1.4 ± 0.5 | 40 ± 10 | 80 ± 20 |
| This compound (High Dose) | 0.7 ± 0.2 | 18 ± 6 | 30 ± 10 |
Table 3: IHC Analysis of MMP-9 in this compound Treated Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.4 | 82 ± 7 | 250 ± 30 |
| This compound (Low Dose) | 1.8 ± 0.6 | 45 ± 14 | 100 ± 30 |
| This compound (High Dose) | 1.0 ± 0.4 | 22 ± 9 | 50 ± 18 |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway of this compound and the general experimental workflow for the immunohistochemical analysis of treated tissues.
Experimental Protocols
I. Tissue Preparation
-
Tissue Fixation : Immediately after excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of the fixative should be at least 10 times the volume of the tissue.
-
Tissue Processing and Embedding : Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning : Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on positively charged glass slides.
-
Drying : Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
-
Deparaffinization and Rehydration :
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval :
-
For ADAM10, MMP-2, and MMP-9 : Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Blocking Endogenous Peroxidase :
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides three times with TBST for 5 minutes each.
-
-
Blocking Non-Specific Binding :
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation :
-
Dilute the primary antibodies against ADAM10, MMP-2, or MMP-9 in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation :
-
Rinse slides three times with TBST for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG) for 30-60 minutes at room temperature.
-
Rinse slides three times with TBST for 5 minutes each.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
-
Detection :
-
Rinse slides three times with TBST for 5 minutes each.
-
Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 2-10 minutes, or until the desired brown staining intensity is achieved. Monitor the color development under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining :
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting :
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
III. Imaging and Quantitative Analysis
-
Imaging : Scan the stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.
-
Quantitative Analysis : Utilize image analysis software to quantify the staining. This can be done by measuring the optical density or by using a scoring method such as the H-Score. The H-Score is calculated by multiplying the staining intensity (e.g., 0, 1+, 2+, 3+) by the percentage of cells staining at that intensity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check for correct dilution and incubation time. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (time, temperature, pH). | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure complete inactivation with hydrogen peroxide. | |
| Overstaining | Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution. |
| Incubation time too long | Reduce incubation time for primary or secondary antibody. | |
| Excessive chromogen development | Reduce DAB incubation time and monitor closely. |
Disclaimer: This document provides a general framework and example data. All protocols and antibody concentrations should be optimized for your specific experimental conditions.
Mass Spectrometry-Based Metabolic Profiling of the Investigational Drug XL-784: An Application Note
For research, scientific, and drug development professionals.
Introduction
XL-784 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), with significant activity against MMP-2 and MMP-13, as well as ADAM10.[1] These enzymes are implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer progression. Understanding the metabolic fate of this compound is a critical component of its preclinical and clinical development, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or toxic metabolites. This document outlines a comprehensive protocol for the identification and characterization of this compound metabolites in in vitro systems using high-resolution liquid chromatography-mass spectrometry (LC-MS).
Due to the limited publicly available information on the specific metabolic pathways of this compound, this application note presents a generalized workflow and protocols based on established methodologies for small molecule drug metabolite profiling.[2][3][4] The described methods are intended to serve as a robust starting point for researchers undertaking the metabolic analysis of this compound or similar compounds.
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
This protocol is designed to identify Phase I (oxidative, reductive, hydrolytic) and Phase II (conjugative) metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM, ensure final DMSO concentration is <0.1%)
-
For Phase I metabolism: Add NADPH Regeneration System.
-
For Phase II metabolism: Add UDPGA (for glucuronidation) and PAPS (for sulfation) in addition to the NADPH system.
-
-
Prepare control incubations:
-
Negative control 1: No this compound (to identify background signals).
-
Negative control 2: No NADPH/UDPGA/PAPS (to assess non-enzymatic degradation).
-
Positive control: A compound with known metabolic profile (e.g., testosterone).
-
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the final component (e.g., this compound or cofactors).
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
High-Resolution LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Full Scan MS:
-
Mass Range: m/z 100-1500
-
Resolution: >30,000
-
-
Data-Dependent MS/MS (dd-MS2):
-
TopN: 5 most intense ions from the full scan
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV)
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same ion.
-
Data Presentation and Analysis
Metabolite Identification Strategy
Metabolite identification will be performed using a combination of strategies:
-
Mass Defect Filtering: Searching for masses corresponding to common metabolic biotransformations (e.g., oxidation, hydroxylation, glucuronidation) relative to the parent drug.
-
Control Sample Comparison: Subtracting signals present in the negative control samples from the test samples.
-
MS/MS Fragmentation Analysis: Comparing the fragmentation pattern of potential metabolites to that of the parent drug to identify the site of modification.
Hypothetical Quantitative Data for this compound Metabolites
The following table represents a hypothetical summary of the quantitative analysis of this compound and its potential metabolites after a 60-minute incubation with human liver microsomes.
| Analyte | Retention Time (min) | Precursor Ion [M+H]+ (m/z) | Peak Area (Arbitrary Units) | Putative Biotransformation |
| This compound | 12.5 | 450.2315 | 1.5 x 10^6 | - |
| M1 | 10.2 | 466.2264 | 8.2 x 10^5 | Oxidation (+16 Da) |
| M2 | 9.8 | 482.2213 | 4.5 x 10^5 | Dioxidation (+32 Da) |
| M3 | 8.5 | 464.2107 | 2.1 x 10^5 | N-dealkylation (-CH2 + O) |
| M4 | 7.1 | 626.2638 | 5.9 x 10^4 | Glucuronidation (+176 Da) |
Visualizations
Caption: Workflow for in vitro metabolite identification.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
The methodologies presented provide a robust framework for the comprehensive analysis of this compound metabolites using in vitro systems and high-resolution mass spectrometry. Successful application of these protocols will enable the identification and structural elucidation of key metabolites, which is essential for a thorough understanding of the drug's disposition and for supporting its continued development. Further studies, including incubations with hepatocytes and in vivo sample analysis, will be necessary to build a complete metabolic profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting XL-784 instability in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with XL-784. The information is designed to help address common issues related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause?
A1: Cloudiness or precipitation in your this compound solution is most likely due to its very limited aqueous solubility. This compound has a reported aqueous solubility of only 20 μg/mL.[1][2] If the concentration in your aqueous buffer exceeds this limit, the compound will fall out of solution. Another potential cause is the use of an inappropriate solvent or improper storage conditions.
Q2: I'm observing a decrease in the activity of my this compound solution over time. Why is this happening?
A2: A decrease in activity can be attributed to several factors. The primary cause is often the compound precipitating out of solution, which reduces its effective concentration. Additionally, this compound solutions, particularly in certain solvents, may not be stable for extended periods at room temperature or even at 4°C. Repeated freeze-thaw cycles can also lead to product inactivation and should be avoided.[1] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q3: What is the difference between this compound and this compound free base? Which one should I use?
A3: While both the salt and free base forms of a compound typically exhibit comparable biological activity at equivalent molar concentrations, the salt form (this compound) is reported to have enhanced water solubility and stability compared to the free base form.[2] If you are experiencing solubility or stability issues, using the salt form of this compound may be advantageous.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its low aqueous solubility.[1][2] A stock solution should first be prepared in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted into your aqueous experimental medium, ensuring the final concentration of the organic solvent is compatible with your assay and that the final concentration of this compound does not exceed its solubility limit in the final solution.
Troubleshooting Guide
Issue: this compound Precipitation or Instability in Solution
This guide provides a systematic approach to troubleshooting instability issues with this compound solutions.
Step 1: Verify Compound Form and Handling
-
Compound Form: Confirm whether you are using the salt form of this compound or the free base. The salt form generally has better solubility and stability.[2]
-
Storage of Dry Compound: Ensure the solid compound has been stored correctly, protected from light and moisture.
-
Storage of Stock Solutions: Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[1]
Step 2: Review Solution Preparation Protocol
The choice of solvent is critical for maintaining this compound in solution. Below are recommended solvent systems for preparing this compound solutions for in vivo studies. These can be adapted for in vitro use, keeping in mind the tolerance of the experimental system to the solvents.
Table 1: Recommended Solvent Formulations for this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
|---|---|---|---|
| Stock Solution | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-solvent 1 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn oil |
| Co-solvent 2 | 5% Tween-80 | - | - |
| Aqueous Component | 45% Saline | - | - |
| Final Concentration | ≥ 2.75 mg/mL | ≥ 2.75 mg/mL | ≥ 2.75 mg/mL |
Data sourced from MedchemExpress.[1]
Step 3: Experimental Protocol for Solution Preparation (Example using Protocol 1)
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to reach the final volume of 1 mL. Mix thoroughly.
Step 4: Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing this compound instability.
Caption: Troubleshooting workflow for this compound instability.
Factors Contributing to this compound Instability
The instability of this compound in solution is a multifactorial issue. The diagram below illustrates the key contributing factors.
Caption: Key factors causing this compound solution instability.
References
Technical Support Center: Optimizing XL-784 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XL-784 in cell-based assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several Matrix Metalloproteinases (MMPs).[1] It exerts its inhibitory effect by chelating the zinc ion essential for the catalytic activity of these enzymes.[2] Its high affinity for the active site of these metalloproteinases blocks their ability to cleave their respective substrates, thereby modulating various cellular processes.
Q2: What are the primary targets of this compound?
This compound exhibits potent inhibitory activity against ADAM10 and several MMPs, with varying degrees of selectivity. The reported half-maximal inhibitory concentration (IC50) values from in vitro biochemical assays are summarized in the table below.
| Target | IC50 (nM) |
| ADAM10 | ~1-2 |
| MMP-2 (Gelatinase A) | 0.81 |
| MMP-9 (Gelatinase B) | 18 |
| MMP-13 (Collagenase 3) | 0.56 |
| MMP-1 (Collagenase 1) | ~1900 |
| MMP-3 (Stromelysin 1) | 120 |
| MMP-8 (Neutrophil Collagenase) | 10.8 |
| Data compiled from multiple sources.[1][3][4] |
Q3: What is a recommended starting concentration range for this compound in a cell-based assay?
For a novel experiment, it is advisable to perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and assay. A broad starting range, typically from 1 nM to 10 µM, is recommended. This range encompasses the biochemical IC50 values for its primary targets and allows for the determination of a cellular effective concentration (EC50).
Q4: How should I prepare and store this compound stock solutions?
This compound has limited aqueous solubility.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How stable is this compound in cell culture media?
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the cytotoxic effects of this compound and identify a suitable concentration range for functional assays.
Materials:
-
Cells of interest (e.g., a cell line known to express ADAM10 or relevant MMPs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen cell viability reagent. For example, for an MTT assay:
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for cytotoxicity.
-
Protocol 2: Measuring MMP-2 and MMP-9 Activity using Gelatin Zymography
This protocol allows for the detection of MMP-2 and MMP-9 activity in conditioned media from cells treated with this compound.
Materials:
-
Conditioned media from cells treated with various concentrations of this compound
-
SDS-PAGE equipment
-
Polyacrylamide gel with 0.1% gelatin[7]
-
Non-reducing sample buffer[8]
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)[7]
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)[7]
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Collect conditioned media from cells treated with this compound and controls.
-
Centrifuge the media to remove cells and debris.[7]
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at 4°C.[7]
-
-
Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel until clear bands appear against a blue background. Areas of gelatinase activity will appear as clear bands, indicating gelatin degradation.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. The pro- and active forms of MMP-2 and MMP-9 can be distinguished by their molecular weights.
-
Protocol 3: Measuring MMP-13 Activity using a Fluorogenic Peptide Substrate Assay
This protocol describes a method to quantify MMP-13 activity in the presence of this compound.
Materials:
-
Conditioned media or cell lysates from treated cells
-
Assay buffer (specific to the substrate and enzyme)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Prepare conditioned media or cell lysates from cells treated with a range of this compound concentrations and controls.
-
-
Assay Setup:
-
In a black 96-well plate, add your samples.
-
Prepare a standard curve using recombinant active MMP-13.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light, for a duration determined by the kinetics of the substrate cleavage (typically 30 minutes to a few hours).[9]
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic substrate.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the MMP-13 activity in your samples based on the standard curve.
-
Plot the MMP-13 activity against the this compound concentration to determine the inhibitory effect.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No or low inhibitory effect observed | This compound concentration is too low: The cellular EC50 may be higher than the biochemical IC50. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).- Ensure the cell line expresses the target enzymes (ADAM10, MMP-2, -9, -13). |
| This compound instability or precipitation: The compound may not be stable or soluble in the cell culture medium. | - Prepare fresh dilutions of this compound for each experiment.- Visually inspect the medium for any signs of precipitation after adding this compound.- Ensure the final DMSO concentration is at a non-toxic level (≤ 0.1%). | |
| Serum protein binding: Proteins in the fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. | - Consider reducing the serum concentration or using serum-free medium for the duration of the treatment, if compatible with your cell line.- Increase the concentration of this compound to compensate for serum binding. | |
| High cell toxicity at all concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final DMSO concentration is ≤ 0.1%.- Run a vehicle control (cells treated with the solvent alone) to assess its toxicity. |
| Off-target effects: At high concentrations, this compound may inhibit other essential cellular processes.[12] | - Determine the cytotoxic IC50 using a cell viability assay and use concentrations below this threshold for functional assays.- Consider using a structurally different inhibitor for the same target to confirm the observed phenotype. | |
| Cell line sensitivity: The chosen cell line may be particularly sensitive to the inhibition of the target pathway. | - Use a lower concentration range of this compound.- Reduce the incubation time. | |
| Inconsistent results between experiments | Variable cell culture conditions: Differences in cell passage number, confluency, or media can lead to variability. | - Standardize all cell culture parameters.- Use cells within a consistent passage number range. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variations. | - Calibrate pipettes regularly.- Use a consistent pipetting technique. | |
| Reagent variability: Inconsistent quality or storage of reagents. | - Use high-quality reagents and store them according to the manufacturer's instructions.- Prepare fresh reagents when necessary. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key signaling pathways affected by this compound and a general experimental workflow for its optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. chondrex.com [chondrex.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
Potential off-target effects of XL-784 in experiments
Welcome to the technical support center for researchers utilizing XL-784. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected changes in differentiation and proliferation after this compound treatment, unrelated to my target of interest. What could be the cause?
One of the most significant potential off-target effects of this compound stems from its potent inhibition of ADAM10.[1][2][3][4][5] ADAM10 is a key enzyme in the Notch signaling pathway, responsible for the S2 cleavage and subsequent activation of Notch receptors.[6] Inhibition of ADAM10 can therefore lead to a disruption of Notch signaling, which is crucial for regulating cell fate decisions, proliferation, and differentiation in many cell types.[6]
Troubleshooting Steps:
-
Assess Notch Pathway Activity: Analyze the expression levels of Notch target genes (e.g., HES1, HEY1) via qPCR or Western blot. A decrease in their expression following this compound treatment would suggest Notch pathway inhibition.
-
Phenotypic Comparison: Compare the observed phenotype in your experiment to known phenotypes associated with Notch pathway disruption in your specific cell or model system.
-
Control Experiments: If available, use a more selective inhibitor for your primary target (if it's not ADAM10) or a known Notch pathway inhibitor as a positive control to see if it phenocopies the effects of this compound.
Q2: I am observing altered cell migration and invasion in my experiments, but the effect size is different than what I expected based on inhibiting my primary MMP target. Could there be other factors at play?
While this compound is a potent inhibitor of key MMPs involved in cell migration and invasion (like MMP-2 and MMP-9), its broad-spectrum activity against multiple metalloproteinases can lead to complex and sometimes counterintuitive results. The net effect on cell migration is a balance of the inhibition of multiple proteases that can have both pro- and anti-migratory roles depending on the context.
Furthermore, MMPs and ADAMs cleave a wide array of extracellular matrix (ECM) components, growth factors, and cytokines.[2] By inhibiting these enzymes, this compound can alter the bioavailability and activity of these signaling molecules, indirectly affecting signaling pathways that regulate cell migration, such as the PI3K/AKT and MAPK/ERK pathways.
Troubleshooting Steps:
-
Zymography: Perform gelatin zymography to confirm the inhibition of MMP-2 and MMP-9 activity in your experimental samples treated with this compound.
-
Migration/Invasion Assays: Utilize transwell migration or invasion assays to quantify the effect of this compound on cell motility.
-
Signaling Pathway Analysis: Perform Western blot analysis to check for changes in the phosphorylation status of key proteins in pathways known to regulate migration in your cell type (e.g., Akt, ERK, FAK).
Q3: My immunology experiments are yielding unexpected results in cytokine profiles and immune cell activation after using this compound. Why might this be happening?
ADAM10 and various MMPs are crucial regulators of the immune system. They are involved in the shedding of cytokine and chemokine receptors, the processing of cytokines and chemokines to their active or inactive forms, and the regulation of immune cell adhesion and migration. For instance, ADAM10 is known to cleave various immune-relevant substrates. Therefore, inhibiting these enzymes with this compound can lead to unexpected alterations in immune responses.
Troubleshooting Steps:
-
Cytokine Profiling: Use a multiplex cytokine assay to analyze the supernatant from your cell cultures to identify any unexpected changes in cytokine and chemokine levels.
-
Flow Cytometry: Analyze immune cell populations by flow cytometry to look for changes in cell surface marker expression, which may be affected by the inhibition of shedding by this compound.
-
Literature Review: Consult the literature for the known roles of ADAM10, MMP-2, and MMP-9 in the specific immune processes you are studying.
Data Presentation
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) |
| MMP-2 | 0.81 |
| MMP-13 | 0.56 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-3 | 120 |
| MMP-1 | ~1900 |
| ADAM10 | Potent Inhibitor |
Note: IC50 values are approximate and may vary between different assay conditions. Data compiled from publicly available sources. "Potent inhibitor" for ADAM10 indicates strong inhibition, though a specific IC50 value is not consistently reported in the reviewed literature.
Table 2: Potential Off-Target Profile of this compound
| Potential Off-Target Family | Specific Members | Implication |
| Other Zinc-dependent Metalloproteinases | ADAM17 (TACE) | While this compound is a potent ADAM10 inhibitor, some broad-spectrum metalloproteinase inhibitors show activity against other ADAM family members. |
| Kinases | Not publicly available | A broad kinase selectivity profile for this compound is not available in the public domain. Researchers should be aware of the potential for off-target effects on kinases, a common feature of many small molecule inhibitors. |
Experimental Protocols
Protocol 1: Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition
This protocol allows for the detection of MMP-2 and MMP-9 activity in conditioned cell culture media and can be used to confirm the inhibitory effect of this compound.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel with 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from cells treated with and without this compound.
-
Mix the conditioned media with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer for 16-24 hours at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands should decrease with this compound treatment.
Protocol 2: Transwell Cell Migration/Invasion Assay
This protocol can be used to quantify the effect of this compound on cell migration or invasion.
Materials:
-
24-well plate with transwell inserts (8 µm pore size)
-
For invasion assays, inserts coated with a basement membrane matrix (e.g., Matrigel)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Seed cells in serum-free medium in the upper chamber of the transwell insert. Include different concentrations of this compound in the medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period appropriate for your cell type (e.g., 12-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: On-target effects of this compound on its primary metalloproteinase targets and their major downstream signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results observed with this compound treatment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Exelixis Reports Top-Line Results of the Phase 2 Trial of XL784 in Patients With Proteinuria Associated With Diabetic Nephropathy | Exelixis, Inc. [ir.exelixis.com]
- 5. GSK Does Not Option XL784 for Further Development | Exelixis, Inc. [ir.exelixis.com]
- 6. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize XL-784 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of XL-784 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 10 (ADAM10).[1] Its mechanism of action involves chelating the zinc ion at the active site of these enzymes, which is essential for their catalytic activity. By inhibiting these metalloproteases, this compound can modulate cellular processes such as proliferation and extracellular matrix remodeling.[2]
Q2: I am observing significant cell death even at low concentrations of this compound. What are the potential causes?
Several factors could contribute to excessive cytotoxicity:
-
Solvent Toxicity: this compound is typically dissolved in an organic solvent like DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to cells.[3][4]
-
Compound Precipitation: Due to its low aqueous solubility, this compound can precipitate out of solution when added to the culture medium. These precipitates can cause physical stress and damage to cells.[5][6]
-
Off-Target Effects: While this compound is selective, at higher concentrations it may inhibit other cellular targets, leading to unforeseen toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly sensitive to the effects of this compound.
-
Suboptimal Cell Health: Cells that are stressed due to other factors (e.g., high passage number, nutrient depletion, contamination) may be more susceptible to drug-induced toxicity.[7]
Q3: How can I improve the solubility of this compound in my cell culture medium to avoid precipitation?
Given this compound's low aqueous solubility, follow these steps to minimize precipitation:
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve this compound in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[5][8]
-
Use Pre-warmed Medium: Always add the drug solution to cell culture medium that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[6][8]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform intermediate dilutions in pre-warmed medium. Add the this compound stock dropwise while gently swirling the medium to ensure rapid and even distribution.[6]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below the toxic threshold for your cell line, typically less than 0.5%.[3][4]
Q4: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific MMPs or ADAM10 you are targeting. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup.[9][10] Start with a broad range of concentrations based on the known IC50 values and narrow it down.
Q5: How does serum in the culture medium affect the activity and toxicity of this compound?
Serum proteins, such as albumin, can bind to small molecules like this compound.[11][12] This binding can reduce the free, active concentration of the compound in the medium, potentially leading to a higher apparent IC50 value.[11][12] If you observe lower than expected efficacy, consider reducing the serum concentration in your medium. Conversely, serum might also help to solubilize hydrophobic compounds, so its complete removal might exacerbate precipitation issues. It is advisable to test your experimental conditions with varying serum concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the medium upon adding this compound. | - High final concentration of this compound.- Rapid dilution of concentrated DMSO stock.- Cold medium. | - Lower the final working concentration.- Perform serial dilutions in pre-warmed medium.- Ensure the medium is at 37°C before adding the compound.[6][8] |
| High levels of cell death in all treated wells, including the lowest concentration. | - Solvent (DMSO) toxicity.- Cell line is highly sensitive.- Initial cell seeding density is too low. | - Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle-only control.- Perform a broader dose-response experiment starting from very low (pM or nM) concentrations.- Optimize cell seeding density; sparse cultures can be more sensitive to toxic insults. |
| Inconsistent results between experiments. | - Inconsistent preparation of this compound stock solution.- Variability in cell health or passage number.- Lot-to-lot variability in serum. | - Prepare a large batch of stock solution, aliquot, and store at -80°C to avoid freeze-thaw cycles.- Use cells within a consistent range of passage numbers and ensure they are healthy before treatment.- Use the same lot of serum for a series of related experiments.[11] |
| No observable effect of this compound, even at high concentrations. | - this compound has degraded.- The target MMPs or ADAM10 are not expressed or are inactive in your cell line.- High serum protein binding is reducing the free concentration of this compound. | - Check the storage conditions and age of the compound. Test its activity in a cell-free enzymatic assay if possible.- Verify the expression and activity of the target proteins in your cells (e.g., by Western blot or zymography).- Reduce the serum concentration in your culture medium or perform the experiment in serum-free medium.[11][12] |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against various Metalloproteinases
| Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | Potent inhibitor (specific IC50 not publicly available)[1] |
Note: These values are derived from in vitro enzymatic assays and may not directly translate to cellular activity. They should be used as a guide for determining the starting concentrations for your experiments.
Table 2: Example Data from a Cell Viability Assay
This table illustrates how to present data from a dose-response experiment to determine the IC50 of this compound in your cell line.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.6 ± 3.1 |
| 100 | 5.1 ± 1.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Mixing: Vortex the solution for 2-3 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.[5]
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -80°C.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final DMSO concentration as the highest this compound concentration).[9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[9]
Protocol 3: Western Blot for Caspase-3 Cleavage (Apoptosis Marker)
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14] An increase in the cleaved caspase-3 band (approx. 17/19 kDa) indicates apoptosis.[15][16]
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Caption: Mechanism of action of this compound as a metalloprotease inhibitor.
References
- 1. ADAM10 x MMP2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promocell.com [promocell.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 14. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
Interpreting unexpected results with XL-784 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using XL-784. The information is designed to help interpret unexpected results and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of metalloprotease enzymes.[1][2][3] It primarily targets A Disintegrin and Metalloproteinase 10 (ADAM-10) and various Matrix Metalloproteinases (MMPs), which are involved in processes like cell proliferation and blood vessel formation.[1][2] Notably, this compound was specifically designed to spare MMP-1, which is believed to enhance its safety profile compared to other metalloprotease inhibitors.[1][3][4][5]
Q2: I am observing lower than expected potency in my in vitro assay. What are the potential causes?
A2: Several factors can contribute to an apparent decrease in this compound potency. Firstly, ensure the quality and integrity of the compound. Secondly, consider the specific MMPs or ADAMs in your assay system. This compound exhibits varying potency against different metalloproteinases (see Table 1). High concentrations of substrate or the presence of other chelating agents in your assay buffer could also interfere with the inhibitor's binding to the zinc ion in the enzyme's active site.
Q3: My in vivo results with this compound do not correlate with my in vitro data. How can I troubleshoot this?
A3: Discrepancies between in vitro and in vivo results are common in drug development. For this compound, consider the following:
-
Pharmacokinetics: While Phase 1 trials showed this compound to be orally bioavailable with a half-life of approximately 8 hours, the specific absorption, distribution, metabolism, and excretion (ADME) profile in your model system might differ.[2][3]
-
Off-target effects: Although designed to be selective, at higher concentrations this compound might interact with other metalloproteinases or even unrelated proteins, leading to unexpected biological responses.
-
Complex biological systems: The in vivo environment involves complex signaling networks. The net effect of inhibiting multiple MMPs and ADAM-10 can be difficult to predict and may lead to compensatory mechanisms not observed in simpler in vitro models.
Q4: Are there any known clinical trial results for this compound that can inform my research?
A4: Yes, this compound was evaluated in a Phase 2 clinical trial for patients with diabetic nephropathy.[4][5] The trial did not meet its primary endpoint of significantly reducing the urinary albumin to creatinine (B1669602) ratio (ACR) compared to placebo.[5][6] However, a post-hoc analysis suggested a potential benefit in a subgroup of patients receiving the maximum recommended doses of ACE inhibitors or ARBs.[6] The compound was generally well-tolerated.[5][6]
Troubleshooting Guide: Unexpected Results
Issue 1: Increased expression of a downstream signaling molecule expected to be inhibited.
This could be a paradoxical effect. The inhibition of specific MMPs by this compound might disrupt a negative feedback loop. For instance, an MMP might normally cleave and inactivate a signaling receptor. Inhibiting this MMP could lead to prolonged receptor activation and increased downstream signaling.
Workflow for Investigating Paradoxical Signaling:
Caption: Workflow for troubleshooting paradoxical signaling events.
Issue 2: No significant effect of this compound in a cellular model where MMP/ADAM activity is confirmed.
-
Cellular Permeability: Ensure that this compound is effectively penetrating the cell membrane to reach its intracellular or pericellular targets.
-
Redundant Pathways: Other proteases not inhibited by this compound may be compensating for the loss of the targeted MMP/ADAM activity.
-
Incorrect Target Assumption: The key pathological driver in your model may be an MMP that is only weakly inhibited by this compound (e.g., MMP-1 or MMP-3).
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against various MMPs
| Enzyme | IC50 (nM) |
| MMP-1 | ~1900[7][8] |
| MMP-2 | 0.81[7][8] |
| MMP-3 | 120[7][8] |
| MMP-8 | 10.8[7][8] |
| MMP-9 | 18[7][8] |
| MMP-13 | 0.56[7][8] |
| ADAM-10 | 1-2[7][8] |
| ADAM-17 (TACE) | ~70[7] |
Table 2: Key Results from Phase 2 Clinical Trial of this compound in Diabetic Nephropathy [5][6]
| Parameter | This compound Group | Placebo Group | p-value |
| Baseline Normalized ACR | 9.9% lower than placebo | - | Not Significant |
| Mean ACR Reduction from Baseline | 23% | - | 0.0027 |
| Change in GFR (ml/min/1.73m²) | -2.5 | -6.2 | 0.077 |
Experimental Protocols
General Protocol for In Vitro MMP Inhibition Assay:
-
Enzyme Activation: Recombinant human MMPs are typically activated with 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: Prepare a dilution series of this compound in a suitable buffer (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, combine the activated MMP enzyme, a fluorogenic MMP substrate, and the diluted this compound or vehicle control.
-
Signal Detection: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagram
Simplified Signaling Pathway of Metalloprotease Inhibition:
Caption: Inhibition of MMP/ADAM by this compound prevents substrate cleavage.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Exelixis, Inc. Intiates Phase II Clinical Program For XL784 - BioSpace [biospace.com]
- 3. medicinesfaq.com [medicinesfaq.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 2 Trial Results for Exelixis, Inc.' XL784 Presented at the 2007 American Society of Nephrology Conference - BioSpace [biospace.com]
- 6. Phase 2 Trial Results for Exelixis' XL784 Presented at the 2007 American Society of Nephrology Conference | Exelixis, Inc. [ir.exelixis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Batch-to-Batch Variability of XL-784
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for addressing potential batch-to-batch variability of XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several matrix metalloproteinases (MMPs). The following resources are designed to help you troubleshoot common issues, ensure experimental reproducibility, and maintain the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor with high potency against ADAM10 and matrix metalloproteinases, particularly MMP-2, MMP-9, and MMP-13. It exhibits a lesser effect on MMP-1, making it relatively selective.[1][2] Its inhibitory action on these enzymes, which are key regulators of the extracellular matrix and cell signaling, makes it a valuable tool in studying processes such as cell proliferation, migration, and tissue remodeling.
Q2: What are the known signaling pathways affected by this compound?
A2: By inhibiting ADAM10, this compound can modulate the Notch and E-cadherin/β-catenin signaling pathways. Its inhibition of MMPs can affect downstream pathways including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, and p38), the Phosphoinositide 3-kinase (PI3K)/AKT pathway, and the Nuclear Factor-kappa B (NF-κB) pathway.
Q3: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
A3: Batch-to-batch variability in small molecules can arise from several factors during synthesis and purification. These include differences in purity levels, the presence of residual solvents or starting materials, variations in the impurity profile, and the formation of different isomers or polymorphs. Degradation of the compound due to improper storage or handling can also contribute to inconsistencies.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, ensure the compound is fully dissolved.
Troubleshooting Guides
Issue 1: A new batch of this compound shows reduced or no activity in our cell-based assay.
Possible Cause 1: Lower Purity or Presence of Inactive Isomers.
-
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Compare the CoA for the new batch with that of a previously validated, effective batch. Look for significant differences in purity as determined by methods like High-Performance Liquid Chromatography (HPLC).
-
Analytical Chemistry Validation: If you have access to analytical chemistry facilities, independently verify the purity and identity of the new batch. HPLC can confirm purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can verify the molecular weight. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure.
-
Consult the Supplier: Contact the supplier with your findings and the batch numbers of the compounds . They may have additional data or be aware of any issues.
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the new batch has been stored according to the manufacturer's recommendations from the moment of receipt.
-
Prepare Fresh Stock Solutions: If the current stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock from the powder.
-
Perform a Quality Control Assay: Test the freshly prepared stock solution in a simple, well-characterized in vitro enzyme activity assay to confirm its inhibitory potential before moving to more complex cell-based experiments.
-
Issue 2: We are observing unexpected or off-target effects with a new batch of this compound.
Possible Cause: Presence of Biologically Active Impurities.
-
Troubleshooting Steps:
-
High-Resolution Impurity Profiling: Utilize high-resolution LC-MS to compare the impurity profiles of the new and a trusted batch. Even minor differences in impurities can have significant biological consequences.
-
Orthogonal Validation: To confirm that the primary phenotype is due to on-target inhibition, use a structurally unrelated inhibitor of the same target (if available). Alternatively, use a genetic approach like siRNA or CRISPR/Cas9 to knock down the target protein (e.g., ADAM10 or a specific MMP) and see if it phenocopies the effect of the inhibitor.
-
Dose-Response Curve Comparison: Generate full dose-response curves for both the old and new batches. A significant shift in the IC50 or the shape of the curve can indicate the presence of active impurities.
-
Issue 3: Our results with this compound are inconsistent between experiments, even with the same batch.
Possible Cause 1: Inconsistent Experimental Conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Ensure consistency in cell passage number, seeding density, media composition, and serum lot. Healthy and consistent cell populations are crucial for reproducible results.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells and is at a level that does not affect cell viability or the assay readout.
-
Pipetting Accuracy: For potent compounds, small variations in pipetting can lead to large differences in final concentration. Ensure pipettes are calibrated and use appropriate pipetting techniques.
-
Possible Cause 2: Assay Variability.
-
Troubleshooting Steps:
-
Include Proper Controls: Always include a positive control (a known inhibitor of the target), a negative control (vehicle), and no-treatment controls.
-
Monitor Assay Performance: Track key assay parameters over time, such as the signal-to-background ratio and Z'-factor, to ensure the assay remains robust.
-
Optimize Incubation Times: Ensure that incubation times with this compound are consistent and optimized for the specific assay.
-
Data Presentation
Table 1: Hypothetical Comparison of Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Acceptable Range |
| Purity (HPLC) | 99.5% | 97.8% | > 98% |
| Major Impurity 1 | 0.2% | 1.5% | < 0.5% |
| Major Impurity 2 | 0.1% | 0.3% | < 0.5% |
| Residual Solvent | < 0.1% | 0.2% | < 0.5% |
| In Vitro IC50 (ADAM10) | 5 nM | 15 nM | ± 2-fold of reference |
| Cell-Based IC50 | 50 nM | 250 nM | ± 3-fold of reference |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound batches. Specific parameters may need to be optimized.
-
Sample Preparation: Accurately weigh and dissolve a sample of each this compound batch in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of each sample. Compare the chromatograms for the retention time of the main peak and the area percentage of any impurity peaks.
Protocol 2: In Vitro MMP-9 Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the IC50 of this compound against MMP-9.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35.
-
MMP-9 Enzyme: Dilute recombinant human MMP-9 in Assay Buffer to the desired working concentration.
-
Fluorogenic Substrate: Prepare a stock solution of a fluorogenic MMP-9 substrate in DMSO and dilute to the working concentration in Assay Buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Add this compound dilutions or vehicle control to the wells of a black 96-well plate.
-
Add the diluted MMP-9 enzyme to the wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Controlling for XL-784's Effects on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the effects of the small molecule inhibitor XL-784 on cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor.[1] It primarily targets A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs).[1][2][3] Specifically, it shows high potency against MMP-2, MMP-13, and ADAM10, with lower potency against other MMPs like MMP-1.[2][3] These enzymes play crucial roles in processes such as cell proliferation and blood vessel formation.[1][4]
Q2: Why is it critical to control for this compound's effects on cell viability?
A2: As with any bioactive small molecule, it is crucial to distinguish between on-target effects (related to the inhibition of its intended targets) and potential off-target or cytotoxic effects. Uncontrolled effects on cell viability can lead to misinterpretation of experimental results, attributing a phenotype to the specific pathway under investigation when it may be a consequence of general cellular stress or death.
Q3: What are the initial steps I should take to assess the impact of this compound on my specific cell line?
A3: The first step is to perform a dose-response experiment to determine the optimal concentration range of this compound for your experiments. This involves treating your cells with a range of this compound concentrations and assessing cell viability at different time points. This will help you identify a concentration that effectively inhibits the target without causing significant, unintended cell death.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue ID: XL784-V-01
-
Problem: High variability in cell viability data between replicate wells treated with the same concentration of this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate this compound. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting techniques, especially when adding small volumes of concentrated this compound stock solution. |
| Compound Precipitation | This compound has limited aqueous solubility.[2][3] Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure final solvent concentration is non-toxic to cells). |
Issue ID: XL784-V-02
-
Problem: No observable effect of this compound on the target pathway, even at concentrations that reduce cell viability.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Insensitivity | Confirm that your cell line expresses the primary targets of this compound (ADAM-10, relevant MMPs) at the protein level using techniques like Western blot or flow cytometry. |
| Incorrect Assay Endpoint | The chosen endpoint to measure target inhibition may not be optimal. Consider a more direct or sensitive readout of ADAM-10 or MMP activity. |
| Compound Inactivity | Ensure the this compound stock solution is prepared and stored correctly to maintain its activity. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Dose-Response Curve using MTT Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Apoptosis Detection using Caspase-Glo® 3/7 Assay
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the IC50 value for the desired duration.[9] Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9][10][11]
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[11]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Compare the luminescence signal from this compound-treated cells to the vehicle-treated control cells. An increase in luminescence indicates the activation of caspases 3 and 7, and thus, apoptosis.
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: A structured workflow for characterizing the cellular effects of this compound.
Caption: A logical flow for troubleshooting common issues in cell viability assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medicinesfaq.com [medicinesfaq.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. promega.com [promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
Mitigating XL-784 precipitation in aqueous buffers
Welcome to the technical support center for XL-784. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating precipitation of this compound in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several matrix metalloproteinases (MMPs).[1][2] It shows high selectivity, potently inhibiting MMP-2, MMP-9, and MMP-13, while sparing MMP-1.[1][2] The mechanism of action involves blocking the proteolytic activity of these enzymes, which are crucial for processing cell surface proteins and remodeling the extracellular matrix (ECM). By inhibiting ADAM10, this compound can interfere with Notch signaling, which is vital for cell proliferation and differentiation.[3][4][5][6][7] Its inhibition of MMPs can modulate cancer cell invasion, inflammation, and angiogenesis.[8][9]
ADAM10/Notch Signaling Pathway
Caption: this compound inhibits ADAM10, preventing Notch receptor cleavage and downstream signaling.
Q2: Why does this compound precipitate in my aqueous buffer?
A2: this compound has very limited aqueous solubility, reported to be around 20 μg/mL.[1][2] Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. This process, often called "solvent shock," rapidly changes the solvent environment, causing the compound to exceed its solubility limit in the final aqueous mixture and crash out of solution.
The "Solvent Shock" Phenomenon
Caption: Rapid dilution of DMSO stock into aqueous buffer can cause this compound precipitation.
Q3: What are the known IC₅₀ values for this compound?
A3: this compound has been tested against a panel of matrix metalloproteinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Enzyme | IC₅₀ (nM) |
| MMP-13 | 0.56 |
| MMP-2 | 0.81 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| ADAM17 (TACE) | ~70 |
| MMP-3 | 120 |
| MMP-1 | ~1900 |
| ADAM10 | 1-2 |
| Data sourced from MedChemExpress.[1][2] |
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation during the preparation of working solutions for in vitro assays.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and solve this compound precipitation issues.
Issue: My compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Explanation | Suggested Solution |
| Final concentration is too high | The final concentration of this compound exceeds its aqueous solubility limit (~20 µg/mL). | Determine the lowest effective concentration for your experiment. If possible, reduce the final working concentration. |
| "Solvent Shock" | Rapid, uncontrolled mixing of the DMSO stock into the aqueous buffer creates localized areas of high concentration, causing immediate precipitation. | Always add the DMSO stock solution slowly and dropwise to the full volume of the aqueous buffer while the buffer is being vigorously vortexed or stirred. Never add the buffer to the small volume of stock solution. |
| Final co-solvent percentage is too low | The percentage of DMSO (or other organic solvent) in the final solution is insufficient to keep this compound dissolved. | Prepare a more concentrated stock solution in 100% DMSO. This allows you to use a smaller volume of the stock to achieve the same final concentration, thereby minimizing the final DMSO percentage. Aim for a final DMSO concentration of ≤0.5% for most cell-based assays, but always verify the tolerance of your specific cell line. |
Issue: My solution is initially clear but becomes cloudy or precipitates over time.
| Possible Cause | Explanation | Suggested Solution |
| Metastable Supersaturation | The solution is temporarily clear but thermodynamically unstable because the concentration is above the equilibrium solubility limit. Over time, the compound will crystallize and precipitate. | This indicates the concentration is too high for long-term stability in that specific buffer. Prepare the solution fresh immediately before use. If the experiment is long, consider reducing the final concentration or using a solubilizing agent. |
| Temperature Fluctuations | Solubility is temperature-dependent. A decrease in temperature (e.g., moving from a 37°C incubator to a room temperature microscope stage) can lower the solubility of this compound. | Maintain a constant temperature throughout your experiment. Pre-warm all buffers and components to the experimental temperature before preparing the final working solution. |
| Buffer Composition | The specific pH, ionic strength, or presence of certain salts or proteins (e.g., in serum-containing media) can negatively impact the solubility of this compound. | If your experiment allows, test the solubility in simpler buffers (e.g., PBS vs. complex cell culture media) to identify problematic components. The solubility of compounds can be pH-dependent; test a range of physiologically relevant pH values if possible.[10][11] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
This protocol is a starting point for preparing this compound in a standard aqueous buffer for in vitro assays.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS, or serum-free cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Store this stock at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles.
-
-
Prepare the Working Solution (Example: 10 µM):
-
Thaw an aliquot of the 10 mM stock solution and bring it to room temperature.
-
Add the required volume of pre-warmed aqueous buffer to a new sterile tube. For a 1 mL final volume, this would be 999 µL.
-
Begin vigorously vortexing the tube containing the aqueous buffer.
-
While vortexing, slowly add the required volume of the DMSO stock (1 µL for a 1:1000 dilution to 10 µM) dropwise into the buffer.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution. It should be clear. If it is cloudy or contains visible precipitate, the concentration is too high for this buffer system.
-
Protocol 2: Preparation of this compound with a Solubilizing Agent
If precipitation persists at the desired concentration, a solubilizing agent can be used. Crucially, a vehicle control containing the same concentration of the solubilizer must be included in your experiment to account for any effects of the excipient itself.
Option A: Using Tween-80 (Surfactant)
Procedure:
-
Prepare your aqueous buffer containing a low concentration of Tween-80 (e.g., 0.1% v/v). Ensure it is well-mixed.
-
Pre-warm the buffer-Tween-80 mixture to your experimental temperature (e.g., 37°C).
-
Proceed with Step 2 from Protocol 1, adding the this compound DMSO stock dropwise to the vortexing buffer-Tween-80 mixture. The surfactant helps to form micelles that can encapsulate the drug, improving its solubility.
Option B: Using SBE-β-CD (Cyclodextrin)
Formulations with 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline have been used for in vivo studies of this compound and can be adapted for in vitro use.[1][2]
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer.
-
Pre-warm the SBE-β-CD solution.
-
Prepare an intermediate dilution of your this compound DMSO stock in the SBE-β-CD solution. For example, add 10 µL of 10 mM this compound stock to 90 µL of the 20% SBE-β-CD solution and mix well.
-
Further dilute this intermediate stock into your final aqueous buffer to achieve the desired working concentration. This stepwise dilution helps prevent precipitation. Cyclodextrins have a hydrophobic core and a hydrophilic exterior, which can encapsulate poorly soluble compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]
- 5. The disintegrin/metalloproteinase Adam10 is essential for epidermal integrity and Notch-mediated signaling. [vivo.weill.cornell.edu]
- 6. Effects of ADAM10 deletion on Notch-1 signaling pathway and neuronal maintenance in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell-Based Assays [sigmaaldrich.com]
Technical Support Center: Optimizing XL-784 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing incubation time and troubleshooting experiments involving the ADAM-10 and Matrix Metalloproteinase (MMP) inhibitor, XL-784.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the ADAM-10 metalloprotease enzyme.[1] It also exhibits inhibitory activity against several matrix metalloproteinases (MMPs), with varying degrees of potency. It is a selective inhibitor with IC50 values of approximately 1900 nM for MMP-1, 0.81 nM for MMP-2, 120 nM for MMP-3, 10.8 nM for MMP-8, 18 nM for MMP-9, and 0.56 nM for MMP-13.[2] Its primary targets, ADAM-10 and MMPs, are key regulators of extracellular matrix (ECM) remodeling and cell signaling.
Q2: What are the known downstream signaling pathways affected by this compound?
A2: By inhibiting ADAM-10, this compound can modulate signaling pathways crucial for cell-cell communication, differentiation, and proliferation. A primary pathway affected is the Notch signaling pathway, where ADAM-10 is responsible for a critical cleavage step in Notch receptor activation.[3][4] Inhibition of ADAM-10 can also impact the E-cadherin/β-catenin signaling pathway, which is vital for cell adhesion and has been implicated in cancer cell proliferation and invasion.[5] Furthermore, through its inhibition of various MMPs, this compound can influence processes such as cell migration, invasion, and angiogenesis, which are regulated by the degradation of ECM components and the release of growth factors.[6][7]
Q3: What is a recommended starting concentration and incubation time for a cell viability assay with this compound?
A3: For initial cell viability assays (e.g., MTT, XTT), a common starting point for incubation time is 24 to 72 hours. The optimal concentration of this compound is highly dependent on the specific cell line being used. Therefore, it is strongly recommended to perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your particular cell model. A preliminary experiment with 10-fold serial dilutions (e.g., 1 nM to 10 µM) can help identify the responsive range.[5][6]
Q4: My dose-response curves with this compound are not sigmoidal. What could be the issue?
A4: A non-sigmoidal dose-response curve can arise from several factors. At high concentrations, compound precipitation can lead to a plateau or a decrease in the observed effect. Ensure that this compound is fully dissolved in your culture medium. Off-target effects at higher concentrations can also produce complex, non-sigmoidal curves.[8] It is also possible that at the tested incubation time, the compound does not induce a classic cytotoxic effect but rather a cytostatic one, which may not result in a typical sigmoidal curve in certain viability assays.
Q5: How can I be sure the observed effects are due to this compound and not the solvent?
A5: It is crucial to include a vehicle control in your experiments. The vehicle is the solvent used to dissolve the this compound stock solution (e.g., DMSO). Your control wells should receive the same volume of vehicle as the wells with the highest concentration of this compound. This ensures that any observed cellular effects are a direct result of the compound and not the solvent.[3]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a consistent and validated cell counting method. Allow cells to adhere and stabilize for a uniform period (e.g., 24 hours) before adding this compound.
-
-
Potential Cause: "Edge effects" in multi-well plates.
-
Solution: To mitigate increased evaporation in the outer wells of a plate, avoid using them for experimental conditions. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS).[8]
-
-
Potential Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput experiments, consider using automated liquid handlers to improve precision.[8]
-
Issue 2: No Observable Effect of this compound Treatment
-
Potential Cause: Sub-optimal incubation time.
-
Solution: The biological effect of inhibiting ADAM-10 and MMPs may take time to manifest. Perform a time-course experiment, testing multiple incubation periods (e.g., 24, 48, 72, and 96 hours) to identify the optimal window for observing the desired effect.
-
-
Potential Cause: Inappropriate concentration range.
-
Solution: The selected cell line may be less sensitive to this compound. Test a broader range of concentrations, including higher concentrations, in a preliminary dose-response experiment.
-
-
Potential Cause: Compound instability.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -80°C.
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell Viability Assay
This protocol outlines a general method to determine the optimal incubation time for this compound treatment using a colorimetric cell viability assay (e.g., MTT).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting point is to test a range around the expected IC50 value.
-
Include a "vehicle-only" control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment" control (medium only).
-
Carefully remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
-
Incubation:
-
Prepare multiple identical plates for each time point to be tested (e.g., 24h, 48h, 72h, 96h).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired time periods.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration for each incubation time to generate dose-response curves and determine the IC50 value at each time point.
-
Data Presentation:
| Incubation Time (hours) | This compound Concentration (nM) | % Cell Viability (Mean ± SD) | IC50 (nM) |
| 24 | 1 | ||
| 10 | |||
| 100 | |||
| 1000 | |||
| 48 | 1 | ||
| 10 | |||
| 100 | |||
| 1000 | |||
| 72 | 1 | ||
| 10 | |||
| 100 | |||
| 1000 |
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological role and regulation of matrix metalloproteinases (MMP) in cancer. | Semantic Scholar [semanticscholar.org]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The emergence of ADAM10 as a regulator of lymphocyte development and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM10 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Dealing with XL-784 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of XL-784, a selective matrix metalloproteinase (MMP) inhibitor. This guide includes troubleshooting advice for potential degradation issues, frequently asked questions, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs), with particularly high affinity for MMP-2, MMP-9, and MMP-13. It also inhibits A Disintegrin and Metalloproteinase 10 (ADAM10).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4][5] By inhibiting these enzymes, this compound can modulate cellular processes such as migration, invasion, and tissue remodeling, which are often dysregulated in diseases like cancer and fibrosis.[5][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to prevent the degradation of this compound. It is recommended to store the compound as a powder at -20°C for up to two years and at 4°C for shorter periods. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[8] Always protect the compound from excessive light and moisture.
Q3: I am observing lower than expected potency of this compound in my cell-based assay. What could be the cause?
Several factors could contribute to reduced potency. First, ensure that your stock solution of this compound has not degraded by preparing a fresh stock from powder. Second, due to its low aqueous solubility, this compound may precipitate out of solution when diluted into aqueous cell culture media.[1][2] Visually inspect your media for any signs of precipitation after adding the compound. To improve solubility, consider using a final DMSO concentration of less than 0.5% in your assay and ensure thorough mixing. Finally, the expression level of the target MMPs in your cell line can affect the observed potency.[9] Confirm the expression of MMP-2, MMP-9, MMP-13, or ADAM10 in your experimental model.
Q4: My experimental results with this compound are inconsistent between replicates. How can I improve reproducibility?
Inconsistent results can often be traced back to issues with compound solubility and handling. Ensure that your this compound stock solution is completely dissolved before further dilution. When preparing working solutions in aqueous media, vortexing or vigorous pipetting is crucial for creating a homogenous solution.[10] For in vivo studies, the use of a solubilizing agent like Cremophor may be necessary.[1] Additionally, inconsistencies in cell seeding density and incubation times can lead to variability.[10] Standardizing these experimental parameters is essential for reproducible results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on degradation-related problems.
| Observed Problem | Potential Cause | Recommended Solution |
| Complete loss of this compound activity | Compound degradation due to improper storage or handling. | Prepare a fresh stock solution of this compound from powder stored under recommended conditions. Perform a quality control check, such as an in vitro enzyme activity assay, to confirm the potency of the new stock. |
| Chemical degradation in solution. | Avoid prolonged storage of diluted aqueous solutions. Prepare working solutions fresh for each experiment. If degradation is suspected, a stability-indicating HPLC method can be used to assess the purity of the compound. | |
| Gradual decrease in this compound activity over time | Slow degradation of the compound in stock or working solutions. | Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Avoid exposing solutions to light for extended periods. |
| Photodegradation. | Protect this compound solutions from light by using amber vials or wrapping containers in foil. Minimize exposure to ambient light during experimental procedures. | |
| Precipitation observed in cell culture media | Poor aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <0.5%) and compatible with your cell line. Prepare dilutions in a stepwise manner with vigorous mixing. Consider the use of solubilizing agents if compatible with your assay. |
| High background signal in fluorescence-based assays | Autofluorescence of this compound or its degradation products. | Run a control with this compound in the absence of cells or the target enzyme to determine its intrinsic fluorescence at the assay wavelengths. If significant, consider using a different detection method or subtracting the background fluorescence. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for in vitro experiments.
-
Preparation of 10 mM DMSO Stock Solution:
-
Equilibrate the powdered this compound to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for at least 2 minutes or until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions for Cell-Based Assays:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
To minimize precipitation, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
-
Protocol 2: In Vitro MMP Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9, or MMP-13).
-
Fluorogenic MMP substrate.
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
This compound stock solution (10 mM in DMSO).
-
A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001).
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted this compound, positive control, or vehicle control.
-
Add the recombinant MMP enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for at least 30 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of XL-784 and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor XL-784 with other notable MMP inhibitors, supported by available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and characteristics of these compounds.
Introduction to MMP Inhibition and this compound
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix. Their dysregulation is implicated in various pathologies, including cancer, cardiovascular diseases, and inflammatory conditions. Consequently, MMP inhibitors have been a focus of drug development for several decades.
This compound is a selective inhibitor of several MMPs, including MMP-2, MMP-9, and MMP-13, as well as A Disintegrin and Metalloproteinase (ADAM) 10 and 17. A key characteristic of this compound is its relative sparing of MMP-1, an attribute designed to mitigate the musculoskeletal side effects observed with broad-spectrum MMP inhibitors.[1][2]
Comparative Efficacy Data
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other well-known MMP inhibitors against a panel of MMPs. This data provides a quantitative comparison of their potency and selectivity.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | ~1900[3][4] | 0.81[3][4] | 120[3][4] | - | 10.8[3][4] | 18[3][4] | 0.56[3][4] | - |
| Batimastat (B1663600) | 3[3][4] | 4[3][4] | 20[3][4] | 6[3] | - | 4[3][4] | - | - |
| Marimastat (B1683930) | 5[1][5] | 6[1][5] | - | 13[1][5] | - | 3[1][5] | - | 9[1][5] |
| Prinomastat (B1684670) | 79[6] | 0.05 (Ki)[6] | 6.3[6] | - | - | 5.0[6] | 0.03 (Ki)[6] | - |
| Doxycycline (B596269) | 452,000[7] | 56,000[7] | 32,000[7] | - | - | - | - | - |
Note: Some values are reported as Ki instead of IC50. While both indicate inhibitory potency, they are determined by different experimental methods.
Preclinical and Clinical Efficacy Overview
This compound
In a preclinical model of aortic aneurysm, this compound demonstrated a dose-dependent inhibition of aortic dilatation.[8][9][10] A phase 2 clinical trial in patients with diabetic nephropathy, however, did not meet its primary endpoint of reducing the urinary albumin to creatinine (B1669602) ratio (ACR) compared to placebo.[5] Despite this, a clinically relevant mean reduction in ACR from baseline was observed in the this compound treatment group.[5]
Other MMP Inhibitors
-
Batimastat : Early clinical trials in patients with malignant ascites showed that Batimastat was well-absorbed and associated with few side effects, with a response observed in about half of the evaluable patients.[1] Further studies in malignant pleural effusions also indicated good tolerability and local activity.[11]
-
Marimastat : Clinical trials in various cancers, including gastric and metastatic breast cancer, showed modest or no significant improvement in overall or progression-free survival.[7][12] A notable side effect was musculoskeletal toxicity.[7][12][13]
-
Prinomastat : A phase 3 trial in non-small-cell lung cancer, in combination with chemotherapy, did not show an improvement in overall survival or time to progression compared to placebo.[4][5] Musculoskeletal toxicities such as arthralgia, stiffness, and joint swelling were reported.[4][5]
-
Doxycycline : As a broad-spectrum MMP inhibitor, doxycycline has been investigated for its potential to slow the growth of abdominal aortic aneurysms. However, a randomized clinical trial found that it did not significantly reduce aneurysm growth at 2 years compared to placebo.[3]
A significant challenge in the clinical development of broad-spectrum MMP inhibitors has been the occurrence of musculoskeletal syndrome, characterized by joint pain, stiffness, and tendonitis.[13] The selectivity of this compound for certain MMPs while sparing MMP-1 was a strategy to circumvent this dose-limiting toxicity.
Experimental Protocols
In Vitro MMP Inhibition Assay (IC50 Determination)
Principle: The inhibitory activity of a compound is determined by measuring its ability to reduce the enzymatic activity of a specific MMP on a fluorogenic substrate. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Methodology:
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This typically involves incubation with a chemical activator like p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Incubation: The activated MMP is incubated with various concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35) for a defined period at a specific temperature (e.g., 37°C).
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Elastase-Induced Aortic Aneurysm Model
Principle: This murine model is used to evaluate the efficacy of potential therapeutic agents in preventing the formation and progression of abdominal aortic aneurysms (AAA). The model involves the localized perfusion of elastase into the infrarenal aorta, which induces degradation of the elastic lamina and subsequent aortic dilatation.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Surgical Procedure:
-
The mice are anesthetized, and a midline abdominal incision is made.
-
The infrarenal aorta is isolated.
-
The aorta is temporarily ligated, and a solution of porcine pancreatic elastase is infused into the isolated segment for a short period (e.g., 5-10 minutes).
-
The ligatures are removed, and blood flow is restored.
-
-
Drug Administration: The test compound (e.g., this compound) is administered to the animals daily, typically via oral gavage, starting from the day of surgery for a specified duration (e.g., 14 days). A control group receives the vehicle alone, and another group may receive a known MMP inhibitor like doxycycline.
-
Outcome Measurement:
-
The aortic diameter is measured at the time of surgery and at the end of the study.
-
The percentage increase in aortic diameter is calculated to quantify the extent of aneurysm formation.
-
Histological analysis of the aortic tissue can be performed to assess elastin (B1584352) degradation, inflammation, and other pathological changes.
-
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of MMP activation and inhibition.
Caption: Workflow for in vitro and in vivo efficacy testing.
References
- 1. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of Doxycycline on Aneurysm Growth Among Patients With Small Infrarenal Abdominal Aortic Aneurysms: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of novel limited-spectrum MMP inhibitor XL784 in abdominal aortic aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase I study of intrapleural batimastat (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Head-to-head comparison of XL-784 and batimastat
A Comprehensive Guide for Researchers in Drug Development
In the landscape of metalloproteinase inhibitors, both XL-784 and batimastat (B1663600) have emerged as significant compounds of interest for researchers. This guide provides a detailed, objective comparison of their performance, supported by available preclinical and clinical data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
At a Glance: Key Differences
| Feature | This compound | Batimastat |
| Primary Targets | ADAM10, MMP-2, MMP-9, MMP-13 | Broad-spectrum MMP inhibitor |
| Selectivity | Spares MMP-1 | Inhibits a wide range of MMPs, including MMP-1 |
| Administration Route | Oral | Intraperitoneal |
| Key Research Area | Initially diabetic nephropathy | Oncology |
| Development Status | Phase II trial for diabetic nephropathy did not meet its primary endpoint. | Development hampered by poor oral bioavailability and side effects. |
In Vitro Inhibitory Activity: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and batimastat against a panel of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) enzymes. It is important to note that these values are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Target | This compound | Batimastat |
| MMP-1 | ~1900[1] | 3[2][3][4][5] |
| MMP-2 | 0.81[1] | 4[2][3][4][5] |
| MMP-3 | 120[1] | 20[2][3][4] |
| MMP-7 | - | 6[3] |
| MMP-8 | 10.8[1] | - |
| MMP-9 | 18[1] | 4[2][3][4][5] |
| MMP-13 | 0.56[1] | - |
| ADAM10 | Potent inhibitor[1] | - |
| ADAM17 (TACE) | ~70[1] | - |
Data compiled from multiple sources and should be interpreted with caution.
Preclinical Pharmacokinetic Profiles
A direct comparative preclinical pharmacokinetic study between this compound and batimastat is not publicly available. However, individual characteristics can be summarized.
This compound: Phase I clinical trials in healthy volunteers demonstrated that orally administered this compound has an attractive pharmacokinetic profile, with dose-proportional absorption.
Batimastat: Preclinical and early clinical studies have been hindered by batimastat's poor solubility and lack of oral bioavailability, necessitating intraperitoneal administration. In a Phase I trial in patients with malignant pleural effusions, intrapleural administration of batimastat resulted in detectable plasma levels for up to 12 weeks.
Mechanism of Action and Signaling Pathways
Both this compound and batimastat function by inhibiting the activity of metalloproteinases, which are key enzymes involved in the degradation of the extracellular matrix. Their differing selectivity profiles, however, suggest distinct impacts on cellular signaling.
Batimastat is a broad-spectrum MMP inhibitor. It contains a hydroxamate group that chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity. This broad inhibition affects numerous physiological and pathological processes, including tumor invasion and angiogenesis.
This compound is a more selective inhibitor, potently targeting ADAM10 and specific MMPs while notably sparing MMP-1. Inhibition of MMP-1 has been associated with musculoskeletal toxicity, suggesting that this compound may have an improved safety profile. ADAM10 is a key sheddase involved in the processing of various cell surface proteins, and its inhibition can modulate signaling pathways implicated in cell proliferation and fibrosis.
Caption: Simplified signaling pathways of this compound and batimastat.
Experimental Methodologies
While specific protocols for the cited IC50 values are not available, a representative experimental protocol for an in vitro MMP inhibition assay is provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or batimastat) against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Test compound (this compound or batimastat)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the recombinant MMP enzyme and the diluted test compound. Include control wells with enzyme and assay buffer (no inhibitor) and blank wells with only assay buffer. Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission) in a kinetic mode at 37°C for a specified duration (e.g., 60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the enzyme control well (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: A generic workflow for an in vitro MMP inhibition assay.
Logical Comparison Framework
The selection between this compound and batimastat for a research project depends on the specific scientific question being addressed. The following diagram illustrates a logical framework for this decision-making process.
References
- 1. Predictive Potential of Cmax Bioequivalence in Pilot Bioavailability/Bioequivalence Studies, through the Alternative ƒ2 Similarity Factor Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Control of lymphatic and hematogenous metastasis of a rat mammary carcinoma by the matrix metalloproteinase inhibitor batimastat (BB-94) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
Validating the Inhibitory Effect of XL-784 on ADAM-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of XL-784 on A Disintegrin and Metalloproteinase-10 (ADAM-10) with other known inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in their drug development and scientific research endeavors.
Comparative Analysis of ADAM-10 Inhibitors
The inhibitory potency of this compound against ADAM-10 has been quantified and compared with other well-characterized ADAM-10 inhibitors, namely GI254023X, LT4, and MN8. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | ADAM-10 IC50 (nM) | ADAM-17 IC50 (nM) | Other MMPs IC50 (nM) | Selectivity (ADAM-17/ADAM-10) |
| This compound | 1-2 | ~70 | MMP-1: ~1900, MMP-2: 0.81, MMP-3: 120, MMP-8: 10.8, MMP-9: ~20, MMP-13: 0.56[1] | ~35-70 |
| GI254023X | 5.3[2][3][4][5] | 541[2][3][5] | MMP-9: 2.5[2][6] | ~102 |
| LT4 | 40[7][8][9] | 1500[7][8][9] | Inactive on MMP-1, -9, -14 at 10µM[7][8] | 37.5 |
| MN8 | 9.2[7][8] | - | - | - |
Key Observations:
-
This compound demonstrates potent inhibition of ADAM-10 with an IC50 in the low nanomolar range (1-2 nM), making it one of the most potent inhibitors in this comparison.
-
While also inhibiting ADAM-17, this compound shows a notable selectivity for ADAM-10.
-
GI254023X is a highly selective ADAM-10 inhibitor with approximately 100-fold greater selectivity over ADAM-17.
-
LT4 and MN8 are also potent ADAM-10 inhibitors, with LT4 exhibiting high selectivity over ADAM-17.
Experimental Protocols
The following section details the typical experimental methodologies used to validate the inhibitory effect of compounds like this compound on ADAM-10.
In Vitro Enzymatic Inhibition Assay (Fluorogenic)
This assay is a common method to determine the IC50 value of an inhibitor against a purified enzyme.
Materials:
-
Recombinant human ADAM-10 enzyme
-
Fluorogenic ADAM-10 substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2)[10]
-
Assay Buffer (e.g., 25 mM Tris, 25 µM ZnCl2, 0.005% Brij-35, pH 9.0)[10]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant ADAM-10 to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. A control with solvent only (e.g., DMSO) should also be prepared.
-
Incubation: Add the diluted enzyme to the wells of the 96-well plate. Then, add the different concentrations of the inhibitor to the respective wells. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the inhibitor to bind to the enzyme.[10]
-
Substrate Addition: Add the fluorogenic ADAM-10 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 15 seconds for 20 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., λex = 325 nm, λem = 400 nm).[10]
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (solvent only). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving ADAM-10 and a typical experimental workflow for validating its inhibitors.
ADAM-10 is a key sheddase involved in several critical signaling pathways, including the Notch and Epidermal Growth Factor Receptor (EGFR) pathways. Its inhibitory validation is crucial for understanding its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. eurogentec.com [eurogentec.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. ADAM9 Inhibition Increases Membrane Activity of ADAM10 and Controls α-Secretase Processing of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of XL-784's Activity in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several matrix metalloproteinases (MMPs). Due to the limited availability of public data on the cellular activity of this compound, this guide focuses on its enzymatic inhibitory profile and compares it with other well-characterized metalloproteinase inhibitors. The objective is to offer a framework for researchers interested in evaluating this compound's potential in various cellular contexts, including cancer, fibrosis, and angiogenesis.
Executive Summary
This compound is a selective inhibitor of several key metalloproteinases, demonstrating potent activity against ADAM10, MMP-2, MMP-9, and MMP-13, while notably sparing MMP-1.[1] This profile suggests potential therapeutic applications where the activities of these specific enzymes are dysregulated. This guide presents a compilation of available enzymatic inhibition data for this compound and compares it with other metalloproteinase inhibitors such as GI254023X, Marimastat, Prinomastat, and SB-3CT. Detailed experimental protocols for relevant assays are also provided to facilitate further research.
Data Presentation: Inhibitor Activity Comparison
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds against various metalloproteinases. It is important to note that the majority of the data for this compound is from enzymatic assays, and there is a lack of publicly available data on its activity in different cell lines.
| Inhibitor | Target(s) | IC50 (nM) - Enzymatic Assay | Cell Line | IC50 - Cellular Assay | Reference(s) |
| This compound | MMP-1 | ~1900 | Not Available | Not Available | [1] |
| MMP-2 | 0.81 | Not Available | Not Available | [1] | |
| MMP-3 | 120 | Not Available | Not Available | [1] | |
| MMP-8 | 10.8 | Not Available | Not Available | [1] | |
| MMP-9 | 18 | Not Available | Not Available | [1] | |
| MMP-13 | 0.56 | Not Available | Not Available | [1] | |
| ADAM10 | 1-2 | Not Available | Not Available | [1] | |
| GI254023X | ADAM10 | 5.3 | L428 (Human Hodgkin lymphoma) | 5 µM (TNFα shedding) | [2] |
| MMP-9 | 2.5 | L540 (Human Hodgkin lymphoma) | 7 µM (TNFα shedding) | [2] | |
| ADAM9 | 280 | KM-H2 (Human Hodgkin lymphoma) | 10 µM (TNFα shedding) | [2][3] | |
| MMP-1 | 108 | Human Lung Fibroblasts | Decreased α-SMA expression | [4][5] | |
| Marimastat | MMP-1 | 5 | HT1080 (Human fibrosarcoma) | 0.85 nM (MMP-2 inhibition) | [2] |
| MMP-2 | 6 | THP-1 (Human monocytic leukemia) | 2.1 µM (TNFα release) | [2] | |
| MMP-7 | 13 | ||||
| MMP-9 | 3 | ||||
| MMP-14 | 9 | ||||
| Prinomastat | MMP-1 | 79 | A549 (Human lung carcinoma) | > 500 µM (Antiproliferative) | [6] |
| (AG3340) | MMP-2 | Ki = 0.05 | HL-60 (Human promyelocytic leukemia) | > 500 µM (Antiproliferative) | [6] |
| MMP-3 | 6.3 | HUVEC (Human umbilical vein endothelial cells) | > 500 µM (Cytotoxicity) | [6] | |
| MMP-9 | 5 | K562 (Human myelogenous leukemia) | > 500 µM (Antiproliferative) | [6] | |
| MMP-13 | Ki = 0.03 | KG-1 (Human acute myelogenous leukemia) | > 500 µM (Antiproliferative) | [6] | |
| MCF7 (Human breast adenocarcinoma) | > 500 µM (Antiproliferative) | [6] | |||
| PC-3 (Human prostate adenocarcinoma) | > 500 µM (Antiproliferative) | [6] | |||
| THP-1 (Human monocytic leukemia) | > 500 µM (Antiproliferative) | [6] | |||
| SB-3CT | MMP-2 | Ki = 13.9 | PC3 (Human prostate adenocarcinoma) | Inhibition of intraosseous growth | [7] |
| MMP-9 | Ki = 600 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of this compound's activity.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the proteolytic activity of MMP-2 and MMP-9 in conditioned media from cell cultures.
a. Sample Preparation:
-
Culture cells of interest (e.g., cancer cells, fibroblasts) to near confluence.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours to collect conditioned media.
-
Centrifuge the conditioned media to remove cells and debris.
-
Concentrate the media if necessary and determine the protein concentration.
b. Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (typically 1 mg/mL).
-
Mix conditioned media samples with non-reducing sample buffer.
-
Load equal amounts of protein per lane and run the gel under non-reducing conditions.
c. Renaturation and Development:
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.
d. Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of enzymatic activity will appear as clear bands against a blue background, indicating gelatin degradation. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.
ADAM10 Fluorogenic Activity Assay
This assay is used to measure the enzymatic activity of ADAM10 and to screen for its inhibitors.
a. Reagents and Materials:
-
Recombinant human ADAM10 enzyme.
-
Fluorogenic ADAM10 substrate.
-
Assay buffer.
-
Test compounds (e.g., this compound, GI254023X) at various concentrations.
-
96-well black microplate.
-
Fluorescence microplate reader.
b. Assay Procedure:
-
Prepare a solution of the recombinant ADAM10 enzyme in assay buffer.
-
Add the test compounds at desired concentrations to the wells of the microplate.
-
Add the ADAM10 enzyme solution to the wells and incubate briefly.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
c. Data Analysis:
-
Calculate the rate of substrate cleavage from the change in fluorescence over time.
-
Determine the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway of Metalloproteinase Inhibition
This diagram illustrates the general mechanism by which inhibitors like this compound block the activity of metalloproteinases, which are involved in the cleavage of various extracellular matrix (ECM) components and cell surface proteins. This inhibition can impact downstream signaling pathways related to cell proliferation, migration, and survival.
Caption: General mechanism of metalloproteinase inhibition.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound like this compound in a cell-based assay.
Caption: Workflow for IC50 determination in cell-based assays.
Conclusion
This compound is a potent and selective inhibitor of ADAM10 and several MMPs with a promising preclinical profile. However, the lack of publicly available data on its activity in different cell types presents a significant challenge for a comprehensive comparative analysis. This guide provides the available enzymatic data and outlines the necessary experimental protocols to enable researchers to conduct their own cross-validation studies. Further investigation into the cellular effects of this compound in various cancer, fibrosis, and angiogenesis models is warranted to fully elucidate its therapeutic potential. The direct comparison of this compound with other inhibitors like GI254023X, Marimastat, Prinomastat, and SB-3CT in these cellular models will be crucial in determining its relative efficacy and selectivity.
References
- 1. ADAM10 and ADAM17 have opposite roles during sprouting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMP-1 and ADAM10 as Targets for Therapeutic Intervention in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of XL-784 and Doxycycline in Attenuating Aortic Dilatation: A Preclinical Analysis
For Immediate Release
This guide provides a detailed comparative analysis of the investigational limited-spectrum matrix metalloproteinase (MMP) inhibitor, XL-784, and the broad-spectrum MMP inhibitor, doxycycline (B596269), in preclinical models of aortic dilatation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of aortic aneurysmal disease.
Introduction
Aortic dilatation, a hallmark of aneurysm development, is characterized by the progressive degradation of the extracellular matrix (ECM) within the aortic wall. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key drivers of this pathological remodeling.[1][2] Consequently, MMP inhibition has emerged as a promising therapeutic strategy. This report compares the efficacy of this compound, a novel selective MMP inhibitor, with doxycycline, a tetracycline (B611298) antibiotic with known MMP-inhibiting properties, in a well-established murine model of abdominal aortic aneurysm (AAA).
Mechanism of Action
The pathological dilatation of the aorta in aneurysm formation is heavily influenced by the activity of MMPs, which degrade structural proteins of the aortic wall.[2] Both this compound and doxycycline exert their therapeutic effects by targeting these enzymes, albeit through different mechanisms.
Doxycycline is a broad-spectrum inhibitor of MMPs.[2] Its mechanism involves not only the direct inhibition of MMP activity but also the suppression of MMP expression at the transcriptional level.[1][3] Studies have shown that doxycycline can reduce the mRNA stability of MMP-2 and inhibit the expression of MMP-9.[1][4] This broad inhibition of collagenases and gelatinases is thought to contribute to its protective effects against ECM degradation in the aortic wall.
This compound is a synthetic, limited-spectrum MMP inhibitor.[5] This targeted approach is designed to inhibit specific MMPs implicated in aortic aneurysm pathogenesis while minimizing off-target effects that have limited the clinical application of other broad-spectrum MMP inhibitors.[5] While the full inhibitory profile is proprietary, preclinical studies suggest high specificity for key elastolytic MMPs.
Preclinical Efficacy in a Murine Model of Aortic Dilatation
A head-to-head comparison of this compound and doxycycline was conducted using the 14-day elastase-perfusion mouse model of abdominal aortic aneurysm. This model effectively recapitulates the key pathological features of human AAA, including progressive aortic dilatation and ECM degradation.
Quantitative Analysis of Aortic Dilatation
The primary endpoint of the comparative study was the percentage increase in aortic diameter from baseline to 14 days post-elastase perfusion. The results demonstrate a clear dose-dependent effect for this compound in mitigating aortic dilatation, with higher doses showing superior efficacy compared to doxycycline.
| Treatment Group | N | Mean Percentage Increase in Aortic Diameter (± SEM) | P-value vs. Control | P-value vs. Doxycycline |
| Control (Diluent) | 18 | 158.5% ± 4.3% | - | - |
| Doxycycline | 19 | 112.2% ± 2.0% | < 0.01 | - |
| This compound (50 mg/kg) | 17 | 140.4% ± 3.2% | < 0.01 | > 0.05 |
| This compound (125 mg/kg) | 17 | 129.3% ± 5.1% | < 0.01 | > 0.05 |
| This compound (250 mg/kg) | 18 | 119.2% ± 3.5% | < 0.01 | > 0.05 |
| This compound (375 mg/kg) | 9 | 88.6% ± 4.4% | < 0.01 | < 0.05 |
| This compound (500 mg/kg) | 14 | 76.0% ± 3.5% | < 0.01 | < 0.05 |
Data summarized from a preclinical study in a murine elastase-perfusion model of AAA.[5]
Experimental Protocols
Murine Elastase-Perfusion Model of Abdominal Aortic Aneurysm
The following protocol provides a detailed methodology for the induction of AAA in mice via elastase perfusion, as utilized in the comparative efficacy studies.
-
Animal Preparation: Male C57BL/6 mice, 8-12 weeks of age, are used for this model. Anesthesia is induced via intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the infrarenal abdominal aorta.
-
The aorta is isolated from the vena cava, and all side branches are ligated.
-
Temporary ligatures are placed at the proximal and distal ends of the isolated aortic segment.
-
A catheter is inserted into the isolated segment, and porcine pancreatic elastase is perfused for a defined period to induce enzymatic injury to the aortic wall.
-
-
Drug Administration:
-
Endpoint Analysis:
-
After 14 days, the mice are euthanized.
-
The abdominal aorta is perfusion-fixed at a physiological pressure.
-
The maximal external aortic diameter is measured using a calibrated digital caliper.
-
The percentage increase in aortic diameter is calculated relative to the pre-perfusion measurement.
-
Visualizing Molecular Pathways and Experimental Design
To further elucidate the mechanisms and experimental workflow, the following diagrams are provided.
References
- 1. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doxycycline-hyclate.com [doxycycline-hyclate.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Mechanisms of Aortic Aneurysm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of XL-784's IC50 Values: A Comparative Guide for Researchers
This guide provides an independent verification and comparison of the half-maximal inhibitory concentration (IC50) values for XL-784, a selective matrix metalloproteinase (MMP) inhibitor. For a comprehensive analysis, this compound's performance is benchmarked against three other well-characterized, broad-spectrum MMP inhibitors: Marimastat, Batimastat, and Ilomastat. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of quantitative data, detailed experimental protocols, and relevant signaling pathways to inform inhibitor selection and experimental design.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activities of this compound and its alternatives are summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific MMP by 50%. Lower values indicate higher potency.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) | ADAM10 | ADAM17 (TACE) |
| This compound | ~1900 nM[1][2] | 0.81 nM[1][2] | 120 nM[1][2] | - | 10.8 nM[1][2] | 18 nM[1][2] | 0.56 nM[1][2] | - | ~1-2 nM[1][2] | ~70 nM[1][2] |
| Marimastat | 5 nM[3][4][5] | 6 nM[3][4][5] | 230 nM[6] | 13 nM[3][4][5] | - | 3 nM[3][4][5] | - | 9 nM[3][4][5] | - | 3.8 nM[6] |
| Batimastat | 3 nM[7][8] | 4 nM[7][8] | 20 nM[7][8] | 6 nM[7][8] | 10 nM[7] | 4 nM[7][8] | - | - | - | - |
| Ilomastat | 1.5 nM[9] | 1.1 nM[9] | 1.9 nM[9] | 3.7 nM (Ki)[6] | 0.1 nM (Ki)[6] | 0.5 nM[9] | - | 13.4 nM (Ki)[6] | - | - |
Experimental Protocols: Determining IC50 Values
The IC50 values for MMP inhibitors are typically determined using a fluorogenic substrate-based assay. The following is a generalized protocol that reflects the standard methodology for such experiments.
Principle
The assay measures the enzymatic activity of a specific MMP on a synthetic, quenched fluorescent substrate. In its intact form, the substrate's fluorescence is suppressed. Upon cleavage by the MMP, a fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, and the IC50 is calculated from the dose-response curve of the inhibitor.
Materials
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-[3-(2,4-dinitrophenyl)-L-2,3-diaminoproprionyl]-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitor stock solution (e.g., in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure
-
Inhibitor Preparation: A serial dilution of the inhibitor is prepared in the assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: The recombinant active MMP is diluted to a working concentration in cold assay buffer.
-
Assay Setup: In a 96-well plate, the assay buffer, diluted inhibitor solutions, and the diluted active MMP enzyme are combined. Control wells containing the enzyme without the inhibitor and blank wells without the enzyme are also prepared.
-
Pre-incubation: The plate is pre-incubated at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The fluorogenic MMP substrate is added to all wells to start the enzymatic reaction.
-
Kinetic Measurement: The fluorescence intensity is measured kinetically over time (e.g., every 1-2 minutes for 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The reaction rate is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Mandatory Visualization
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 value of an MMP inhibitor.
MMP Signaling Pathway in Cancer Metastasis
Matrix metalloproteinases, particularly MMP-2 and MMP-9, play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[10][11][12] The expression and activity of these MMPs are regulated by various signaling pathways initiated by growth factors and cytokines.[13][14]
Caption: Simplified MMP signaling cascade leading to cancer metastasis.
MMP-13 Signaling in Osteoarthritis
In the context of osteoarthritis, MMP-13 is a key enzyme responsible for the degradation of type II collagen, the primary component of articular cartilage.[15][16] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are major inducers of MMP-13 expression in chondrocytes through various signaling pathways.[17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Marimastat | MMP | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Matrix Metalloproteinase 13 and Vitamin D in Osteoarthritis: A Hospital-Based Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on XL-784's Efficacy in Diabetic Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published efficacy data for XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and Matrix Metalloproteinases (MMPs), with a focus on its investigation for the treatment of diabetic nephropathy. Due to the limited availability of a full peer-reviewed publication for the pivotal Phase 2 clinical trial, this guide synthesizes data from press releases, preclinical studies, and the broader scientific literature on the drug's mechanism of action.
Executive Summary
This compound demonstrated the ability to reduce proteinuria and glomerulosclerosis in preclinical models of diabetic nephropathy. A Phase 2 clinical trial (NCT00312780) in patients with diabetic nephropathy showed a statistically significant reduction in the urinary albumin-to-creatinine ratio (ACR) from baseline in the treatment group; however, the trial did not meet its primary endpoint of a significant reduction in ACR compared to placebo. This guide presents the available quantitative data, outlines the experimental protocols from preclinical studies, and illustrates the proposed signaling pathways through which this compound may exert its effects.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key efficacy data from both clinical and preclinical investigations of this compound.
Table 1: Phase 2 Clinical Trial (NCT00312780) Efficacy Data
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation |
| Baseline Normalized ACR vs. Placebo | 9.9% lower | - | Not Significant | [1] |
| Mean ACR Reduction from Baseline | 23% | - | 0.0027 | [1] |
| Change in GFR at Week 12 | -2.5 ml/min/1.73m² | -6.2 ml/min/1.73m² | 0.077 | [1] |
Table 2: Preclinical Efficacy of this compound in a Rat Model of Diabetic Nephropathy
| Treatment Group | Reduction in Proteinuria | Reduction in Glomerulosclerosis | Citation |
| This compound | Effective | More effective than Lisinopril | [2] |
| Lisinopril | Effective | Less effective than this compound | [2] |
| This compound + Lisinopril | Most Effective | Most Effective | [2] |
Experimental Protocols
Preclinical Study: Rat Model of Type 2 Diabetic Nephropathy
A preclinical study evaluated the efficacy of this compound in a rat model of type 2 diabetic nephropathy. The key aspects of the methodology are outlined below:
-
Animal Model: The study utilized a rat model that develops key features of human diabetic nephropathy. While the specific strain and induction method are not detailed in the available press release, typical models involve induction of diabetes using agents like streptozotocin (B1681764) in genetically susceptible strains.
-
Treatment Groups:
-
Vehicle Control
-
This compound
-
Lisinopril (Angiotensin-Converting Enzyme Inhibitor)
-
This compound and Lisinopril combination therapy
-
-
Outcome Measures:
-
Proteinuria: Assessed by measuring the urinary protein excretion over a defined period.
-
Glomerulosclerosis: Evaluated through histological analysis of kidney tissue sections to assess the degree of scarring in the glomeruli.
-
-
Study Design: The study was designed to compare the effects of this compound, both as a monotherapy and in combination with a standard-of-care agent (lisinopril), on the progression of kidney damage.
Mandatory Visualizations
Signaling Pathways of this compound in Diabetic Nephropathy
This compound is a potent inhibitor of ADAM10 and several Matrix Metalloproteinases (MMPs), particularly MMP-2. In the context of diabetic nephropathy, the inhibition of these enzymes is hypothesized to interfere with key pathological signaling cascades that lead to renal fibrosis and a decline in kidney function. The following diagrams illustrate these proposed mechanisms.
Caption: Proposed mechanism of action of this compound in diabetic nephropathy.
Experimental Workflow for Preclinical Efficacy Assessment
The following diagram outlines a typical experimental workflow for assessing the efficacy of a drug like this compound in a preclinical model of diabetic nephropathy.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Assessing the Specificity of XL-784 Against a Panel of Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the protease inhibitor XL-784, focusing on its specificity against a diverse panel of proteases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific applications.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of metalloproteases. It has been identified as a strong inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10), as well as several members of the Matrix Metalloproteinase (MMP) family. Notably, this compound was specifically designed to be MMP-1 sparing, a characteristic that may enhance its safety profile compared to broader-spectrum metalloprotease inhibitors.
Comparative Specificity of this compound
To thoroughly assess the specificity of a protease inhibitor, it is essential to screen it against a panel of proteases representing different catalytic classes. While extensive public data on this compound's activity against non-metalloproteases is limited, this guide presents its known activity against key metalloproteases and provides a framework for a comprehensive specificity assessment by including representative members of the serine, cysteine, and aspartic protease families.
Table 1: Inhibitory Activity of this compound Against a Panel of Proteases
| Protease Class | Protease Target | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Metalloprotease | MMP-1 | ~1900 | Batimastat | 1.3 |
| MMP-2 | 0.81 | Batimastat | 0.4 | |
| MMP-3 | 120 | Batimastat | 27 | |
| MMP-8 | 10.8 | Batimastat | 1.0 | |
| MMP-9 | 18 | Batimastat | 0.6 | |
| MMP-13 | 0.56 | Batimastat | 0.1 | |
| ADAM-10 | 1-2 | GI254023X | 5.3 | |
| ADAM-17 (TACE) | ~70 | TAPI-1 | 10 | |
| Serine Protease | Trypsin | Data Not Available | Aprotinin | 0.04 |
| Chymotrypsin | Data Not Available | Aprotinin | 800 | |
| Thrombin | Data Not Available | Argatroban | 9 | |
| Cathepsin G | Data Not Available | Cathepsin G Inhibitor I | 25 | |
| Cysteine Protease | Cathepsin B | Data Not Available | CA-074 | 1.5 |
| Cathepsin K | Data Not Available | Odanacatib | 0.2 | |
| Cathepsin L | Data Not Available | Cathepsin L Inhibitor | 1 | |
| Papain | Data Not Available | E-64 | 14 | |
| Aspartic Protease | Cathepsin D | Data Not Available | Pepstatin A | 1 |
| BACE-1 | Data Not Available | Verubecestat | 13 | |
| Pepsin | Data Not Available | Pepstatin A | <1 | |
| Renin | Data Not Available | Aliskiren | 0.6 |
IC50 values for this compound are sourced from MedchemExpress. IC50 values for reference compounds are representative values from public sources.
Experimental Protocols
The determination of inhibitor specificity is paramount in drug development. A widely accepted method for this is the in vitro protease inhibition assay using fluorogenic substrates.
General Principle of Fluorogenic Protease Inhibition Assay
This assay quantifies the activity of a protease by measuring the cleavage of a specific fluorogenic substrate. The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the protease, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is determined by its ability to reduce this fluorescence signal.
Detailed Protocol for In Vitro Protease Inhibition Assay
Materials:
-
Purified recombinant proteases (e.g., MMPs, Trypsin, Cathepsins)
-
Specific fluorogenic substrates for each protease
-
Assay buffer (specific to each protease, generally includes a buffer salt, pH adjustment, and additives like CaCl2 for MMPs)
-
This compound (or other test compounds) dissolved in DMSO
-
Reference inhibitors
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified protease to the desired concentration in pre-warmed assay buffer.
-
Dilute the fluor
-
XL-784 vs. other treatments for diabetic nephropathy in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of XL-784, a novel metalloproteinase inhibitor, against other prominent therapeutic classes for the treatment of diabetic nephropathy (DN) in preclinical models. The information is intended to offer a comprehensive overview of the available experimental data to inform further research and drug development efforts in this field.
Mechanism of Action: this compound
This compound is a small molecule inhibitor of metalloproteinases, specifically targeting matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, and A Disintegrin and Metalloproteinases (ADAMs), including ADAM10 and ADAM17 (also known as TACE).[1] In the context of diabetic nephropathy, the overactivity of these enzymes contributes to the breakdown of the normal kidney structure and promotes fibrosis. By inhibiting these metalloproteinases, this compound is designed to protect the kidney from the damaging effects of high glucose and subsequent pathological signaling cascades.
A key aspect of this compound's profile is its specificity, as it is designed to spare MMP-1. Inhibition of MMP-1 has been linked to potential musculoskeletal toxicity, so this compound's selectivity may offer a better safety profile.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with other standard and emerging treatments for diabetic nephropathy.
Table 1: Effects on Albuminuria in Preclinical Models of Diabetic Nephropathy
| Treatment Class | Compound(s) | Animal Model | Dosage | Duration | Change in Albuminuria/Proteinuria | Reference |
| Metalloproteinase Inhibitor | This compound | T2DN Rats | Not Specified | 4 months | >50% reduction | Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy |
| ACE Inhibitor | Lisinopril | T2DN Rats | 20 mg/kg/day | 4 months | >50% reduction | Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy |
| Angiotensin II Receptor Blocker (ARB) | Losartan | American Indians with Type 2 Diabetes | 100 mg/day | 6 years | Reduced progression to macroalbuminuria | Effect of Losartan on Prevention and Progression of Early Diabetic Nephropathy in American Indians With Type 2 Diabetes |
| SGLT2 Inhibitor | Canagliflozin (B192856) | db/db mice | 0.01 mg/kg/day | 8 weeks | Significant amelioration | Effect of canagliflozin administration on renal injury in diabetic... |
| Mineralocorticoid Receptor Antagonist | Finerenone (B607456) | Rodent models of CKD | Not Specified | Not Specified | Reduced proteinuria | Renal biomarkers modulated by finerenone in preclinical studies and their clinical association. |
Table 2: Effects on Glomerular Filtration Rate (GFR) and Renal Structure in Preclinical Models
| Treatment Class | Compound(s) | Animal Model | Dosage | Duration | Effects on GFR and Renal Structure | Reference |
| Metalloproteinase Inhibitor | This compound | T2DN Rats | Not Specified | 4 months | Reduced glomerulosclerosis to a greater extent than lisinopril | Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy |
| ACE Inhibitor | Lisinopril | T2DN Rats | 20 mg/kg/day | 4 months | Reduced glomerulosclerosis | Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy |
| Angiotensin II Receptor Blocker (ARB) | Losartan | American Indians with Type 2 Diabetes | 100 mg/day | 6 years | No significant difference in GFR decline; reduced mesangial fractional volume in microalbuminuria group | Effect of Losartan on Prevention and Progression of Early Diabetic Nephropathy in American Indians With Type 2 Diabetes |
| SGLT2 Inhibitor | Canagliflozin | ZDF Rats | 1 mg/kg | 4 weeks | Lowered renal threshold for glucose | Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models |
| Mineralocorticoid Receptor Antagonist | Finerenone | Rodent models of CKD | Not Specified | Not Specified | Reduced renal hypertrophy and fibrosis | Renal biomarkers modulated by finerenone in preclinical studies and their clinical association. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
This compound and Lisinopril in T2DN Rats
-
Animal Model: 12-month-old male T2DN (type 2 diabetic nephropathy) rats. To accelerate renal injury, the rats were uninephrectomized.
-
Treatment Groups:
-
Vehicle control (corn oil, 5 ml/kg daily by gavage).
-
This compound (dose not specified, administered by gavage).
-
Lisinopril (20 mg·kg−1·day−1 in drinking water).
-
Combined this compound and lisinopril.
-
-
Duration: 4 months.
-
Key Parameters Measured: Albumin excretion and glomerulosclerosis.
-
Reference: Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy.
Canagliflozin in db/db Mice
-
Animal Model: 12-week-old db/db mice.
-
Treatment Groups:
-
Non-treated db/db mice.
-
Canagliflozin (0.01 mg/kg/day, oral administration).
-
-
Duration: 8 weeks.
-
Key Parameters Measured: Urinary albumin excretion, renal mesangial expansion (PAS staining).
-
Reference: Effect of canagliflozin administration on renal injury in diabetic...
Losartan in American Indians with Type 2 Diabetes
-
Study Design: 6-year randomized clinical trial.
-
Participants: American Indians with type 2 diabetes and normoalbuminuria or microalbuminuria.
-
Treatment Groups:
-
Losartan (100 mg daily).
-
Placebo.
-
-
Key Parameters Measured: GFR decline, glomerular structure (mesangial fractional volume) from kidney biopsies.
-
Reference: Effect of Losartan on Prevention and Progression of Early Diabetic Nephropathy in American Indians With Type 2 Diabetes.
Signaling Pathways in Diabetic Nephropathy
The pathogenesis of diabetic nephropathy involves complex signaling cascades. The diagrams below, generated using the DOT language for Graphviz, illustrate the key pathways influenced by the treatments discussed.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a central mediator of fibrosis in diabetic nephropathy.[2][3][4][5]
Caption: TGF-β signaling cascade leading to fibrosis in diabetic nephropathy and the inhibitory point of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in the cellular stress and inflammatory responses seen in diabetic nephropathy.[6][7][8][9]
Caption: MAPK signaling pathway in diabetic nephropathy and the inhibitory point of ACE inhibitors and ARBs.
Conclusion
The preclinical data available for this compound demonstrates its potential as a therapeutic agent for diabetic nephropathy, with a mechanism of action that directly targets key drivers of renal fibrosis. In a head-to-head comparison with the ACE inhibitor lisinopril, this compound showed at least comparable efficacy in reducing albuminuria and was more effective in reducing glomerulosclerosis in a rat model of type 2 diabetic nephropathy.
While direct preclinical comparisons with newer classes of drugs like SGLT2 inhibitors and mineralocorticoid receptor antagonists are not yet available, the distinct mechanism of this compound suggests that it could be a valuable addition to the therapeutic landscape, potentially as a monotherapy or in combination with existing treatments. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of diabetic kidney disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Frontiers | Signaling Pathways Involved in Diabetic Renal Fibrosis [frontiersin.org]
- 3. Frontiers | Transforming Growth Factor-Beta1 in Diabetic Kidney Disease [frontiersin.org]
- 4. Transforming growth factor-β1 and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emjreviews.com [emjreviews.com]
- 7. [PDF] Implication of the MAPK Signalling Pathway in the Pathogenesis of Diabetic Nephropathy | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. emjreviews.com [emjreviews.com]
Evaluating Synergistic Effects of XL-784 with Other Compounds: A Comparative Guide Based on Mechanistic Rationale
Disclaimer: As of late 2025, a comprehensive review of published scientific literature and clinical trial databases reveals no publicly available data on the synergistic effects of XL-784 when used in combination with other therapeutic compounds. The clinical development of this compound, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs), was focused on its application as a monotherapy for diabetic nephropathy. A Phase 2 trial for this indication did not achieve its primary endpoint, and it appears further development, including combination studies, was not pursued or published.
This guide, therefore, provides a comparative analysis based on the mechanistic rationale of this compound's targets and presents experimental data from studies of other ADAM-10 and MMP inhibitors. This information is intended for researchers, scientists, and drug development professionals to illustrate the potential for synergistic interactions and to provide a framework for designing such studies.
Scientific Rationale for Combination Therapy
This compound is a potent inhibitor of ADAM-10 and MMPs, particularly MMP-2, MMP-9, and MMP-13, while notably sparing MMP-1.[1][2] These enzymes are key players in the tumor microenvironment, contributing to cancer progression through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: MMPs degrade components of the ECM, facilitating tumor cell invasion and metastasis.
-
Angiogenesis: Both ADAM-10 and certain MMPs are involved in the formation of new blood vessels that supply tumors with nutrients.
-
Signaling Pathway Regulation: ADAM-10 is a "sheddase" that cleaves and releases the extracellular domains of various cell surface proteins, including growth factor receptors and their ligands, as well as immune checkpoint molecules. This shedding can modulate signaling pathways crucial for cancer cell proliferation, survival, and immune evasion.
Inhibition of these targets, therefore, presents a compelling strategy to be combined with other anticancer agents. The rationale for synergy lies in the potential to attack tumors through complementary mechanisms:
-
Enhancing Chemotherapy Efficacy: By disrupting the tumor microenvironment and inhibiting signaling pathways that promote survival, ADAM-10/MMP inhibitors could render cancer cells more susceptible to cytotoxic agents.
-
Overcoming Resistance to Targeted Therapies: ADAM-10-mediated shedding of receptors can be a mechanism of resistance to antibody-based therapies. Inhibiting this shedding can enhance the efficacy of such treatments.
-
Potentiating Immunotherapy: By modulating the shedding of immune-related molecules, ADAM-10 inhibitors could enhance anti-tumor immune responses when combined with checkpoint inhibitors or other immunotherapies.
Synergistic Effects of Other ADAM-10 and MMP Inhibitors: Preclinical and Clinical Findings
While no data exists for this compound, studies with other inhibitors of its targets have shown promising synergistic effects.
ADAM-10 Inhibitors in Combination Therapy
Inhibitors of ADAM-10 have been investigated in combination with various anticancer agents, demonstrating the potential to enhance therapeutic outcomes. For instance, in preclinical models of Hodgkin lymphoma, ADAM-10 inhibitors have been shown to enhance the anti-lymphoma effect of the antibody-drug conjugate brentuximab-vedotin.[3] This is attributed to the inhibition of CD30 shedding from the surface of lymphoma cells, thereby increasing the target for the antibody-drug conjugate.
Similarly, in models of breast cancer, ADAM-10 inhibition has been proposed as a strategy to overcome resistance to trastuzumab by preventing the shedding of the HER2 receptor.[4]
Table 1: Preclinical Studies of ADAM-10 Inhibitors in Combination Therapy
| ADAM-10 Inhibitor | Combination Partner | Cancer Model | Key Findings |
| LT4 and MN8 | Brentuximab-vedotin | Hodgkin Lymphoma | Enhanced anti-lymphoma effect in 3D culture models.[3] |
| GI254023X (GIX) | Anti-CD30 monoclonal antibodies | Hodgkin Lymphoma | Prevented CD30 shedding and decreased resistance to targeted killing. |
| Generic ADAM10 inhibition | Trastuzumab | HER2+ Breast Cancer | Proposed to overcome resistance by preventing HER2 shedding.[4] |
MMP Inhibitors in Combination Therapy
The concept of combining MMP inhibitors with conventional cancer therapies has been explored for several decades. Early broad-spectrum MMP inhibitors showed promise in preclinical models but largely failed in clinical trials for various reasons, including off-target effects and their use in late-stage disease. However, more selective inhibitors and a better understanding of the specific roles of different MMPs have renewed interest in this approach.
One notable example is the combination of the broad-spectrum MMP inhibitor BB-94 (batimastat) with the chemotherapeutic agent gemcitabine (B846) in a murine model of pancreatic cancer. This combination led to a significant reduction in tumor implantation and prolonged survival compared to either agent alone.[5][6]
Table 2: Preclinical and Clinical Studies of MMP Inhibitors in Combination Therapy
| MMP Inhibitor | Combination Partner | Cancer Model/Trial | Key Findings |
| BB-94 (Batimastat) | Gemcitabine | Murine Pancreatic Cancer | Reduced tumor implantation and prolonged survival.[5][6] |
| Marimastat | Various Chemotherapies | Various Cancers (Clinical Trials) | Generally disappointing results, but highlighted the need for more selective inhibitors and better trial design. |
| Metastat (Col-3) | Radiotherapy | B16 Melanoma Model | Led to strong tumor growth delay and reduced angiogenesis.[7] |
| DX-2400 (Selective MMP-14 inhibitor) | Paclitaxel or Bevacizumab | Breast Cancer and Melanoma Models | Retarded tumor growth and metastasis.[8] |
Experimental Protocols for Evaluating Synergy
A standardized approach to evaluating the synergistic effects of two or more compounds involves both in vitro and in vivo experiments.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound individually and in combination.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of each drug alone and in combination at a constant ratio.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
-
Mechanism-Based Assays:
-
Objective: To elucidate the molecular mechanisms underlying the synergistic interaction.
-
Methodology:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.
-
Flow Cytometry: Assess cell cycle distribution and apoptosis.
-
Migration and Invasion Assays: Evaluate the effect of the combination on cell motility.
-
-
In Vivo Synergy Assessment
-
Xenograft or Syngeneic Tumor Models:
-
Objective: To determine if the synergistic effects observed in vitro translate to an in vivo setting.
-
Methodology:
-
Implant cancer cells into immunocompromised or immunocompetent mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle, drug A alone, drug B alone, combination of A and B).
-
Administer drugs at tolerated doses and schedules.
-
Monitor tumor growth over time.
-
At the end of the study, excise tumors and perform histological and molecular analyses.
-
-
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathways Targeted by ADAM-10 and MMPs
The following diagram illustrates the central role of ADAM-10 and MMPs in cancer progression, highlighting the pathways that could be targeted in combination therapies.
Caption: ADAM-10 and MMPs in cancer progression.
General Experimental Workflow for Synergy Evaluation
The following diagram outlines a typical workflow for assessing the synergistic effects of a compound like this compound with another agent.
Caption: A general workflow for evaluating drug synergy.
Conclusion
While there is a clear lack of direct experimental data on the synergistic effects of this compound with other compounds, the mechanistic rationale for such combinations is strong. As an inhibitor of ADAM-10 and key MMPs, this compound targets fundamental processes in the tumor microenvironment that are complementary to those targeted by chemotherapy, radiotherapy, targeted therapy, and immunotherapy. The preclinical and clinical findings for other ADAM-10 and MMP inhibitors provide a solid foundation for future research into the potential of compounds like this compound in combination therapy. Researchers interested in this area should focus on well-designed preclinical studies to identify promising combinations and elucidate the underlying mechanisms of synergy before considering clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of ADAM10 reduce Hodgkin lymphoma cell growth in 3D microenvironments and enhance brentuximab-vedotin effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM10 is involved in the oncogenic process and chemo-resistance of triple-negative breast cancer via regulating Notch1 signaling pathway, CD44 and PrPc | springermedizin.de [springermedizin.de]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Addition of matrix metalloproteinase inhibition to conventional cytotoxic therapy reduces tumor implantation and prolongs survival in a murine model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Combined Radiochemotherapy: Metalloproteinases Revisited [frontiersin.org]
- 8. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the MMP-1 Sparing Properties of XL-784: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective matrix metalloproteinase (MMP) inhibitors is a critical endeavor in drug discovery, aiming to target the pathological activity of specific MMPs while avoiding the adverse effects associated with broad-spectrum inhibition. One of the most significant challenges has been sparing MMP-1 (collagenase-1) activity, as its inhibition has been linked to musculoskeletal side effects. This guide provides an objective comparison of XL-784, a compound optimized to be MMP-1 sparing, with other MMP inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent inhibitor of several matrix metalloproteinases, including MMP-2, MMP-13, and ADAM-10, with significantly lower activity against MMP-1. This selectivity profile suggests a potentially enhanced safety profile compared to broad-spectrum MMP inhibitors. This guide will delve into the quantitative data supporting this claim, compare it with other inhibitors, and provide the experimental context for these findings.
Data Presentation: Inhibitor Potency (IC50) Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of MMPs, contrasted with Marimastat, a broad-spectrum inhibitor, and Doxycycline (B596269), an antibiotic with MMP-inhibiting properties. Lower IC50 values indicate higher potency.
| Target MMP | This compound IC50 (nM) | Marimastat IC50 (nM) | Doxycycline IC50 (µM) |
| MMP-1 | ~1900 | 5 [1][2] | >50 [3] |
| MMP-2 | 0.81 | 6[1][2] | ~6.5 µg/mL* |
| MMP-3 | 120 | 230[4] | - |
| MMP-7 | - | 13[1][2] | - |
| MMP-8 | 10.8 | - | ~30 µM[3] |
| MMP-9 | 18 | 3[1][2] | - |
| MMP-13 | 0.56 | - | ~30 µM[3] |
| MMP-14 | - | 9[1][2] | - |
*Note: Doxycycline's inhibition of MMP-2 is reported as an IC50 for expression, not direct enzymatic activity, at 6.5 µg/mL[5]. **Note: Doxycycline's inhibition of MMP-8 and MMP-13 was approximately 50-60% at a concentration of 30 µM[3].
Data Interpretation: The data clearly illustrates the MMP-1 sparing property of this compound. Its IC50 value for MMP-1 is in the high nanomolar to low micromolar range (~1900 nM), while it potently inhibits other MMPs, such as MMP-2 and MMP-13, at sub-nanomolar concentrations. In stark contrast, the broad-spectrum inhibitor Marimastat potently inhibits MMP-1 with an IC50 of 5 nM[1][2]. Doxycycline shows weak direct inhibition of MMP-1[3].
Mandatory Visualization
Caption: General signaling pathway of MMP activation and inhibition.
Caption: Experimental workflow for a fluorogenic MMP inhibition assay.
Experimental Protocols
The determination of IC50 values for MMP inhibitors is typically performed using a fluorogenic substrate assay. The following is a detailed methodology representative of such an experiment.
Objective: To determine the in vitro inhibitory potency of a test compound (e.g., this compound) against a specific matrix metalloproteinase (e.g., MMP-1, MMP-2).
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (this compound) and control inhibitors (e.g., Marimastat)
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~325/393 nm or ~490/520 nm depending on the substrate.[6][7]
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized MMP enzyme in assay buffer to a stock concentration.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor and control inhibitors in assay buffer, typically starting from a high concentration (e.g., 100 µM) and performing 1:3 or 1:10 dilutions.
-
-
Enzyme-Inhibitor Incubation:
-
In the wells of a 96-well plate, add a fixed volume of the diluted MMP enzyme.
-
Add an equal volume of the serially diluted test inhibitor, control inhibitor, or assay buffer (for uninhibited control) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.[7]
-
-
Data Analysis:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_uninhibited)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Conclusion
The available data robustly supports the classification of this compound as an MMP-1 sparing inhibitor. Its high selectivity for other MMPs, particularly MMP-2 and MMP-13, over MMP-1, distinguishes it from broad-spectrum inhibitors like Marimastat. This property is significant for drug development, as it presents a strategy to mitigate the mechanism-based toxicities that have hindered the clinical progression of previous generations of MMP inhibitors. The experimental protocols outlined provide a standardized framework for the validation and comparison of such selective inhibitors, ensuring that researchers can reliably assess the potency and selectivity of novel compounds in this class.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
Benchmarking XL-784 Against Novel ADAM-10 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ADAM-10 inhibitor XL-784 against a panel of novel inhibitors, including GI254023X, LT4, and MN8. The following sections present a comprehensive overview of their comparative efficacy, detailed experimental protocols for inhibitor evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and novel inhibitors against ADAM-10 and other relevant metalloproteinases. This data provides a clear comparison of their potency and selectivity.
| Inhibitor | ADAM-10 IC50 (nM) | ADAM-17 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity (ADAM-17/ADAM-10) |
| This compound | 1-2[1] | ~70[1] | ~1900[1] | 0.81[1] | 18[1] | 0.56[1] | ~35-70 |
| GI254023X | 5.3[2][3][4][5] | 541[2][3][5] | - | - | 2.5[2][6] | - | ~102 |
| LT4 | 40[7][8] | 1500[7][8] | >10,000[7][8] | - | >10,000[7][8] | - | 37.5 |
| MN8 | 9.2[7][8] | - | >10,000[7][8] | - | >10,000[7][8] | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.
In Vitro ADAM-10 Enzymatic Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the enzymatic activity of ADAM-10 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human ADAM-10 (catalytic domain)
-
FRET-based ADAM-10 substrate (e.g., a peptide with a fluorescent donor and a quencher moiety)
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2
-
Test compounds (this compound, GI254023X, LT4, MN8) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of recombinant ADAM-10 in Assay Buffer.
-
Serially dilute the test compounds in DMSO and then further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 25 µL of the ADAM-10 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair over a time course (e.g., every 5 minutes for 60 minutes) at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based ADAM-10 Substrate Shedding Assay (ELISA-based)
This protocol describes a cell-based assay to measure the ability of inhibitors to block ADAM-10-mediated shedding of a substrate, such as CXCL16, from the cell surface.
Materials:
-
A human cell line endogenously expressing ADAM-10 and a relevant substrate (e.g., THP-1 cells for CXCL16 shedding).[7]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, GI254023X, LT4, MN8) dissolved in DMSO
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding (optional)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the specific shed substrate (e.g., human CXCL16 ELISA kit)
-
96-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
The following day, replace the culture medium with a serum-free medium containing various concentrations of the test compounds or vehicle control (DMSO). Pre-incubate the cells for 1-2 hours.
-
(Optional) If studying stimulated shedding, add a stimulus like PMA to the wells and incubate for the desired time (e.g., 30 minutes to 4 hours).
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Quantify the amount of the shed substrate in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of shed substrate to a control (e.g., total protein concentration in the corresponding cell lysate). Plot the percentage of inhibition of shedding against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
ADAM-10 Signaling Pathways
ADAM-10 is a key sheddase involved in regulating multiple signaling pathways critical in development and disease. The diagrams below illustrate its role in the Notch and Epidermal Growth Factor Receptor (EGFR) signaling pathways.
Caption: ADAM-10 mediated cleavage in Notch and EGFR signaling pathways.
Experimental Workflow for ADAM-10 Inhibitor Evaluation
The following diagram outlines a typical workflow for the screening and validation of novel ADAM-10 inhibitors.
Caption: A streamlined workflow for the discovery of ADAM-10 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. File:Overview of the Notch signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A disintegrin and metalloproteinase 10-mediated cleavage and shedding regulates the cell surface expression of CXC chemokine ligand 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of ADAM10 activity through microdomain-dependent intracellular calcium changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch signaling pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Proper Disposal of XL-784: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. For researchers, scientists, and drug development professionals utilizing a substance identified as XL-784, understanding the correct disposal procedures is paramount. However, "this compound" is not a universally recognized chemical name and may refer to different products, the most prominent being a chemical-resistant coating, ChemLINE® 784. Without a specific Safety Data Sheet (SDS) for the exact compound being used, providing definitive disposal instructions is not possible.
This guide offers a comprehensive framework for the proper disposal of chemical waste, empowering laboratory personnel to seek the necessary information and adhere to safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle the chemical waste with the utmost care. The following are general best practices that should be adapted to the specific hazards outlined in the material's SDS.
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. It will provide specific details on the chemical's hazards, necessary personal protective equipment (PPE), and appropriate disposal methods.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This typically includes:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A laboratory coat
Ventilation: Handle all chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.
Waste Segregation: Never mix different chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
General Chemical Waste Disposal Workflow
The following workflow provides a logical sequence of steps to ensure the safe and compliant disposal of laboratory chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
